1,3-Dimethyl-1H-pyrazole-4-carboxylic acid
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
1,3-dimethylpyrazole-4-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8N2O2/c1-4-5(6(9)10)3-8(2)7-4/h3H,1-2H3,(H,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YALJPBXSARRWTA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C=C1C(=O)O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60361548 | |
| Record name | 1,3-Dimethyl-1H-pyrazole-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60361548 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
140.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
78703-53-4 | |
| Record name | 1,3-Dimethyl-1H-pyrazole-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60361548 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1,3-dimethyl-1H-pyrazole-4-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-Depth Technical Guide to 1,3-Dimethyl-1H-pyrazole-4-carboxylic acid
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 1,3-Dimethyl-1H-pyrazole-4-carboxylic acid, a heterocyclic compound of significant interest in medicinal chemistry and agrochemical research. This document details its chemical and physical properties, safety information, synthesis protocols, and its emerging role in drug discovery and development. Particular emphasis is placed on its potential as a kinase inhibitor and its applications in the development of novel therapeutic and fungicidal agents.
Chemical Identity and Properties
This compound is a pyrazole derivative with the Chemical Abstracts Service (CAS) registry number 78703-53-4 .[1][2][3] It is crucial to distinguish it from its isomer, 1,5-Dimethyl-1H-pyrazole-4-carboxylic acid (CAS No. 31728-75-3), and other related pyrazole compounds. An incorrect CAS number, 39270-96-9, has been associated with this compound in some sources; however, this number correctly corresponds to 1,3-Dimethyl-4-nitro-1H-pyrazole.
The fundamental properties of this compound are summarized in the table below. While some physical properties like a definitive melting and boiling point are not consistently reported in publicly available literature, the compound is known to be a solid at room temperature.[1]
| Property | Value | Source |
| CAS Number | 78703-53-4 | [1][2][3] |
| Molecular Formula | C₆H₈N₂O₂ | [1] |
| Molecular Weight | 140.14 g/mol | [1] |
| Appearance | Solid | [1] |
| Melting Point | Not definitively reported | [4] |
| Boiling Point | Not definitively reported | [4] |
| Solubility | No data available | [5] |
| SMILES | CN1N=C(C)C=C1C(=O)O | |
| InChI | InChI=1S/C6H8N2O2/c1-4-5(6(9)10)3-8(2)7-4/h3H,1-2H3,(H,9,10) | [1] |
Safety and Handling
This compound is classified as an irritant and may be harmful if ingested or inhaled.[6] It is known to be irritating to the mucous membranes and upper respiratory tract.[6] Standard laboratory safety protocols should be strictly followed when handling this compound.
| Hazard Statement | GHS Pictogram | Precautionary Statement |
| Irritant | P261: Avoid breathing dust/fume/gas/mist/vapors/spray. P280: Wear protective gloves/protective clothing/eye protection/face protection. P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. | |
| May be harmful by ingestion and inhalation | P301+P312: IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell. P304+P340: IF INHALED: Remove person to fresh air and keep comfortable for breathing. |
Personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, is mandatory.[6] All handling should be performed in a well-ventilated area or a chemical fume hood.[6] In case of exposure, immediate medical attention should be sought.
Synthesis of this compound
A common and efficient method for the synthesis of this compound involves a multi-step process starting from readily available reagents.[7] The following is a detailed experimental protocol based on a patented synthesis method.[7]
Experimental Protocol:
Step 1: Synthesis of Intermediate A (Ethyl 2-(ethoxymethylene)-3-oxobutanoate)
-
In a suitable reaction vessel, combine ethyl acetoacetate, triethyl orthoformate, and acetic anhydride. A typical mass ratio is 6:9:8-10 respectively.[7]
-
Heat the mixture under reflux for a specified period to drive the condensation reaction to completion.
-
After cooling, the reaction mixture is typically purified by distillation under reduced pressure to isolate the intermediate product, Compound A.
Step 2: Cyclization to form Intermediate B (Ethyl 1,3-dimethyl-1H-pyrazole-4-carboxylate)
-
To a solution of Intermediate A, add a 40% aqueous solution of methylhydrazine and sodium hydroxide. The mass ratio of methylhydrazine solution, sodium hydroxide, and Intermediate A is approximately 5:0.2-0.4:8-10.[7]
-
Stir the reaction mixture at room temperature to facilitate the cyclization reaction.
-
Upon completion, the product, Intermediate B, is extracted using an appropriate organic solvent. The organic layer is then washed and dried.
Step 3: Hydrolysis to this compound
-
The crude Intermediate B is dissolved in a suitable solvent.
-
A 15% solution of hydrochloric acid is added, with a volume ratio of the solution containing Intermediate B to hydrochloric acid being approximately 2:1.3-1.5.[7]
-
The mixture is heated to induce hydrolysis of the ester.
-
After cooling, the product, this compound, precipitates and can be collected by filtration, washed, and dried.
References
- 1. This compound DiscoveryCPR 78703-53-4 [sigmaaldrich.com]
- 2. 78703-53-4|this compound|BLD Pharm [bldpharm.com]
- 3. scbt.com [scbt.com]
- 4. cas 78703-53-4|| where to buy this compound [chemenu.com]
- 5. cn.canbipharm.com [cn.canbipharm.com]
- 6. matrixscientific.com [matrixscientific.com]
- 7. CN114014809A - Synthetic method of 1, 3-dimethyl-1H-pyrazole-4-carboxylic acid - Google Patents [patents.google.com]
An In-depth Technical Guide to 1,3-Dimethyl-1H-pyrazole-4-carboxylic Acid
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 1,3-Dimethyl-1H-pyrazole-4-carboxylic acid, a key heterocyclic building block in the synthesis of pharmaceuticals and agrochemicals. The document details its physicochemical properties, provides a thorough synthesis protocol, and outlines standard procedures for its analytical characterization. Furthermore, it explores the significant role of this molecule as a precursor to a critical class of fungicides, the succinate dehydrogenase inhibitors (SDHIs), illustrating their mechanism of action. This guide is intended to be a valuable resource for researchers in organic synthesis, medicinal chemistry, and crop protection sciences.
Physicochemical and Spectroscopic Data
This compound is a white to off-white crystalline solid. Its core structure consists of a pyrazole ring, which imparts significant biological activity to its derivatives. A summary of its key quantitative data is presented below.
| Property | Value | Source/Method |
| Molecular Weight | 140.14 g/mol | [1][2] |
| Molecular Formula | C₆H₈N₂O₂ | [1][2] |
| CAS Number | 78703-53-4 | [1] |
| Physical Form | Solid | [1] |
| Appearance | White to off-white crystalline powder | |
| Melting Point | Data not available in searched literature. | |
| Solubility | Data not available in searched literature. Expected to have some solubility in polar organic solvents. | |
| pKa | Data not available in searched literature. | |
| ¹H NMR (DMSO-d₆) | δ 12.10 (s, 1H, COOH), 8.09 (s, 1H, pyrazole-H), 3.77 (s, 3H, N-CH₃), 2.14 (s, 3H, C-CH₃) | |
| ¹³C NMR | Specific experimental data not found. Expected peaks for pyrazole ring carbons (approx. 110-150 ppm), methyl carbons (approx. 10-40 ppm), and a carboxylic acid carbon (approx. 160-180 ppm). | |
| IR Spectroscopy | Specific experimental data not found. Expected characteristic peaks: broad O-H stretch (3300-2500 cm⁻¹), C-H stretches (~2900-3000 cm⁻¹), and a strong C=O stretch (1725-1700 cm⁻¹). | |
| Mass Spectrometry | Specific experimental data not found. Expected to show a molecular ion peak and fragmentation corresponding to the loss of the carboxylic acid group. |
Synthesis and Experimental Protocols
The synthesis of this compound can be achieved through a multi-step process involving condensation and cyclization reactions.
Synthesis Workflow
The following diagram illustrates the general workflow for the synthesis and purification of this compound.
References
An In-depth Technical Guide to 1,3-Dimethyl-1H-pyrazole-4-carboxylic acid
This technical guide provides a comprehensive overview of 1,3-Dimethyl-1H-pyrazole-4-carboxylic acid, a key intermediate in the synthesis of various pharmaceuticals and agrochemicals. The document is intended for researchers, scientists, and drug development professionals, offering detailed information on its chemical structure, properties, synthesis, and spectroscopic characterization.
Chemical Structure and Properties
This compound is a heterocyclic compound featuring a pyrazole ring substituted with two methyl groups and a carboxylic acid group.
Structure:
Chemical Identifiers and Properties:
| Property | Value | Reference |
| IUPAC Name | This compound | |
| CAS Number | 78703-53-4 | [1] |
| Molecular Formula | C₆H₈N₂O₂ | [1] |
| Molecular Weight | 140.14 g/mol | [1] |
| Appearance | Solid | [1] |
| SMILES | CN1N=C(C=C1C(=O)O)C | [1] |
| InChI | InChI=1S/C6H8N2O2/c1-4-5(6(9)10)3-8(2)7-4/h3H,1-2H3,(H,9,10) | [1] |
Synthesis
A common and effective method for the synthesis of this compound involves a multi-step process starting from ethyl acetoacetate, triethyl orthoformate, and acetic anhydride. The overall workflow is depicted below.
References
An In-depth Technical Guide to the Physical Properties of 1,3-Dimethyl-1H-pyrazole-4-carboxylic Acid
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the known physical and chemical properties of 1,3-Dimethyl-1H-pyrazole-4-carboxylic acid, a heterocyclic compound of interest in medicinal chemistry and materials science. This document compiles available data on its fundamental physical constants, spectral characteristics, and synthetic methodologies, presenting them in a clear and accessible format for researchers and professionals in drug development and chemical synthesis.
Core Physical and Chemical Properties
| Property | Value | Source(s) |
| Molecular Formula | C₆H₈N₂O₂ | [4][5] |
| Molecular Weight | 140.14 g/mol | [4][5] |
| CAS Number | 78703-53-4 | [4][5] |
| Physical Form | Solid | [1][2] |
| Appearance | White to off-white crystalline powder | [6] |
Spectral Data
The structural characterization of this compound is supported by various spectroscopic techniques. The following sections detail the available spectral data.
¹H Nuclear Magnetic Resonance (NMR) Spectroscopy
Proton NMR data has been reported for this compound in deuterated dimethyl sulfoxide (DMSO-d₆). The chemical shifts (δ) are provided in parts per million (ppm) relative to a standard reference.
| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |
| 12.10 | Singlet | 1H | Carboxylic acid proton (-COOH) |
| 8.09 | Singlet | 1H | Pyrazole ring proton (C₅-H) |
| 3.77 | Singlet | 3H | N-methyl protons (N-CH₃) |
| 2.14 | Singlet | 3H | C-methyl protons (C₃-CH₃) |
Infrared (IR) Spectroscopy
While a specific experimental IR spectrum for this compound is not available in the searched literature, the expected characteristic absorption bands can be inferred from the functional groups present in the molecule. For carboxylic acids, a very broad O-H stretching band is typically observed in the region of 3300-2500 cm⁻¹, often overlapping with C-H stretching vibrations.[7] The carbonyl (C=O) stretch of the carboxylic acid is expected to produce a strong absorption between 1760 and 1690 cm⁻¹.[7] Additional bands corresponding to C-O stretching and O-H bending are also anticipated.[7]
Mass Spectrometry
Specific mass spectrometry data for this compound, including fragmentation patterns, is not detailed in the available search results. Generally, in the mass spectrum of a carboxylic acid, the molecular ion peak (M+) is expected.
Synthesis and Experimental Protocols
A detailed experimental protocol for the synthesis of this compound has been described in the patent literature. The synthesis involves a multi-step process, which can be summarized in the following workflow.
Figure 1. Synthetic workflow for this compound.
Detailed Experimental Protocols
Melting Point Determination:
A standard method for determining the melting point of a solid organic compound involves packing a small amount of the substance into a capillary tube and heating it in a calibrated melting point apparatus.[8] The temperature range is recorded from the point at which the first droplet of liquid appears to when the entire sample has melted. A slow heating rate of approximately 2°C per minute is recommended for accurate measurements.
Solubility Determination:
To determine the solubility of this compound in a given solvent, a small, measured amount of the solid (e.g., 25 mg) is added to a test tube containing a specific volume of the solvent (e.g., 0.75 mL).[9] The mixture is shaken vigorously, and the solubility is observed.[9] This can be performed with a range of solvents to establish a solubility profile.
pKa Determination:
The acid dissociation constant (pKa) can be determined experimentally using potentiometric titration.[10][11] A solution of the carboxylic acid is titrated with a standardized solution of a strong base (e.g., NaOH).[10] The pH of the solution is monitored throughout the titration using a calibrated pH meter. The pKa is the pH at which half of the acid has been neutralized.[10]
Infrared (IR) Spectroscopy:
For a solid sample, an IR spectrum can be obtained using the thin solid film method.[12] A small amount of the compound is dissolved in a volatile solvent, and a drop of the solution is placed on a salt plate (e.g., NaCl).[12] After the solvent evaporates, a thin film of the solid remains, and the IR spectrum is recorded.[12]
Mass Spectrometry:
To obtain a mass spectrum, a small amount of the sample is introduced into the mass spectrometer, where it is ionized.[13] The resulting ions are then separated based on their mass-to-charge ratio (m/z) and detected.[13]
Biological and Pharmacological Context
While specific signaling pathways involving this compound have not been detailed in the provided search results, pyrazole derivatives are a well-established class of compounds with a broad range of biological activities.[14][15] These activities include anti-inflammatory, analgesic, antimicrobial, and anticancer properties.[14][15] Carboxylic acid derivatives of pyrazoles, in particular, are of significant interest in drug discovery and development.[14]
The general importance of pyrazole derivatives in medicinal chemistry suggests that this compound could be a valuable building block or lead compound for the development of new therapeutic agents. The workflow for such a drug discovery process is outlined below.
Figure 2. General workflow for drug discovery utilizing a pyrazole scaffold.
References
- 1. scribd.com [scribd.com]
- 2. jan.ucc.nau.edu [jan.ucc.nau.edu]
- 3. Cas 31728-75-3,1,5-DIMETHYL-1H-PYRAZOLE-4-CARBOXYLIC ACID | lookchem [lookchem.com]
- 4. scbt.com [scbt.com]
- 5. This compound DiscoveryCPR 78703-53-4 [sigmaaldrich.com]
- 6. This compound Supplier & Distributor of CAS# 39270-96-9 [processpointchem.com]
- 7. orgchemboulder.com [orgchemboulder.com]
- 8. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 9. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 10. web.williams.edu [web.williams.edu]
- 11. APPENDIX A: MEASUREMENT OF ACIDITY (pKA) - ECETOC [ecetoc.org]
- 12. orgchemboulder.com [orgchemboulder.com]
- 13. Mass Spectrometry [www2.chemistry.msu.edu]
- 14. researchgate.net [researchgate.net]
- 15. jocpr.com [jocpr.com]
A Technical Guide to the Solubility of 1,3-Dimethyl-1H-pyrazole-4-carboxylic Acid
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the methodologies available for determining the solubility of 1,3-Dimethyl-1H-pyrazole-4-carboxylic acid. Due to the absence of publicly available quantitative solubility data for this specific compound, this document focuses on equipping researchers with the necessary experimental protocols to generate this critical data in their own laboratories.
Introduction
This compound is a heterocyclic compound with potential applications in medicinal chemistry and materials science. Understanding its solubility in various solvents is a fundamental prerequisite for its use in drug discovery, formulation development, and chemical synthesis. Solubility dictates a compound's bioavailability, ease of handling in synthetic processes, and suitability for various analytical techniques. This guide outlines the established experimental procedures for accurately measuring the solubility of this and similar carboxylic acid derivatives.
Physicochemical Properties
A summary of the known physicochemical properties of this compound is presented in Table 1. This information is essential for designing and interpreting solubility experiments.
| Property | Value | Source |
| Molecular Formula | C₆H₈N₂O₂ | [1] |
| Molecular Weight | 140.14 g/mol | [1] |
| Physical Form | Solid | |
| CAS Number | 78703-53-4 | [1] |
Quantitative Solubility Data
As of the date of this guide, specific quantitative solubility data for this compound in various solvents is not available in the public domain. Researchers are encouraged to use the experimental protocols detailed in the following sections to generate this data. For comparative purposes, Table 2 provides a template for recording experimentally determined solubility values.
| Solvent | Temperature (°C) | pH (for aqueous solutions) | Solubility ( g/100 mL) | Molar Solubility (mol/L) |
| Water | ||||
| Methanol | ||||
| Ethanol | ||||
| Acetone | ||||
| Dimethyl Sulfoxide (DMSO) | ||||
| Other (specify) |
Experimental Protocols for Solubility Determination
The following are detailed methodologies for determining the solubility of this compound. The choice of method will depend on the required accuracy, throughput, and available equipment.
Shake-Flask Method (Thermodynamic Solubility)
The shake-flask method is considered the gold standard for determining thermodynamic (or equilibrium) solubility due to its reliability and direct measurement approach.[2][3]
Principle: An excess amount of the solid compound is agitated in a specific solvent for a prolonged period until equilibrium is reached. The concentration of the dissolved compound in the supernatant is then measured.
Detailed Methodology:
-
Preparation: Add an excess amount of solid this compound to a series of vials, each containing a known volume of the desired solvent (e.g., water, ethanol, DMSO). The excess solid is crucial to ensure saturation.
-
Equilibration: Seal the vials and place them in a shaker or rotator within a temperature-controlled incubator. Agitate the samples for a sufficient time to reach equilibrium (typically 24-72 hours).[3][4]
-
Phase Separation: After equilibration, allow the vials to stand undisturbed to let the undissolved solid settle. Alternatively, centrifuge the samples to pellet the excess solid.
-
Sample Collection: Carefully withdraw an aliquot of the clear supernatant. To remove any remaining solid particles, filtration through a suitable filter (e.g., 0.22 µm syringe filter) is recommended.
-
Quantification: Analyze the concentration of the dissolved compound in the filtrate using a suitable analytical method. Common techniques include:
-
High-Performance Liquid Chromatography (HPLC): This is a highly sensitive and specific method. A calibration curve of known concentrations of the compound must be prepared to quantify the solubility sample.
-
UV-Vis Spectroscopy: If the compound has a chromophore, its concentration can be determined by measuring its absorbance at a specific wavelength and using a pre-established calibration curve.
-
Gravimetric Analysis: In some cases, a known volume of the saturated solution can be evaporated to dryness, and the mass of the remaining solid can be determined.
-
Workflow for the Shake-Flask Method:
Caption: Workflow of the Shake-Flask Method for Solubility Determination.
Potentiometric Titration Method
For ionizable compounds like carboxylic acids, potentiometric titration offers a precise way to determine solubility, especially its pH-dependence.[5][6]
Principle: The method involves titrating a saturated solution of the acidic compound with a strong base. The change in pH is monitored, and the solubility can be calculated from the titration curve.
Detailed Methodology:
-
Saturated Solution Preparation: Prepare a saturated solution of this compound in water or a relevant aqueous buffer as described in the shake-flask method (equilibration and phase separation).
-
Titration Setup: Transfer a known volume of the clear supernatant into a beaker. Place a calibrated pH electrode and a magnetic stirrer into the solution.
-
Titration: Titrate the solution with a standardized solution of a strong base (e.g., 0.1 M NaOH), adding the titrant in small, precise increments.[7]
-
Data Collection: Record the pH of the solution after each addition of the titrant.
-
Data Analysis: Plot the pH versus the volume of titrant added. The equivalence point of the titration, where the acid is completely neutralized, can be determined from the inflection point of the curve or by analyzing the first or second derivative of the titration curve. The concentration of the acid in the saturated solution can then be calculated.
Logical Flow for Potentiometric Titration:
Caption: Logical Steps for Solubility Determination by Potentiometric Titration.
Conclusion
References
Spectroscopic and Synthetic Profile of 1,3-Dimethyl-1H-pyrazole-4-carboxylic Acid: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the spectroscopic properties and synthesis of 1,3-Dimethyl-1H-pyrazole-4-carboxylic acid (CAS No: 78703-53-4), a key intermediate in the development of various chemical compounds, including fungicides.[1][2] This document details its characteristic spectroscopic data, including ¹H NMR, ¹³C NMR, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). Furthermore, it outlines the experimental protocols for its synthesis and the general methodologies for spectroscopic analysis.
Chemical and Physical Properties
This compound has a molecular formula of C₆H₈N₂O₂ and a molecular weight of 140.14 g/mol .[3][4] It typically appears as a solid at room temperature.[3]
Spectroscopic Data
The structural elucidation of this compound is confirmed through various spectroscopic techniques. The key data are summarized below.
2.1 Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is fundamental for determining the carbon-hydrogen framework of the molecule.
Table 1: ¹H NMR Spectroscopic Data Solvent: DMSO-d₆
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| 12.10 | Singlet | 1H | -COOH |
| 8.09 | Singlet | 1H | C₅-H (pyrazole ring) |
| 3.77 | Singlet | 3H | N-CH₃ |
| 2.14 | Singlet | 3H | C₃-CH₃ |
| Data sourced from[2] |
Table 2: Expected ¹³C NMR Spectroscopic Data
| Chemical Shift (δ) ppm | Assignment | Notes |
| ~165 - 185 | -COOH | Carboxylic acid carbonyl carbons are typically found in this range.[6][7] |
| ~140 - 150 | C₃ (pyrazole ring) | Carbon attached to the methyl group. |
| ~135 - 145 | C₅ (pyrazole ring) | Carbon bearing the vinyl proton. |
| ~110 - 120 | C₄ (pyrazole ring) | Carbon attached to the carboxylic acid group. |
| ~35 - 40 | N-CH₃ | N-methyl group carbon. |
| ~10 - 15 | C₃-CH₃ | C-methyl group carbon. |
2.2 Mass Spectrometry (MS)
Mass spectrometry data confirms the molecular weight and provides insights into the molecule's fragmentation patterns and adduct formation.
Table 3: Predicted Mass Spectrometry Data Data sourced from PubChemLite[8]
| Adduct | m/z (Mass-to-Charge Ratio) | Predicted Collision Cross Section (CCS) Ų |
| [M+H]⁺ | 141.06586 | 126.0 |
| [M+Na]⁺ | 163.04780 | 136.1 |
| [M-H]⁻ | 139.05130 | 126.5 |
| [M+NH₄]⁺ | 158.09240 | 146.5 |
| [M]⁺ | 140.05803 | 127.0 |
2.3 Infrared (IR) Spectroscopy
An experimental IR spectrum for this specific compound is not provided in the search results. However, the expected characteristic absorption bands for a carboxylic acid can be described.[9]
-
O-H Stretching: A very broad absorption band is expected in the region of 2500-3300 cm⁻¹. This broadening is a hallmark of the hydrogen-bonded hydroxyl group in the carboxylic acid dimer.[9]
-
C=O Stretching: A sharp, strong absorption peak is anticipated between 1700-1725 cm⁻¹, corresponding to the carbonyl group of the carboxylic acid.[9]
-
C-O Stretching: Absorption bands for C-O stretching are expected in the 1200-1300 cm⁻¹ region.
-
C-H Stretching: Peaks for aromatic C-H and aliphatic C-H stretching will appear around 3100 cm⁻¹ and just below 3000 cm⁻¹, respectively.
Experimental Protocols
3.1 Synthesis of this compound
The following protocol is adapted from a patented synthesis method, which involves a three-step process starting from ethyl acetoacetate.[1][2]
Caption: Synthesis workflow for this compound.
-
Step 1: Synthesis of Compound A (Intermediate)
-
In a reaction kettle, add ethyl acetoacetate, triethyl orthoformate, and acetic anhydride.[1]
-
Heat the mixture to 110°C and maintain reflux for 4 hours.[1]
-
After the reaction is complete, cool the mixture to 40°C.
-
Apply a high vacuum to distill off low-boiling components, ensuring the temperature does not exceed 100°C, to yield Compound A.[1]
-
-
Step 2: Synthesis of Compound B (Intermediate)
-
In a separate reaction kettle, add a 40% methylhydrazine aqueous solution and toluene. Stir until uniform.[1]
-
Cool the mixture to 8-10°C.
-
Sequentially add sodium hydroxide and Compound A, maintaining the temperature between 10-20°C.[1]
-
Allow the reaction to proceed for 2 hours at this temperature.
-
Let the layers separate and collect the upper toluene layer containing Compound B.[1]
-
-
Step 3: Synthesis of this compound
-
Transfer the upper layer containing Compound B to a reaction kettle and heat to 90°C.[1][2]
-
Slowly add 15% hydrochloric acid. During the addition, continuously remove the toluene and water azeotrope.[1][2]
-
After the required amount of water has been discharged, cool the mixture to 30°C.[1][2]
-
Centrifuge the resulting solid and dry it to obtain the final product.[1][2]
-
3.2 Spectroscopic Analysis Protocols
The following are general, standard procedures for obtaining the spectroscopic data presented.
-
NMR Spectroscopy:
-
Prepare a sample by dissolving approximately 5-10 mg of the compound in about 0.6 mL of a deuterated solvent (e.g., DMSO-d₆).
-
Transfer the solution to a 5 mm NMR tube.
-
Acquire ¹H and ¹³C NMR spectra on a spectrometer (e.g., 300 or 500 MHz).[10]
-
Process the resulting Free Induction Decay (FID) to obtain the spectrum. Chemical shifts are reported in ppm relative to an internal standard (e.g., Tetramethylsilane, TMS).[10]
-
-
Mass Spectrometry (ESI-MS):
-
Prepare a dilute solution of the sample in a suitable solvent (e.g., methanol or acetonitrile).
-
Infuse the sample solution directly into the electrospray ionization (ESI) source of the mass spectrometer.
-
Acquire data in both positive and negative ion modes to observe different adducts (e.g., [M+H]⁺ and [M-H]⁻).
-
-
Infrared (IR) Spectroscopy:
-
Prepare the sample, typically as a solid dispersed in a KBr pellet or by using an Attenuated Total Reflectance (ATR) accessory.
-
Place the sample in an FT-IR spectrometer.
-
Record the spectrum, typically in the range of 4000 to 400 cm⁻¹.[9]
-
Characterization Workflow
The logical flow of characterizing the synthesized compound involves multiple spectroscopic techniques to confirm its identity, purity, and structure.
Caption: Logical workflow for the characterization of the final product.
References
- 1. benchchem.com [benchchem.com]
- 2. CN114014809A - Synthetic method of 1, 3-dimethyl-1H-pyrazole-4-carboxylic acid - Google Patents [patents.google.com]
- 3. This compound DiscoveryCPR 78703-53-4 [sigmaaldrich.com]
- 4. scbt.com [scbt.com]
- 5. researchgate.net [researchgate.net]
- 6. 13C NMR Chemical Shift [sites.science.oregonstate.edu]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. PubChemLite - this compound (C6H8N2O2) [pubchemlite.lcsb.uni.lu]
- 9. echemi.com [echemi.com]
- 10. researchgate.net [researchgate.net]
An In-depth Technical Guide to the NMR Analysis of 1,3-Dimethyl-1H-pyrazole-4-carboxylic acid
This technical guide provides a comprehensive overview of the Nuclear Magnetic Resonance (NMR) analysis of 1,3-Dimethyl-1H-pyrazole-4-carboxylic acid, a molecule of interest to researchers and professionals in the fields of chemistry and drug development. Due to the limited availability of public domain experimental NMR data for this specific compound, this guide presents a detailed synthesis protocol and general NMR analysis methodologies. Furthermore, it includes an illustrative NMR dataset from a structurally related compound to provide context for spectral interpretation.
Molecular Structure and NMR Correlation
The structural arrangement of this compound forms the basis for its unique NMR spectral signature. The key proton and carbon environments are highlighted in the molecular structure diagram below.
Caption: Molecular structure of this compound.
Synthesis Protocol
A documented method for the synthesis of this compound involves a multi-step process commencing with readily available starting materials.
Caption: A generalized workflow for the synthesis of the target compound.
A detailed experimental protocol, based on established synthesis methods, is as follows:
-
Condensation: In a 3000L reaction vessel, 600 kg of ethyl acetoacetate, 900 kg of triethyl orthoformate, and 800 kg of acetic anhydride are sequentially added. The mixture is heated to 110°C and refluxed for 4 hours. After the reaction is complete, the mixture is cooled to 40°C. Low-boiling point components are removed by vacuum distillation, ensuring the kettle temperature does not exceed 100°C, to yield compound A.
-
Cyclization: The resulting compound A is then subjected to a cyclization reaction. This step involves the use of a 40% aqueous solution of methylhydrazine and sodium hydroxide.
-
Hydrolysis and Isolation: The intermediate from the cyclization step undergoes hydrolysis with a 15% solution of hydrochloric acid. The final product, this compound, is then isolated from the reaction mixture.
NMR Analysis: Experimental Protocol
For the NMR analysis of this compound, a standard sample preparation procedure is followed:
-
Sample Preparation: Approximately 5-10 mg of the synthesized and purified compound is dissolved in 0.6-0.8 mL of a suitable deuterated solvent (e.g., DMSO-d6, CDCl3, or Methanol-d4) in a 5 mm NMR tube. The choice of solvent is crucial and should be based on the solubility of the compound and the desired resolution of the spectra.
-
Data Acquisition: ¹H and ¹³C NMR spectra are acquired on a high-resolution NMR spectrometer, typically operating at a frequency of 400 MHz or higher for protons. Standard pulse sequences are employed for both one-dimensional and two-dimensional experiments (e.g., COSY, HSQC, HMBC) to aid in the complete assignment of proton and carbon signals.
Quantitative NMR Data Summary
Table 1: Illustrative ¹H NMR Data
| Protons | Chemical Shift (δ, ppm) | Multiplicity |
| N1-CH₃ | ~3.7 - 4.0 | Singlet |
| C3-CH₃ | ~2.3 - 2.6 | Singlet |
| H5 | ~7.8 - 8.2 | Singlet |
| COOH | ~12.0 - 13.0 | Broad Singlet |
Table 2: Illustrative ¹³C NMR Data
| Carbon Atom | Chemical Shift (δ, ppm) |
| N1-CH₃ | ~35 - 40 |
| C3-CH₃ | ~10 - 15 |
| C3 | ~145 - 150 |
| C4 | ~110 - 115 |
| C5 | ~135 - 140 |
| COOH | ~160 - 165 |
It is important to note that the exact chemical shifts for this compound may vary depending on the solvent, concentration, and temperature of the NMR experiment. The presence of a phenyl group in the illustrative compound will also influence the chemical shifts compared to the target molecule.
This technical guide provides a foundational understanding of the synthesis and NMR analysis of this compound. For definitive structural elucidation, it is recommended to acquire experimental NMR data on a purified sample of the target compound.
An In-depth Technical Guide to 1,3-Dimethyl-1H-pyrazole-4-carboxylic acid: Synthesis, Properties, and Biological Context
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 1,3-Dimethyl-1H-pyrazole-4-carboxylic acid, a heterocyclic compound of interest in chemical synthesis and potentially in agrochemical and pharmaceutical development. While the definitive crystal structure of this specific molecule is not publicly available in crystallographic databases, this document compiles essential information regarding its synthesis, physical and chemical properties, and the biological activities of closely related analogues. This guide aims to serve as a foundational resource for researchers engaged in the study and application of pyrazole derivatives.
Introduction
This compound belongs to the pyrazole class of heterocyclic compounds, which are known for their diverse biological activities. Pyrazole derivatives are key components in a variety of commercial products, including pharmaceuticals and fungicides. This document focuses on the synthesis and known properties of this compound and places it within the broader context of bioactive pyrazole-4-carboxylic acids.
Physicochemical Properties
A summary of the known and predicted physicochemical properties of this compound is presented in Table 1. This data is crucial for its handling, characterization, and application in synthetic protocols.
Table 1: Physicochemical Data for this compound
| Property | Value | Source |
| Molecular Formula | C₆H₈N₂O₂ | PubChem |
| Molecular Weight | 140.14 g/mol | PubChem |
| CAS Number | 78703-53-4 | Sigma-Aldrich[1] |
| Appearance | Solid | Sigma-Aldrich[1] |
| ¹H NMR (DMSO-d₆) | 12.10 (s, 1H), 8.09 (s, 1H), 3.77 (s, 3H), 2.14 (s, 3H) | Google Patents[2] |
| Predicted XLogP3 | 0.2 | PubChemLite[3] |
| Predicted Collision Cross Section ([M+H]⁺) | 126.0 Ų | PubChemLite[3] |
| Predicted Collision Cross Section ([M-H]⁻) | 126.5 Ų | PubChemLite[3] |
Synthesis
The synthesis of this compound has been described in detail. A common route involves a multi-step process starting from ethyl acetoacetate.
Experimental Protocol: Three-Step Synthesis
A widely cited method for the preparation of this compound involves three main steps: the synthesis of an intermediate 'Compound A', followed by the formation of 'Compound B', and finally hydrolysis to the target carboxylic acid.[2][4]
Step 1: Synthesis of Compound A
-
In a suitable reaction vessel, sequentially add ethyl acetoacetate, triethyl orthoformate, and acetic anhydride.[2][4]
-
Heat the mixture to 110°C and maintain a reflux for 4 hours.[4]
-
After the reaction is complete, cool the mixture to 40°C.[4]
-
Apply a high vacuum to distill off low-boiling components, ensuring the kettle temperature does not exceed 100°C, to yield Compound A.[4]
Step 2: Synthesis of Compound B
-
In a separate reaction kettle, add a 40% methylhydrazine aqueous solution and toluene. Stir the mixture until uniform.[4]
-
Cool the mixture to 8-10°C.[4]
-
Sequentially add sodium hydroxide and Compound A, maintaining the temperature between 10-20°C.[4]
-
Allow the reaction to proceed for 2 hours at this temperature.[4]
-
Let the layers separate and collect the upper toluene layer containing Compound B.[4]
Step 3: Synthesis of this compound
-
Transfer the toluene layer containing Compound B into a reaction kettle.[4]
-
Heat the solution to 90°C.[4]
-
Slowly add a 15% hydrochloric acid solution. During the addition, continuously remove the toluene and water azeotrope.[4]
-
After the addition is complete and a specific amount of the water layer has been discharged, cool the mixture to 30°C.[4]
-
Centrifuge the resulting solid and dry it to obtain this compound.[4]
Synthesis Workflow
The logical flow of the synthesis protocol is illustrated in the following diagram.
Crystal Structure
As of the latest search, a definitive, publicly available crystal structure for this compound, including crystallographic data such as unit cell parameters, space group, and atomic coordinates, has not been found in major crystallographic databases. While the crystal structures of several related pyrazole carboxylic acid derivatives have been determined and deposited in the Cambridge Structural Database (CSD), data for the title compound is not among them.
The analysis of related structures, such as 1,3-dimethyl-4-phenyl-1H-pyrazole-5-carboxylic acid, reveals common structural motifs like the formation of hydrogen-bonded dimers or chains. It is plausible that this compound would also exhibit such intermolecular interactions in the solid state. However, without experimental data, any discussion of its specific crystal packing remains speculative.
Biological Activity and Signaling Pathways
Currently, there is no specific information available in the scientific literature detailing the biological activity, mechanism of action, or any associated signaling pathways for this compound itself.
However, extensive research has been conducted on structurally similar compounds, particularly 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxamides, which are a significant class of agricultural fungicides. These compounds are known to act as Succinate Dehydrogenase Inhibitors (SDHIs).
Inferred Biological Context: Succinate Dehydrogenase Inhibition
The fungicidal activity of 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxamides stems from their ability to inhibit succinate dehydrogenase (also known as Complex II) in the mitochondrial electron transport chain of fungi. This inhibition disrupts cellular respiration, leading to the death of the fungal pathogen.
The general mechanism of action for SDHI fungicides is depicted in the following diagram.
It is important to note that while this provides a potential area of investigation for this compound, its actual biological activity, if any, would need to be determined through experimental testing.
Conclusion
This compound is a readily synthesizable pyrazole derivative with well-documented synthetic protocols. While its specific crystal structure and biological activities remain to be elucidated, the established importance of related pyrazole-4-carboxylic acids, particularly as fungicides, suggests that it may be a valuable scaffold for further investigation in agrochemical and pharmaceutical research. Future studies should focus on obtaining single crystals suitable for X-ray diffraction to determine its precise three-dimensional structure and on screening for a range of biological activities to uncover its potential applications.
References
- 1. researchgate.net [researchgate.net]
- 2. CN111362874B - Preparation method of 3- (difluoromethyl) -1-methyl-1H-pyrazole-4-carboxylic acid - Google Patents [patents.google.com]
- 3. PubChemLite - this compound (C6H8N2O2) [pubchemlite.lcsb.uni.lu]
- 4. Synthesis, molecular docking and molecular dynamics simulations, drug-likeness studies, ADMET prediction and biological evaluation of novel pyrazole-carboxamides bearing sulfonamide moiety as potent carbonic anhydrase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
The Biological Versatility of Pyrazole Derivatives: A Technical Guide for Drug Discovery
Introduction
Pyrazole, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, serves as a "privileged scaffold" in medicinal chemistry. Its derivatives have garnered significant attention from researchers and drug development professionals due to their broad spectrum of biological activities. The unique structural features of the pyrazole ring allow for diverse substitutions, leading to compounds with wideranging pharmacological properties, including anticancer, antimicrobial, and anti-inflammatory effects.[1][2][3][4] Several well-known drugs, such as the anti-inflammatory agent celecoxib, the kinase inhibitor axitinib, and the neuroprotective drug edaravone, feature a pyrazole core, underscoring its therapeutic importance.[5][6] This technical guide provides an in-depth overview of the key biological activities of pyrazole derivatives, complete with quantitative data, detailed experimental protocols, and visualizations of relevant pathways and workflows to aid researchers in the field of drug discovery.
General Experimental & Screening Workflow
The discovery and development of novel pyrazole derivatives as therapeutic agents typically follow a structured workflow. This process begins with the synthesis of a library of compounds, followed by a cascade of in vitro and in vivo screening assays to identify lead candidates with promising activity and safety profiles.
Caption: General workflow for the discovery of bioactive pyrazole derivatives.
Anticancer Activity
Pyrazole derivatives have demonstrated significant potential as anticancer agents by targeting various hallmarks of cancer, including uncontrolled proliferation, angiogenesis, and evasion of apoptosis.[7][8] Many derivatives function as kinase inhibitors, targeting enzymes crucial for cancer cell signaling pathways such as EGFR, VEGFR, and CDKs.[7][9][10][11]
Quantitative Data: Anticancer Activity of Pyrazole Derivatives
The following table summarizes the in vitro cytotoxic activity (IC₅₀ values) of selected pyrazole derivatives against various human cancer cell lines.
| Compound Class/Name | Target / Cancer Cell Line | IC₅₀ (µM) | Reference Drug | IC₅₀ (µM) of Ref. | Citation |
| Pyrazolo[1,5-a]pyrimidine Deriv. (Cmpd 18) | MCF7 (Breast) | < 1 | Doxorubicin | - | [12] |
| Pyrazolo[1,5-a]pyrimidine Deriv. (Cmpd 21) | A549 (Lung) | < 1 | Doxorubicin | - | [12] |
| Pyrazole-Thiadiazole Hybrid (Cmpd 6g) | A549 (Lung) | 1.537 | - | - | [13] |
| N-Manniche Base (Cmpd 6b) | HepG2 (Liver) | 2.52 | Sorafenib | 2.051 | [7][10] |
| 1,4-Benzoxazine-Pyrazole Hybrid (Cmpd 22) | MCF7 (Breast) | 2.82 | Etoposide | - | [7] |
| N-Manniche Base (Cmpd 5a) | HepG2 (Liver) | 3.46 | Sorafenib | 2.051 | [7][10] |
| Pyrazole-Thiadiazole Hybrid (Cmpd 6d) | A549 (Lung) | 5.176 | - | - | [13] |
| Pyrazolo[1,5-a]pyrimidine Deriv. (Cmpd 29) | HepG2 (Liver) | 10.05 | - | - | [7] |
| Pyrazolone-Pyrazole Derivative (Cmpd 27) | MCF7 (Breast) | 16.50 | Tamoxifen | 23.31 | [7] |
| Pyrazole-based Hybrid (Cmpd 31) | A549 (Lung) | 42.79 | - | - | [7] |
Experimental Protocol: MTT Assay for Cell Viability and IC₅₀ Determination
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability.[8] Metabolically active cells reduce the yellow MTT tetrazolium salt to purple formazan crystals, the amount of which is proportional to the number of viable cells.[14]
Materials:
-
96-well flat-bottom plates
-
Cancer cell line of interest
-
Complete culture medium (e.g., DMEM with 10% FBS)
-
Pyrazole derivative stock solution (in DMSO)
-
MTT solution (5 mg/mL in sterile PBS)
-
Solubilization solution (e.g., DMSO, acidified isopropanol)
-
Phosphate-buffered saline (PBS)
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Harvest and count cells, ensuring high viability (>95%).
-
Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well in 100 µL of medium).[15]
-
Include wells with medium only for background control.
-
Incubate the plate for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell attachment.[16]
-
-
Compound Treatment:
-
Prepare serial dilutions of the pyrazole derivative in complete culture medium. A typical final DMSO concentration should be kept consistent and non-toxic (≤ 0.5%).[8]
-
After 24 hours, remove the medium from the wells and add 100 µL of the various compound dilutions. Include a vehicle control (medium with DMSO).
-
Incubate the plate for a specified exposure time (e.g., 48 or 72 hours).[8]
-
-
MTT Addition and Incubation:
-
Formazan Solubilization:
-
Data Acquisition and Analysis:
-
Measure the absorbance (Optical Density, OD) of each well at 570 nm or 590 nm using a microplate reader.[8] A reference wavelength of 630 nm can be used for background correction.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the percentage of viability against the log of the compound concentration and use non-linear regression to determine the IC₅₀ value (the concentration that inhibits 50% of cell growth).[12]
-
Anti-inflammatory Activity
Many pyrazole derivatives exhibit potent anti-inflammatory activity, primarily through the inhibition of cyclooxygenase (COX) enzymes.[6] The well-known NSAID, Celecoxib, is a selective COX-2 inhibitor, which provides anti-inflammatory and analgesic effects with a reduced risk of gastrointestinal side effects compared to non-selective NSAIDs.[18][19]
Signaling Pathway: Celecoxib-Mediated COX-2 Inhibition
The anti-inflammatory action of celecoxib stems from its selective inhibition of the COX-2 enzyme, which is a key player in the inflammatory cascade. This inhibition prevents the conversion of arachidonic acid into prostaglandins, which are potent mediators of pain and inflammation.[20][21]
Caption: Mechanism of action of Celecoxib via selective COX-2 inhibition.
Experimental Protocol: Carrageenan-Induced Paw Edema in Rats
This in vivo model is widely used to screen for the acute anti-inflammatory activity of new compounds.[1][15] Injection of carrageenan into the rat's paw induces a localized inflammatory response characterized by edema (swelling).[22]
Materials:
-
Wistar rats
-
Test pyrazole derivative
-
Carrageenan solution (1% w/v in sterile saline)
-
Plethysmometer or digital calipers
-
Vehicle (e.g., saline, 0.5% CMC)
-
Reference drug (e.g., Indomethacin, Celecoxib)
Procedure:
-
Animal Acclimatization and Grouping:
-
Acclimatize animals to laboratory conditions for at least one week.
-
Fast the animals overnight before the experiment with free access to water.
-
Divide the animals into groups (e.g., n=6 per group): Vehicle Control, Reference Drug, and Test Compound groups (at various doses).
-
-
Compound Administration:
-
Administer the test pyrazole derivative, reference drug, or vehicle to the respective groups, typically via oral gavage. The administration occurs 30-60 minutes before the carrageenan injection.[22]
-
-
Induction of Edema:
-
Measurement of Paw Edema:
-
Measure the paw volume (Vt) at regular intervals after the carrageenan injection, for instance, at 1, 2, 3, 4, and 5 hours.[15]
-
-
Data Analysis:
-
Calculate the increase in paw volume for each animal at each time point: ΔV = Vt - V₀.
-
Calculate the percentage of edema inhibition for the drug-treated groups compared to the vehicle control group using the formula:
-
% Inhibition = [ (ΔV_control - ΔV_treated) / ΔV_control ] * 100
-
-
Analyze the data statistically (e.g., using ANOVA followed by a post-hoc test) to determine the significance of the anti-inflammatory effect.
-
Antimicrobial Activity
Pyrazole derivatives have shown a broad spectrum of antimicrobial activity, including antibacterial and antifungal effects.[4][5] They have demonstrated efficacy against various pathogens, including drug-resistant strains like Methicillin-resistant Staphylococcus aureus (MRSA).[23][24][25]
Quantitative Data: Antimicrobial Activity of Pyrazole Derivatives
The following table presents the Minimum Inhibitory Concentration (MIC) values of various pyrazole derivatives against selected microbial strains. A lower MIC value indicates greater potency.[18]
| Compound Class/Name | Microbial Strain | MIC (µg/mL) | Reference Drug | MIC (µg/mL) of Ref. | Citation |
| Naphthyl-pyrazole Hydrazone (Cmpd 6) | S. aureus | 0.78 - 1.56 | - | - | [5] |
| Aminoguanidine-pyrazole (Cmpd 12) | E. coli | 1 | Moxifloxacin | 2 | [5] |
| Pyrazoline Derivative (Cmpd 9) | MRSA | 4 | - | - | [23] |
| Thiazolo-pyrazole (Cmpd 17) | MRSA | 4 | - | - | [5] |
| Pyrazole-pyrimidinethione (Cmpd 15) | E. coli | 12.5 | - | - | [5] |
| Thiazolidinone-pyrazole | E. coli | 16 | - | - | [5] |
| Indazole Derivative (Cmpd 5) | S. aureus | 64 - 128 | - | - | [23] |
| Pyrazole-clubbed Pyrimidine (Cmpd 5c) | MRSA | 521 µM | Levofloxacin | 346 µM | [24] |
Experimental Protocol: Broth Microdilution Method for MIC Determination
The broth microdilution method is a standard laboratory procedure for determining the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[20][26]
Materials:
-
96-well microtiter plates
-
Bacterial or fungal strain
-
Sterile Mueller-Hinton Broth (MHB) or other appropriate growth medium
-
Pyrazole derivative stock solution
-
Bacterial inoculum standardized to a specific concentration (e.g., 0.5 McFarland standard, resulting in ~5 x 10⁵ CFU/mL in the final well)
-
Incubator
-
Multichannel pipette
Procedure:
-
Preparation of Compound Dilutions:
-
Dispense 100 µL of sterile broth into all wells of a 96-well plate.
-
Add 100 µL of the test compound stock solution (at 2x the highest desired concentration) to the first column of wells.
-
Perform a two-fold serial dilution by transferring 100 µL from the first column to the second, mixing, and repeating this process across the plate to column 10. Discard 100 µL from column 10.[26]
-
Column 11 serves as the growth control (no compound), and column 12 serves as the sterility control (no bacteria).[26]
-
-
Inoculum Preparation:
-
Inoculation:
-
Inoculate each well (from columns 1 to 11) with 5-10 µL of the prepared bacterial inoculum. Do not inoculate the sterility control wells (column 12).[26]
-
-
Incubation:
-
Cover the plate and incubate at 37°C for 18-24 hours under appropriate atmospheric conditions.[27]
-
-
Reading and Interpretation:
Conclusion
The pyrazole scaffold remains a highly fruitful starting point for the design of novel therapeutic agents. Its derivatives have consistently demonstrated potent and diverse biological activities, particularly in the fields of oncology, inflammation, and infectious diseases. The data and protocols presented in this guide highlight the significant potential of this compound class. Continued exploration of structure-activity relationships, mechanism of action studies, and the application of modern synthetic techniques will undoubtedly lead to the development of new and improved pyrazole-based drugs to address unmet medical needs.
References
- 1. inotiv.com [inotiv.com]
- 2. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. Antibacterial pyrazoles: tackling resistant bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 6. dovepress.com [dovepress.com]
- 7. Design, synthesis, and biological investigations of new pyrazole derivatives as VEGFR2/CDK-2 inhibitors targeting liver cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. Frontiers | Novel Anticancer Fused Pyrazole Derivatives as EGFR and VEGFR-2 Dual TK Inhibitors [frontiersin.org]
- 10. Design, synthesis, and biological investigations of new pyrazole derivatives as VEGFR2/CDK-2 inhibitors targeting liver cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Discovery of pyrazole-based analogs as CDK2 inhibitors with apoptotic-inducing activity: design, synthesis and molecular dynamics study - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 12. Assessment of Cell Viability in Drug Therapy: IC50 and Other New Time-Independent Indices for Evaluating Chemotherapy Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
- 14. rr-asia.woah.org [rr-asia.woah.org]
- 15. Rat paw oedema modeling and NSAIDs: Timing of effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. creative-bioarray.com [creative-bioarray.com]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
- 19. Selective COX-2 Inhibitors: A Review of Their Structure-Activity Relationships - PMC [pmc.ncbi.nlm.nih.gov]
- 20. fwdamr-reflabcap.eu [fwdamr-reflabcap.eu]
- 21. ClinPGx [clinpgx.org]
- 22. Carrageenan induced Paw Edema Model - Creative Biolabs [creative-biolabs.com]
- 23. mdpi.com [mdpi.com]
- 24. pubs.acs.org [pubs.acs.org]
- 25. acu.edu.in [acu.edu.in]
- 26. MIC Determination By Microtitre Broth Dilution Method - Hancock Lab [cmdr.ubc.ca]
- 27. protocols.io [protocols.io]
An In-depth Technical Guide to the Synthesis of 1,3-Dimethyl-1H-pyrazole-4-carboxylic Acid Derivatives
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the synthesis of 1,3-dimethyl-1H-pyrazole-4-carboxylic acid and its derivatives. Pyrazole scaffolds are of significant interest in medicinal chemistry and agrochemicals due to their diverse biological activities. This document details the core synthesis of the parent carboxylic acid, followed by in-depth protocols for key derivatization reactions, including amide bond formation, Suzuki-Miyaura coupling, and the Heck reaction. Quantitative data from cited literature is presented in structured tables for comparative analysis. Furthermore, this guide illustrates the biological context of these derivatives by providing diagrams of relevant signaling pathways, such as the PI3K/Akt/mTOR and MAPK/ERK pathways, and the mechanism of action for fungicidal derivatives targeting succinate dehydrogenase (SDH).
Synthesis of the Core Scaffold: this compound
The foundational step in the development of various derivatives is the efficient synthesis of the this compound core. A robust method has been patented involving a multi-step one-pot synthesis from readily available starting materials.[1]
Experimental Protocol
Step 1: Condensation
-
In a suitable reaction vessel, ethyl acetoacetate, triethyl orthoformate, and acetic anhydride are reacted. The typical mass ratio for this step is approximately 6:9:9 (ethyl acetoacetate:triethyl orthoformate:acetic anhydride).[1]
-
The reaction mixture is heated to facilitate the condensation reaction, leading to the formation of an intermediate, ethyl 2-(ethoxymethylene)-3-oxobutanoate.
Step 2: Cyclization and Methylation
-
To the intermediate from Step 1, a 40% aqueous solution of methylhydrazine is added, along with sodium hydroxide. A representative mass ratio is 5:0.3:9 (40% methylhydrazine solution:sodium hydroxide:intermediate A).[1]
-
This step results in the cyclization to form the pyrazole ring and methylation at the N1 position.
Step 3: Hydrolysis and Workup
-
The resulting ester is hydrolyzed to the carboxylic acid by heating with hydrochloric acid (e.g., 15% mass fraction).[1]
-
Upon cooling, the product, this compound, precipitates and can be isolated by filtration, followed by drying. A purity of 98.9% has been reported for this procedure.[1]
Derivatization of this compound
The carboxylic acid group at the 4-position of the pyrazole ring serves as a versatile handle for a variety of chemical transformations, enabling the synthesis of a diverse library of derivatives. Key derivatization strategies include amide bond formation, Suzuki-Miyaura coupling, and the Heck reaction.
Amide Bond Formation
Amide derivatives of pyrazole carboxylic acids are prominent in pharmaceuticals and agrochemicals. The synthesis typically involves the activation of the carboxylic acid, followed by reaction with a desired amine.
A common strategy for activating the carboxylic acid is its conversion to the corresponding acyl chloride. This intermediate is highly reactive and readily couples with a wide range of amines.
-
Experimental Protocol: this compound can be reacted with a chlorinating agent, such as thionyl chloride (SOCl₂) or oxalyl chloride, often in an inert solvent like dichloromethane (DCM) or toluene. The reaction is typically performed at room temperature or with gentle heating. Upon completion, the excess chlorinating agent and solvent are removed under reduced pressure to yield the crude 1,3-dimethyl-1H-pyrazole-4-carbonyl chloride, which can often be used in the next step without further purification.
-
Experimental Protocol (from Acyl Chloride): To a solution of the desired amine and a base (e.g., triethylamine, pyridine) in an aprotic solvent (e.g., DCM, THF), a solution of 1,3-dimethyl-1H-pyrazole-4-carbonyl chloride in the same solvent is added dropwise, typically at 0 °C to control the reaction exotherm. The reaction is then allowed to warm to room temperature and stirred until completion, as monitored by TLC. Workup usually involves washing with water and brine, followed by drying of the organic phase and purification by crystallization or column chromatography.
-
Experimental Protocol (using Coupling Reagents): Alternatively, direct coupling of the carboxylic acid with an amine can be achieved using coupling reagents such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) in the presence of a non-nucleophilic base like N,N-diisopropylethylamine (DIPEA) in a solvent like N,N-dimethylformamide (DMF). The carboxylic acid is activated in situ, followed by the addition of the amine.
Table 1: Synthesis of Pyrazole Carboxamide Derivatives
| Entry | Amine | Coupling Method | Base | Solvent | Time (h) | Yield (%) | Reference |
| 1 | N-(3-fluoro-4-morpholinophenyl)amine | Aromatic Acid Chloride | Triethylamine | Dichloromethane | 1 | - | [2] |
| 2 | Various Sulfonamides | Acyl Chloride (from pyrazole-3-carboxylic acid) | - | Tetrahydrofuran | 5 | - | [3] |
| 3 | Various Anilines | SOCl₂ then amine | - | - | - | - | [2] |
Suzuki-Miyaura Coupling
The Suzuki-Miyaura cross-coupling reaction is a powerful tool for forming carbon-carbon bonds, typically between an organoboron compound and an organohalide, catalyzed by a palladium complex. To utilize this reaction, the pyrazole core must first be halogenated, typically at the 4-position.
-
Experimental Protocol: 1,3-Dimethyl-1H-pyrazole can be brominated using a suitable brominating agent such as N-bromosuccinimide (NBS) in a solvent like acetonitrile or chloroform. The reaction may require a radical initiator like AIBN or be performed under UV irradiation.
-
General Protocol: A mixture of the 4-bromo-1,3-dimethyl-1H-pyrazole, an aryl or heteroaryl boronic acid (typically 1.1-1.5 equivalents), a palladium catalyst (e.g., Pd(PPh₃)₄, XPhos Pd G2), and a base (e.g., Na₂CO₃, K₃PO₄) in a suitable solvent system (e.g., 1,4-dioxane/water, toluene/ethanol/water) is heated under an inert atmosphere (e.g., argon or nitrogen).[4][5] The reaction temperature and time are optimized for the specific substrates. After completion, the reaction is cooled, diluted with water, and extracted with an organic solvent. The combined organic layers are washed, dried, and concentrated. The product is then purified by column chromatography or recrystallization.
Table 2: Suzuki-Miyaura Coupling of Pyrazole Derivatives
| Entry | Pyrazole Substrate | Boronic Acid | Catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| 1 | 4-Bromo-3,5-dinitro-1H-pyrazole | Various aryl/heteroaryl | XPhos Pd G2 | - | - | - | - | - | [4] |
| 2 | 3-Bromo pyrazolo[1,5-a]pyrimidin-5-one | Various aryl/heteroaryl | PdCl₂(PPh₃)₂ (5) | Na₂CO₃ | Dioxane | 110 | - | 9-89 | [6] |
| 3 | 5-(4-bromophenyl)-4,6-dichloropyrimidine | Various aryl/heteroaryl | Pd(PPh₃)₄ (5) | K₃PO₄ | 1,4-Dioxane | 70-80 | 18-22 | - | [5] |
Heck Reaction
The Heck reaction facilitates the coupling of an unsaturated halide with an alkene in the presence of a palladium catalyst and a base to form a substituted alkene. Similar to the Suzuki coupling, a halogenated pyrazole is required as a starting material.
-
General Protocol: A mixture of the 4-halo-1,3-dimethyl-1H-pyrazole (typically iodo or bromo derivative), an alkene (e.g., acrylate, styrene), a palladium catalyst (e.g., Pd(OAc)₂), a phosphine ligand (e.g., P(OEt)₃, PPh₃), and a base (e.g., Et₃N, NaOAc) in a suitable solvent (e.g., DMF, acetonitrile) is heated under an inert atmosphere.[7] The choice of ligand and base is crucial for the reaction's success. After the reaction is complete, the mixture is cooled, filtered to remove palladium black, and the filtrate is worked up. Purification is typically achieved by column chromatography.
Table 3: Heck Reaction of Pyrazole Derivatives
| Entry | Pyrazole Substrate | Alkene | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Yield (%) | Reference |
| 1 | 4-Iodo-1-trityl-1H-pyrazole | Methyl acrylate | Pd(OAc)₂ | P(OEt)₃ (4) | - | DMF | 95 | [7] |
| 2 | 4-Bromo-3-methoxy-1-phenyl-1H-pyrazole | Acrolein diethyl acetal | Palladium catalyst | - | - | - | Good | [8] |
| 3 | 4-Ethenyl-3-methoxy-1-phenyl-1H-pyrazole | 2-([1,1′-biphenyl]-4-yl)-5-bromo-3,3-dimethyl-3H-indole | Ligandless Palladium | - | - | - | 45 | [8] |
Biological Relevance and Signaling Pathways
Derivatives of this compound have shown significant potential as bioactive molecules, particularly as kinase inhibitors in cancer therapy and as fungicides in agriculture. Understanding their mechanism of action involves elucidating their interaction with key signaling pathways.
Kinase Inhibition and Cancer Signaling Pathways
Many pyrazole derivatives have been identified as potent inhibitors of various protein kinases, which are crucial regulators of cell signaling pathways often dysregulated in cancer.
The PI3K/Akt/mTOR pathway is a central signaling cascade that regulates cell growth, proliferation, survival, and metabolism. Its aberrant activation is a common feature in many cancers.
References
- 1. CN114014809A - Synthetic method of 1, 3-dimethyl-1H-pyrazole-4-carboxylic acid - Google Patents [patents.google.com]
- 2. jocpr.com [jocpr.com]
- 3. Synthesis, molecular docking and molecular dynamics simulations, drug-likeness studies, ADMET prediction and biological evaluation of novel pyrazole-carboxamides bearing sulfonamide moiety as potent carbonic anhydrase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis of 4-substituted pyrazole-3,5-diamines via Suzuki–Miyaura coupling and iron-catalyzed reduction - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. mdpi.com [mdpi.com]
- 6. Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H)-one: towards a new access to 3,5-diarylated 7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 7. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 8. researchgate.net [researchgate.net]
The Pyrazole Scaffold: A Cornerstone of Modern Medicinal Chemistry
An In-depth Technical Guide for Drug Discovery Professionals
The pyrazole nucleus, a five-membered aromatic heterocycle containing two adjacent nitrogen atoms, stands as a quintessential privileged scaffold in medicinal chemistry. Its remarkable versatility and favorable physicochemical properties have enabled its incorporation into a multitude of clinically successful drugs across a wide spectrum of therapeutic areas. This technical guide provides an in-depth exploration of the role of pyrazoles in drug design, offering quantitative data, detailed experimental protocols, and visualizations of key biological pathways and discovery workflows for researchers, scientists, and drug development professionals.
The Pyrazole Core: Properties and Advantages
The pyrazole ring is not merely a structural anchor but an active contributor to a molecule's pharmacological profile. Its unique electronic properties—possessing both a hydrogen bond donor (the N1-H) and a hydrogen bond acceptor (the N2 lone pair)—allow for diverse and strong interactions with biological targets.[1] Furthermore, the pyrazole moiety often serves as a bioisosteric replacement for a phenyl ring, which can lead to improved metabolic stability, enhanced solubility, and a more favorable ADME (Absorption, Distribution, Metabolism, and Excretion) profile.[1]
Therapeutic Applications and Quantitative Insights
Pyrazole derivatives have demonstrated a vast range of biological activities, leading to their development as anti-inflammatory, anticancer, anticoagulant, and antiviral agents, among others.[2][3] The following sections summarize their roles in key therapeutic areas, supported by quantitative inhibitory data for prominent examples.
Anti-inflammatory Activity: COX-2 Inhibition
One of the most well-known applications of the pyrazole scaffold is in the development of selective cyclooxygenase-2 (COX-2) inhibitors for the treatment of inflammation and pain. The diarylheterocycle structure, exemplified by Celecoxib, allows for selective binding to the larger hydrophobic pocket of the COX-2 isozyme over the more constricted COX-1.[4] This selectivity is crucial for reducing the gastrointestinal side effects associated with non-selective NSAIDs.
| Compound | Target(s) | IC50 / Ki | Selectivity (COX-1/COX-2) |
| Celecoxib | COX-2 | IC50: 40 nM[5] | ~12-36[6][7] |
| COX-1 | IC50: 82 µM[6] | ||
| Mavacoxib | COX-2 | - | Selective COX-2 Inhibitor[8] |
| Rofecoxib | COX-2 | IC50: 18 nM[8] | ~36[7] |
| COX-1 | IC50: >50 µM |
Table 1: Quantitative data for pyrazole-based anti-inflammatory agents.
Anticancer Activity: Kinase Inhibition
The pyrazole ring is a cornerstone in the design of small-molecule kinase inhibitors for oncology. Its ability to form key hydrogen bonds and occupy the ATP-binding pocket of various kinases has been exploited to create highly potent and selective drugs. Ruxolitinib, a potent inhibitor of Janus kinases (JAK1 and JAK2), is a prime example used in the treatment of myelofibrosis.[9][10] Crizotinib, another pyrazole-containing drug, targets ALK and ROS1 kinases in non-small cell lung cancer.
| Compound | Target(s) | IC50 / Ki | Notes |
| Ruxolitinib | JAK1 | IC50: 3.3 nM[9][10] | Potent and selective JAK1/2 inhibitor. |
| JAK2 | IC50: 2.8 nM[9][10] | ||
| TYK2 | IC50: 19 nM[9] | ||
| JAK3 | IC50: 428 nM[9] | ||
| Crizotinib | ALK / ROS1 | - | Approved for NSCLC.[11] |
| Axitinib | VEGFRs, PDGFR, c-KIT | - | Features a pyrazole moiety.[2] |
Table 2: Quantitative data for pyrazole-based anticancer agents (Kinase Inhibitors).
Anticoagulant and Other Activities
Beyond inflammation and cancer, pyrazoles are integral to drugs for cardiovascular and metabolic diseases. Apixaban is a direct and selective Factor Xa inhibitor, crucial for the prevention of stroke and systemic embolism.[1] Sildenafil, famous for treating erectile dysfunction, is a potent inhibitor of phosphodiesterase type 5 (PDE5) and contains a fused pyrazolo-pyrimidinone core.[11]
| Compound | Target | IC50 / Ki | Therapeutic Area |
| Apixaban | Factor Xa | Ki: <1 nM (highly selective) | Anticoagulation[1] |
| Sildenafil | PDE5 | IC50: ~3.4 - 5.2 nM[12][13] | Erectile Dysfunction |
| Rimonabant | CB1 Receptor | - | Anti-obesity (withdrawn) |
Table 3: Quantitative data for other notable pyrazole-containing drugs.
Signaling Pathway and Discovery Workflow Visualizations
Understanding the mechanism of action and the drug discovery process is critical. The following diagrams, rendered using Graphviz, illustrate key concepts related to pyrazole-based drug development.
Signaling Pathway: JAK-STAT Inhibition by Ruxolitinib
Ruxolitinib exerts its therapeutic effect by inhibiting the JAK-STAT signaling pathway, which is often aberrantly activated in myeloproliferative neoplasms.[14][15] The following diagram outlines this mechanism.
Caption: Inhibition of the JAK-STAT signaling pathway by Ruxolitinib.
Experimental Workflow: Pyrazole-Based Drug Discovery
The path from initial concept to a viable drug candidate is a structured process. This workflow visualizes a typical preclinical discovery cascade for developing novel pyrazole inhibitors.
Caption: A typical workflow for pyrazole-based inhibitor discovery.
Logical Relationship: Structure-Activity Relationship (SAR)
Structure-Activity Relationship (SAR) studies are fundamental to medicinal chemistry. Small modifications to a chemical scaffold can lead to significant changes in biological activity. This diagram illustrates a hypothetical SAR for a generic pyrazole kinase inhibitor.
Caption: Example Structure-Activity Relationship (SAR) for a pyrazole scaffold.
Experimental Protocols
Reproducibility is key in scientific research. The following sections provide detailed, representative protocols for the synthesis and biological evaluation of pyrazole derivatives.
Protocol 1: Synthesis of 1,3,5-Trisubstituted Pyrazole Derivatives
This protocol details a common method for synthesizing pyrazoles via the cyclocondensation of a chalcone intermediate with a hydrazine derivative.[16][17]
Stage 1: Synthesis of Chalcone Intermediate (Claisen-Schmidt Condensation)
-
Reagents & Setup: In a round-bottom flask, dissolve an appropriate aryl ketone (10 mmol) and an aryl aldehyde (10 mmol) in 30 mL of ethanol.
-
Reaction Initiation: While stirring at room temperature, add 10 mL of aqueous sodium hydroxide (20% w/v) dropwise to the mixture.
-
Reaction & Monitoring: Continue stirring at room temperature for 2-4 hours. The formation of a solid precipitate usually indicates product formation. Monitor the reaction's progress using Thin Layer Chromatography (TLC) with a hexane:ethyl acetate mobile phase.
-
Work-up & Purification: Once the reaction is complete, pour the mixture into 100 mL of ice-cold water. Acidify with dilute HCl to neutralize excess NaOH. Filter the resulting solid precipitate, wash thoroughly with cold water until the filtrate is neutral, and dry. Recrystallize the crude chalcone from ethanol to obtain the purified product.
Stage 2: Synthesis of Pyrazole (Cyclocondensation)
-
Reagents & Setup: In a round-bottom flask equipped with a reflux condenser, dissolve the purified chalcone (5 mmol) in 25 mL of glacial acetic acid.
-
Reaction Initiation: Add phenylhydrazine (5.5 mmol) to the solution.
-
Reaction & Monitoring: Heat the mixture to reflux (approximately 120°C) and maintain for 4-6 hours.[16] Monitor the reaction's completion via TLC.
-
Work-up & Purification: After cooling to room temperature, pour the reaction mixture into 100 mL of crushed ice. A solid will precipitate. Filter the solid, wash with cold water, and dry. Purify the crude pyrazole product by recrystallization from a suitable solvent like ethanol.
-
Characterization: Confirm the structure of the final product using spectroscopic methods such as ¹H-NMR, ¹³C-NMR, and Mass Spectrometry.
Protocol 2: In Vitro Biological Assay - COX-2 Inhibition (Fluorometric)
This protocol describes a fluorometric assay to determine the inhibitory activity of a test compound against human recombinant COX-2.[7][18]
-
Reagent Preparation:
-
Assay Buffer: Prepare 0.1 M Tris-HCl, pH 8.0.
-
COX-2 Enzyme: Reconstitute lyophilized human recombinant COX-2 enzyme in sterile water to the manufacturer's specified concentration. Keep on ice.
-
Test Compound: Prepare a 10 mM stock solution of the test pyrazole derivative in DMSO. Create a serial dilution (e.g., 10-point, 3-fold) in Assay Buffer to achieve final desired assay concentrations.
-
Arachidonic Acid (Substrate): Prepare a working solution of arachidonic acid according to the assay kit's instructions.
-
COX Probe: Prepare the fluorometric probe as per the kit protocol.
-
-
Assay Procedure (96-well format):
-
Controls: Designate wells for "Enzyme Control" (EC, no inhibitor), "Inhibitor Control" (IC, e.g., Celecoxib), and "Sample" (S).
-
Compound Addition: Add 10 µL of the diluted test inhibitor, control inhibitor, or Assay Buffer (for EC) to the appropriate wells of a 96-well white opaque plate.
-
Reaction Mix: Prepare a Reaction Mix containing Assay Buffer, COX Probe, and COX Cofactor. Add 80 µL of this mix to each well.
-
Enzyme Addition & Incubation: Add 10 µL of the diluted COX-2 enzyme to all wells except the "no enzyme" blank. Incubate the plate at 25°C for 10 minutes, protected from light.
-
-
Reaction Initiation and Measurement:
-
Initiate the reaction by adding 10 µL of the arachidonic acid solution to all wells simultaneously using a multichannel pipette.
-
Immediately begin measuring the fluorescence (Ex/Em = 535/587 nm) in kinetic mode at 25°C for 5-10 minutes.
-
-
Data Analysis:
-
Determine the rate of reaction (slope) from the linear portion of the kinetic curve for each well.
-
Calculate the percent inhibition for each concentration of the test compound relative to the Enzyme Control.
-
Plot the percent inhibition against the logarithm of the compound concentration and fit the data using a nonlinear regression model (e.g., log(inhibitor) vs. response -- Variable slope) to determine the IC50 value.
-
Conclusion and Future Outlook
The pyrazole scaffold continues to be a highly fruitful area of research in medicinal chemistry. Its proven success in targeting a diverse array of enzymes and receptors underscores its status as a privileged structure.[11][12] Future efforts will likely focus on developing novel pyrazole derivatives with enhanced selectivity for new targets, exploring unique substitution patterns to overcome drug resistance, and conjugating pyrazoles with other pharmacophores to create multi-target agents. The robust synthetic accessibility and rich biological activity of pyrazoles ensure they will remain a central element in the drug discovery toolkit for years to come.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. cdn.caymanchem.com [cdn.caymanchem.com]
- 6. Measurement of cyclooxygenase inhibition using liquid chromatography-tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 7. assaygenie.com [assaygenie.com]
- 8. researchgate.net [researchgate.net]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Synthesis of 1,3,5-trisubstituted pyrazoles via 1,3-dipolar cycloaddition of nitrile imines with ninhydrin-derived Morita–Baylis–Hillman carbonates - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 11. documents.thermofisher.com [documents.thermofisher.com]
- 12. JAK-STAT signaling pathway - Wikipedia [en.wikipedia.org]
- 13. creative-diagnostics.com [creative-diagnostics.com]
- 14. The potential of JAK/STAT pathway inhibition by ruxolitinib in the treatment of COVID-19 - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Structural insights into JAK2 inhibition by ruxolitinib, fedratinib, and derivatives thereof - PMC [pmc.ncbi.nlm.nih.gov]
- 16. thepharmajournal.com [thepharmajournal.com]
- 17. dovepress.com [dovepress.com]
- 18. sigmaaldrich.com [sigmaaldrich.com]
The Rise of Pyrazoles: A Technical Guide to the Discovery of Novel Fungicides
For Researchers, Scientists, and Drug Development Professionals
The relentless evolution of fungal pathogens poses a significant and ongoing threat to global food security and agricultural sustainability. The development of fungicide resistance to existing chemical classes necessitates a continuous search for novel active ingredients with diverse modes of action. Among the most promising and commercially successful heterocyclic scaffolds in modern fungicide development are the pyrazoles. This technical guide provides an in-depth exploration of the discovery of novel pyrazole-based fungicides, detailing synthetic methodologies, structure-activity relationships, mechanisms of action, and quantitative efficacy data.
Introduction to Pyrazole-Based Fungicides
Pyrazole carboxamides have emerged as a cornerstone in the development of modern fungicides, primarily due to their potent and broad-spectrum activity.[1] Many commercially successful fungicides, such as penthiopyrad, furametpyr, penflufen, isopyrazam, and bixafen, feature a pyrazole carboxamide core and function by inhibiting the succinate dehydrogenase (SDH) enzyme in the fungal respiratory chain.[1] The versatility of the pyrazole ring allows for extensive chemical modification at various positions, enabling fine-tuning of the biological activity, spectrum, and physicochemical properties.[2] Researchers continuously explore novel derivatives by introducing different substituents and functional groups to enhance efficacy, overcome resistance, and identify new modes of action.[2][3]
Synthetic Pathways and Methodologies
The synthesis of novel pyrazole-based fungicides typically follows a multi-step approach, starting from the construction of the core pyrazole ring, followed by the introduction of various substituents. A common strategy involves the synthesis of a pyrazole carboxylic acid intermediate, which is then coupled with a desired amine or alcohol to generate the final carboxamide or ester derivatives.
General Synthesis of Pyrazole Carboxamides
A prevalent method for synthesizing pyrazole carboxamides involves the reaction of a pyrazole carbonyl chloride with a selected amine.[1] This versatile approach allows for the introduction of a wide array of substituents on the amide nitrogen, facilitating the exploration of structure-activity relationships.
Experimental Protocol: Synthesis of Pyrazole Carboxamides
-
Synthesis of Pyrazole Carbonyl Chloride: A solution of pyrazole carboxylic acid in an excess of thionyl chloride is refluxed for 2-3 hours. The excess thionyl chloride is then removed under reduced pressure to yield the crude pyrazole carbonyl chloride, which is often used in the next step without further purification.
-
Amide Coupling: The synthesized pyrazole carbonyl chloride is dissolved in a suitable aprotic solvent, such as dichloromethane or tetrahydrofuran. To this solution, the desired amine and a base (e.g., triethylamine or pyridine) are added dropwise at 0°C. The reaction mixture is then stirred at room temperature for several hours until completion, monitored by Thin Layer Chromatography (TLC).
-
Work-up and Purification: Upon completion, the reaction mixture is washed sequentially with water, dilute hydrochloric acid, and brine. The organic layer is dried over anhydrous sodium sulfate and concentrated in vacuo. The resulting crude product is purified by column chromatography on silica gel to afford the final pyrazole carboxamide.[1][2]
Synthesis Workflow Diagram
Caption: Workflow for the synthesis of pyrazole carboxamides.
Antifungal Activity and Data Presentation
The antifungal efficacy of newly synthesized pyrazole derivatives is typically evaluated through in vitro and in vivo bioassays against a panel of economically important phytopathogenic fungi. The mycelium growth inhibition method is a common in vitro technique used to determine the half-maximal effective concentration (EC50).[1][4]
In Vitro Antifungal Activity Data
The following tables summarize the in vitro antifungal activity (EC50 in µg/mL) of selected novel pyrazole derivatives against various plant pathogenic fungi. Lower EC50 values indicate higher antifungal activity.
Table 1: Antifungal Activity of Pyrazole Carboxamide and Isoxazolol Pyrazole Carboxylate Derivatives [1][4]
| Compound | Alternaria porri | Marssonina coronaria | Cercospora petroselini | Rhizoctonia solani |
| 7af | >100 | 25.13 | 48.32 | 15.67 |
| 7bc | 35.21 | 41.89 | >100 | 12.34 |
| 7bg | 28.97 | 33.45 | >100 | 10.88 |
| 7bh | 30.12 | 38.76 | >100 | 9.87 |
| 7bi | 45.67 | 50.23 | >100 | 11.21 |
| 7ai | 2.24 | 3.21 | 10.29 | 0.37 |
| Carbendazim (Control) | 1.56 | 2.01 | 3.45 | 1.00 |
Data sourced from a study on novel pyrazole carboxamides and isoxazolol pyrazole carboxylates. Compound 7ai, an isoxazolol pyrazole carboxylate, showed particularly strong activity against R. solani.[1][4]
Table 2: Antifungal Activity of Substituted Pyrazole Derivatives Containing a p-Trifluoromethyl-phenyl Moiety [2]
| Compound | Botrytis cinerea | Rhizoctonia solani | Valsa mali | Thanatephorus cucumeris | Fusarium oxysporum | Fusarium graminearum |
| 26 | 2.43 | 2.18 | 1.79 | 1.64 | 6.99 | 6.04 |
| 27 | 3.12 | 2.87 | 2.03 | 1.98 | 7.54 | 6.88 |
| 28 | 4.56 | 3.99 | 3.11 | 2.87 | 8.12 | 7.98 |
| 29 | 5.01 | 4.87 | 3.98 | 3.54 | 9.01 | 8.54 |
| 30 | 4.87 | 4.54 | 3.54 | 3.12 | 8.87 | 8.21 |
| 31 | 3.87 | 3.54 | 2.87 | 2.54 | 8.12 | 7.87 |
| 32 | 3.54 | 3.12 | 2.54 | 2.11 | 7.98 | 7.54 |
Data from a study where compound 26, containing a p-trifluoromethylphenyl moiety, demonstrated the highest activity across a range of fungi.[2]
Experimental Protocol: In Vitro Antifungal Assay (Mycelium Growth Inhibition)
-
Preparation of Media: Potato Dextrose Agar (PDA) is prepared and autoclaved. After cooling to approximately 50-60°C, the test compound, dissolved in a suitable solvent (e.g., DMSO), is added to the media to achieve the desired final concentrations. The final solvent concentration is kept constant across all plates, including the control.
-
Inoculation: A mycelial disc (typically 5 mm in diameter) is taken from the edge of an actively growing fungal colony and placed at the center of the PDA plate containing the test compound.
-
Incubation: The plates are incubated at a suitable temperature (e.g., 25-28°C) in the dark.
-
Data Collection: The diameter of the fungal colony is measured in two perpendicular directions after the colony in the control plate (containing only the solvent) has reached a certain diameter (e.g., 60-70 mm).
-
Calculation: The percentage of mycelial growth inhibition is calculated using the formula: Inhibition (%) = [(dc - dt) / dc] * 100, where dc is the average diameter of the fungal colony on the control plate and dt is the average diameter of the fungal colony on the treated plate.
-
EC50 Determination: The EC50 value is calculated by probit analysis based on the inhibition rates at a series of concentrations.[1][4]
Mechanism of Action
A significant number of pyrazole-based fungicides act as Succinate Dehydrogenase Inhibitors (SDHIs).[5] SDH, also known as Complex II, is a key enzyme complex in both the tricarboxylic acid (TCA) cycle and the mitochondrial electron transport chain. By binding to the ubiquinone-binding site (Qp-site) of the SDH complex, these fungicides block the electron transport from succinate to ubiquinone, thereby inhibiting mitochondrial respiration and leading to fungal cell death.[6]
However, not all novel pyrazole amides are SDH inhibitors. Some recently discovered compounds have been shown to exert their antifungal effects through alternative mechanisms, such as inducing plant defense responses.[3][7] For instance, compound S26 was found to enhance the expression of defense-related genes in cucumber, suggesting it acts as a plant immunity elicitor in addition to having direct fungicidal activity.[3][7]
SDHI Signaling Pathway Diagram
Caption: Inhibition of the fungal respiratory chain by pyrazole SDHI fungicides.
Alternative Mechanism: Plant Defense Induction
Some novel pyrazole compounds may not target the fungal SDH enzyme. Instead, they can stimulate the plant's innate immune system.[7] This dual-action approach, combining direct antifungal effects with the induction of host resistance, represents a promising strategy for durable disease control.
Caption: Logical relationship of plant defense induction by a pyrazole fungicide.
Conclusion and Future Directions
The pyrazole scaffold remains a highly fertile ground for the discovery of novel fungicides. The research highlighted in this guide demonstrates the power of rational design and chemical modification in developing potent antifungal agents. While SDH inhibition continues to be a primary mechanism of action, the discovery of compounds that also elicit plant defense responses opens up new avenues for creating more resilient and sustainable crop protection solutions. Future research will likely focus on exploring a wider range of molecular targets, optimizing the pharmacokinetic properties of lead compounds, and developing derivatives with novel resistance-breaking mechanisms. The continued synthesis and evaluation of diverse pyrazole libraries are crucial for staying ahead of evolving fungal pathogens.
References
- 1. mdpi.com [mdpi.com]
- 2. Design, Synthesis and Fungicidal Activities of Some Novel Pyrazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Synthesis and antifungal activity of the derivatives of novel pyrazole carboxamide and isoxazolol pyrazole carboxylate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Design, synthesis and structure-activity relationship of novel pyrazole-4-carboxamide derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Mechanism of Action of Novel Pyrazole Carboxamide Containing a Diarylamine Scaffold against Rhizoctonia solani - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Discovery of Novel Pyrazole Amides as Potent Fungicide Candidates and Evaluation of Their Mode of Action - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Synthesis of 1,3-Dimethyl-1H-pyrazole-4-carboxylic Acid: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed protocols and application notes for the synthesis of 1,3-Dimethyl-1H-pyrazole-4-carboxylic acid, a key intermediate in the development of various chemical entities. The following sections outline the primary synthesis route, experimental procedures, and relevant data.
Application Notes
This compound serves as a crucial building block in the synthesis of agrochemicals and pharmaceuticals. It is notably a key intermediate for fungicides such as pyrromonazole, fluxapyroxad, and biphenylanil. The synthesis and analysis of this compound are essential for the registration of new agricultural chemicals, where a complete understanding of the raw pesticide's components is required[1]. The methodologies presented herein are designed to provide a clear and reproducible path to obtaining this valuable compound.
Synthesis Pathway
The synthesis of this compound is typically achieved through a three-step process commencing from readily available starting materials. The overall workflow involves a condensation reaction to form an intermediate, followed by a cyclization reaction to construct the pyrazole ring, and finally, hydrolysis to yield the desired carboxylic acid.
Experimental Protocols
The following protocols are based on established synthesis methods and provide a step-by-step guide for the preparation of this compound.
Step 1: Condensation Reaction
This step involves the reaction of ethyl acetoacetate with triethyl orthoformate and acetic anhydride to form the initial intermediate.
Methodology:
-
Combine ethyl acetoacetate, triethyl orthoformate, and acetic anhydride in a suitable reaction vessel.
-
Heat the mixture to initiate the condensation reaction.
-
Monitor the reaction progress by an appropriate analytical method (e.g., TLC or GC).
-
Upon completion, the resulting product, "compound A," is typically used in the next step without further purification.
Step 2: Cyclization Reaction
The intermediate from Step 1 is cyclized using methylhydrazine to form the pyrazole ring structure.
Methodology:
-
To the crude "compound A," add a 40% aqueous solution of methylhydrazine and sodium hydroxide.
-
Control the temperature of the reaction mixture as specified in the quantitative data table.
-
Allow the reaction to proceed until the formation of the pyrazole ester, "compound B," is complete.
-
The resulting mixture will contain an upper layer of liquid containing "compound B".
Step 3: Hydrolysis
The final step is the hydrolysis of the pyrazole ester to the desired carboxylic acid. This is a common procedure for converting esters to carboxylic acids.[2]
Methodology:
-
Transfer the upper layer containing "compound B" into a new reaction kettle.
-
Heat the solution to 90 °C.
-
Slowly add a 15% mass fraction of hydrochloric acid. During the addition, also add toluene and water.
-
After the addition is complete and 450 kg of the water layer has been discharged, cool the mixture to 30 °C.
-
Collect the solid product by centrifugation.
-
Dry the product to obtain this compound.
Quantitative Data
The following table summarizes the quantitative data for the synthesis of this compound.
| Step | Reactant/Reagent | Mass/Volume Ratio | Purity | Yield |
| 1 | Ethyl acetoacetate : Triethyl orthoformate : Acetic anhydride | 6 : 9 : 8-10 (mass ratio) | - | - |
| 2 | 40% Methylhydrazine aqueous solution : Sodium hydroxide : Compound A | 5 : 0.2-0.4 : 8-10 (mass ratio) | - | - |
| 3 | Liquid containing Compound B : 15% Hydrochloric acid | 2 : 1.3-1.5 (volume ratio) | 98.9% | 649 kg (example batch) |
Nuclear Magnetic Resonance (NMR) Data: ¹H NMR (DMSO-d₆): 12.10 (s, 1H), 8.09 (s, 1H), 3.77 (s, 3H), 2.14 (s, 3H)[1].
References
Application Notes and Protocols for the Analytical Determination of 1,3-Dimethyl-1H-pyrazole-4-carboxylic Acid
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed methodologies for the quantitative and qualitative analysis of 1,3-Dimethyl-1H-pyrazole-4-carboxylic acid, a key intermediate in pharmaceutical synthesis. The following protocols for High-Performance Liquid Chromatography (HPLC), Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Potentiometric Titration are designed to ensure accurate and reproducible results for quality control, stability studies, and research purposes.
High-Performance Liquid Chromatography (HPLC) for Purity and Assay
This section outlines a reversed-phase HPLC method for the determination of purity and for assaying this compound. The method is designed to be robust and suitable for routine quality control analysis.
Data Presentation: HPLC Method Validation Parameters
The following table summarizes the typical validation parameters for a quantitative HPLC method for this compound. These values are representative and should be established for each specific laboratory and instrument.
| Parameter | Result |
| Linearity & Range | |
| Correlation Coefficient (r²) | > 0.999 |
| Linear Range | 1 - 100 µg/mL |
| Precision | |
| Repeatability (RSD, n=6) | < 1.0% |
| Intermediate Precision (RSD) | < 2.0% |
| Accuracy (% Recovery) | 98.0% - 102.0% |
| Limit of Detection (LOD) | ~0.1 µg/mL |
| Limit of Quantification (LOQ) | ~0.3 µg/mL |
| Specificity | No interference from blank and placebo |
Experimental Protocol: HPLC Method
1. Instrumentation and Chromatographic Conditions:
-
HPLC System: A standard HPLC system equipped with a UV detector.
-
Column: C18, 5 µm, 4.6 x 150 mm (or equivalent).
-
Mobile Phase: Acetonitrile and 0.1% Formic Acid in Water. A gradient or isocratic elution can be optimized. A typical starting point is a ratio of 30:70 (v/v) Acetonitrile:0.1% Formic Acid.
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 10 µL.
-
Column Temperature: 30 °C.
-
Detection Wavelength: Determined by UV scan, typically around 220 nm.
2. Preparation of Solutions:
-
Standard Stock Solution (1 mg/mL): Accurately weigh about 25 mg of this compound reference standard and transfer to a 25 mL volumetric flask. Dissolve in and dilute to volume with the mobile phase.
-
Working Standard Solutions: Prepare a series of dilutions from the stock solution to cover the linear range (e.g., 1, 5, 10, 25, 50, 100 µg/mL) using the mobile phase as the diluent.
-
Sample Solution: Accurately weigh a sample of the bulk drug or formulation, dissolve in the mobile phase, and dilute to a concentration within the linear range.
3. System Suitability:
-
Inject the standard solution (e.g., 25 µg/mL) six times. The relative standard deviation (RSD) of the peak areas should be less than 2.0%. The tailing factor for the analyte peak should be less than 2.0, and the theoretical plates should be more than 2000.
4. Analysis Procedure:
-
Inject the blank (mobile phase), followed by the working standard solutions and the sample solutions.
-
Construct a calibration curve by plotting the peak area against the concentration of the standard solutions.
-
Determine the concentration of this compound in the sample solution from the calibration curve.
Visualization: HPLC Experimental Workflow
Caption: Workflow for the HPLC analysis of this compound.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for Trace Level Quantification
This LC-MS/MS method is suitable for the sensitive and selective quantification of this compound in complex matrices, such as biological fluids or for impurity profiling at very low levels.
Data Presentation: LC-MS/MS Method Validation Parameters
The following table presents typical validation parameters for a quantitative LC-MS/MS method.
| Parameter | Result |
| Linearity & Range | |
| Correlation Coefficient (r²) | > 0.995 |
| Linear Range | 0.1 - 100 ng/mL |
| Precision | |
| Intra-day Precision (RSD) | < 15% |
| Inter-day Precision (RSD) | < 15% |
| Accuracy (% Recovery) | 85.0% - 115.0% |
| Limit of Detection (LOD) | ~0.03 ng/mL |
| Limit of Quantification (LOQ) | ~0.1 ng/mL |
| Matrix Effect | Monitored and compensated for with an internal standard |
| Specificity | High, based on MRM transitions |
Experimental Protocol: LC-MS/MS Method
1. Instrumentation and Conditions:
-
LC-MS/MS System: A liquid chromatograph coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.
-
Column: C18, 2.1 x 50 mm, 1.8 µm (or equivalent UPLC/UHPLC column).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient Elution: A typical gradient would start at 5% B, ramp to 95% B, hold, and then return to initial conditions for equilibration.
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 5 µL.
-
Column Temperature: 40 °C.
-
Ionization Mode: ESI positive or negative, to be optimized for the analyte.
-
MRM Transitions: The precursor ion (e.g., [M+H]⁺ or [M-H]⁻) and suitable product ions need to be determined by direct infusion of a standard solution. For this compound (MW: 140.14), the [M+H]⁺ would be m/z 141.1.
2. Preparation of Solutions:
-
Standard and Sample Solutions: Prepare as described in the HPLC section, but at much lower concentrations (ng/mL range) and using an appropriate internal standard (e.g., a stable isotope-labeled version of the analyte).
-
Sample Preparation for Complex Matrices: For biological samples, a protein precipitation step (e.g., with acetonitrile) or solid-phase extraction (SPE) may be necessary to remove matrix interferences.
3. Analysis Procedure:
-
Optimize the MS parameters (e.g., declustering potential, collision energy) for the specific MRM transitions of the analyte and internal standard.
-
Inject the prepared standards and samples for analysis.
-
Quantify the analyte by comparing the peak area ratio of the analyte to the internal standard against a calibration curve.
Visualization: LC-MS/MS Experimental Workflow
Caption: Workflow for the LC-MS/MS analysis of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
NMR spectroscopy is a powerful tool for the unambiguous identification and structural confirmation of this compound.
Data Presentation: Expected ¹H and ¹³C NMR Chemical Shifts
The following table provides expected chemical shift ranges for the key signals of this compound in a suitable deuterated solvent (e.g., DMSO-d₆).
| ¹H NMR | Chemical Shift (δ, ppm) | Multiplicity | Assignment |
| Carboxylic Acid Proton | ~12.0 - 13.0 | Singlet (broad) | -COOH |
| Pyrazole Ring Proton | ~8.0 - 8.5 | Singlet | C5-H |
| N-Methyl Protons | ~3.8 - 4.0 | Singlet | N-CH₃ |
| C-Methyl Protons | ~2.3 - 2.6 | Singlet | C3-CH₃ |
| ¹³C NMR | Chemical Shift (δ, ppm) | Assignment | |
| Carboxylic Acid Carbonyl | ~160 - 165 | -COOH | |
| Pyrazole Ring Carbons | ~110 - 150 | C3, C4, C5 | |
| N-Methyl Carbon | ~35 - 40 | N-CH₃ | |
| C-Methyl Carbon | ~10 - 15 | C3-CH₃ |
Experimental Protocol: NMR Analysis
1. Instrumentation:
-
A high-resolution NMR spectrometer (e.g., 400 MHz or higher).
2. Sample Preparation:
-
Dissolve approximately 5-10 mg of the sample in about 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃, or MeOD) in an NMR tube.
3. Data Acquisition:
-
Acquire a ¹H NMR spectrum.
-
Acquire a ¹³C NMR spectrum (proton-decoupled).
-
For complete structural assignment, 2D NMR experiments such as COSY (Correlated Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) can be performed.
4. Data Analysis:
-
Process the spectra (Fourier transformation, phase correction, and baseline correction).
-
Integrate the signals in the ¹H NMR spectrum to determine the relative number of protons.
-
Assign the signals to the respective protons and carbons in the molecule based on their chemical shifts, multiplicities, and correlations in 2D spectra.
Visualization: NMR Structural Elucidation Logic
Caption: Logical relationship of NMR experiments for structural elucidation.
Potentiometric Titration for Assay
Potentiometric titration is a classical analytical method that can be used for the accurate assay of this compound.
Data Presentation: Titration Parameters
| Parameter | Value |
| Titrant | Standardized 0.1 M Sodium Hydroxide (NaOH) |
| Solvent | Water or a mixture of water and ethanol (if solubility is an issue) |
| Indicator Electrode | Glass pH electrode |
| Reference Electrode | Calomel or Ag/AgCl electrode |
| End Point Detection | Maximum of the first derivative of the titration curve (ΔpH/ΔV) |
Experimental Protocol: Potentiometric Titration
1. Instrumentation:
-
A potentiometer or pH meter with a glass electrode and a reference electrode.
-
A magnetic stirrer and stir bar.
-
A calibrated burette (50 mL).
2. Preparation of Solutions:
-
Titrant (0.1 M NaOH): Prepare and standardize against a primary standard such as potassium hydrogen phthalate (KHP).
-
Analyte Solution: Accurately weigh about 150-200 mg of this compound, dissolve it in approximately 50 mL of deionized water (or a suitable solvent mixture), and add a magnetic stir bar.
3. Titration Procedure:
-
Calibrate the pH meter using standard buffer solutions (e.g., pH 4.00, 7.00, and 10.00).
-
Immerse the electrodes in the analyte solution and begin stirring at a moderate speed.
-
Record the initial pH of the solution.
-
Add the standardized NaOH solution from the burette in small increments (e.g., 0.5-1.0 mL). After each addition, allow the pH reading to stabilize and record the pH and the total volume of titrant added.
-
As the pH begins to change more rapidly, reduce the increment size (e.g., to 0.1 mL or even dropwise) to accurately determine the equivalence point.
-
Continue the titration past the equivalence point until the pH plateaus.
4. Data Analysis:
-
Plot a graph of pH (y-axis) versus the volume of NaOH added (x-axis).
-
To more accurately determine the end point, plot the first derivative (ΔpH/ΔV) against the average volume. The peak of this curve corresponds to the equivalence point.
-
Calculate the percentage purity of this compound using the following formula:
% Purity = (V × M × MW) / (W × 10)
Where:
-
V = Volume of NaOH at the equivalence point (mL)
-
M = Molarity of the standardized NaOH solution
-
MW = Molecular weight of this compound (140.14 g/mol )
-
W = Weight of the sample (g)
-
Visualization: Potentiometric Titration Workflow
Caption: Workflow for the potentiometric titration of this compound.
HPLC Analysis of Pyrazole Carboxylic Acids: Application Note and Protocol
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pyrazole and its derivatives, including pyrazole carboxylic acids, represent a significant class of heterocyclic compounds in medicinal chemistry and drug development. They exhibit a wide range of pharmacological activities, such as anti-inflammatory, analgesic, antimicrobial, and anticancer properties.[1][2] Given their therapeutic potential, the accurate and reliable quantification of these compounds in bulk drugs, pharmaceutical formulations, and biological matrices is critical for quality control, pharmacokinetic studies, and ensuring therapeutic efficacy.
High-Performance Liquid Chromatography (HPLC), particularly in the reverse-phase mode (RP-HPLC), is a powerful and widely adopted analytical technique for this purpose.[1] It offers high sensitivity, specificity, and reproducibility for the separation, identification, and quantification of pyrazole derivatives.[1][3] This document provides a detailed protocol for the analysis of pyrazole carboxylic acids using RP-HPLC, including instrument conditions, sample preparation, and method validation parameters based on established methodologies.
Principle of Analysis
Reverse-phase HPLC separates chemical compounds based on their polarity.[3] The stationary phase, typically a C18 (octadecylsilyl) silica-based column, is nonpolar, while the mobile phase is a polar solvent mixture, commonly consisting of water or buffer and an organic modifier like acetonitrile or methanol.[1][3] When a sample containing pyrazole carboxylic acids is injected, the nonpolar compounds interact more strongly with the nonpolar stationary phase, causing them to move through the column more slowly. In contrast, more polar compounds have a higher affinity for the mobile phase and elute faster. By carefully controlling the mobile phase composition, flow rate, and other parameters, a precise separation of the target analyte from impurities and other matrix components can be achieved.[3]
Experimental Protocols
This section details the necessary instrumentation, reagents, and procedures for the successful HPLC analysis of a representative pyrazole derivative.
Instrumentation and Materials
-
HPLC System: A system equipped with a gradient or isocratic pump, autosampler, column thermostat, and a Diode Array Detector (DAD) or UV-Vis detector.
-
Chromatography Column: Eclipse XDB C18 (150mm x 4.6mm, 5µm) or equivalent reverse-phase column.[1]
-
Data Acquisition Software: Chromatography software for instrument control, data collection, and processing.
-
Reagents: HPLC grade acetonitrile, methanol, and water. Trifluoroacetic acid (TFA), phosphoric acid, or formic acid for mobile phase modification.[1][4]
-
Reference Standard: A certified reference standard of the target pyrazole carboxylic acid.
-
Sample Preparation: Analytical balance, volumetric flasks, pipettes, and 0.22 µm or 0.45 µm syringe filters.[3][5]
Detailed Methodologies
1. Mobile Phase Preparation: A typical mobile phase consists of a mixture of an aqueous component and an organic solvent.[1] For example, a mobile phase can be prepared by mixing 0.1% Trifluoroacetic Acid (TFA) in water with methanol in a 20:80 v/v ratio.[1] The prepared mobile phase should be filtered through a 0.45 µm membrane filter and degassed by sonication before use to prevent pump and column issues.[6]
2. Standard Solution Preparation:
-
Stock Solution: Accurately weigh about 60 mg of the pyrazole carboxylic acid reference standard and transfer it to a 100 mL volumetric flask.[1] Dissolve and dilute to volume with a suitable solvent like methanol to obtain a stock solution.[1]
-
Working and Calibration Solutions: Prepare a series of calibration standards by performing serial dilutions of the stock solution with the mobile phase to achieve concentrations within the expected linear range (e.g., 50 to 150 µg/mL).[1]
3. Sample Preparation:
-
For Bulk Drug/Formulation: Prepare a sample solution by dissolving a known quantity of the material in the mobile phase to obtain a concentration within the calibration range.[1]
-
For Biological Matrices (e.g., Plasma): Sample preparation often involves a protein precipitation step. A common procedure is to add a precipitating agent, such as acetonitrile (often containing 0.1% formic acid), to the plasma sample.[7] The mixture is vortexed and then centrifuged to pellet the precipitated proteins. The resulting supernatant is collected for analysis.[7]
-
Filtration: Prior to injection, all sample and standard solutions must be filtered through a 0.22 µm or 0.45 µm syringe filter to remove particulate matter, which can clog the HPLC column.[3][5]
Chromatographic and Validation Data
The following tables summarize typical chromatographic conditions and method validation parameters for the analysis of a pyrazole derivative.
Table 1: Summary of Chromatographic Conditions
| Parameter | Condition |
|---|---|
| HPLC Column | Eclipse XDB C18 (150mm x 4.6mm, 5µm)[1] |
| Mobile Phase | 0.1% TFA in Water : Methanol (20:80 v/v)[1] |
| Flow Rate | 1.0 mL/min[1] |
| Column Temperature | 25 ± 2°C[1] |
| Injection Volume | 5.0 µL[1] |
| Detection | UV at 206 nm[1] |
| Run Time | Approximately 10 minutes |
Table 2: Summary of Quantitative Method Validation Data (for a Pyrazoline Derivative)
| Validation Parameter | Result |
|---|---|
| Linearity Range | 50 - 150 µg/mL[1] |
| Correlation Coefficient (r²) | 0.9995[1] |
| Regression Equation | y = 64.011x + 174.27[1] |
| Limit of Detection (LOD) | 4 µg/mL[1] |
| Limit of Quantification (LOQ) | 15 µg/mL[1] |
| Precision (%RSD) | < 2.0%[1] |
| Accuracy (Recovery) | Excellent recoveries reported[1] |
The data presented is based on a validated method for a specific pyrazoline derivative and should be considered as a representative example.[1]
Visualizations
The following diagrams illustrate the general workflow for HPLC analysis and the logical components of a validated analytical method.
References
Application Notes and Protocols: The Use of 1,3-Dimethyl-1H-pyrazole-4-carboxylic Acid and its Analogs in Agrochemical Synthesis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the synthesis and application of agrochemicals derived from 1,3-dimethyl-1H-pyrazole-4-carboxylic acid and its structurally related analogs. This document details the synthesis of potent succinate dehydrogenase inhibitor (SDHI) fungicides, their mechanism of action, and includes quantitative data on their biological activity.
Introduction
This compound and its derivatives are pivotal building blocks in the synthesis of a significant class of modern agrochemical fungicides. Notably, the fluorinated analog, 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid, is a key precursor to several commercially successful pyrazole carboxamide fungicides. These compounds are highly effective against a broad spectrum of fungal pathogens that threaten crop yields and quality. Their primary mode of action is the inhibition of the succinate dehydrogenase (SDH) enzyme, a critical component of the mitochondrial electron transport chain in fungi.
Mechanism of Action: Succinate Dehydrogenase Inhibition
Pyrazole carboxamide fungicides act as Succinate Dehydrogenase Inhibitors (SDHIs). The SDH enzyme (also known as Complex II) is a key component of both the tricarboxylic acid (TCA) cycle and the mitochondrial electron transport chain. By binding to the ubiquinone-binding site (Q-site) of the SDH enzyme, these fungicides block the transfer of electrons from succinate to ubiquinone. This disruption of the fungal respiratory chain leads to a halt in ATP production, ultimately causing fungal cell death.[1][2][3] Molecular docking studies have shown that these inhibitors form strong interactions, including hydrogen bonds, with key amino acid residues within the active site of the SDH protein.[4][5]
Synthetic Applications
This compound and its analogs are primarily used in the synthesis of N-aryl pyrazole carboxamides. The general synthetic route involves the activation of the carboxylic acid group, followed by amidation with a substituted aniline. A common and efficient method is the conversion of the carboxylic acid to its corresponding acid chloride, which then readily reacts with the desired aniline to form the amide bond.
General Synthetic Workflow
The synthesis of pyrazole carboxamide fungicides typically follows the workflow outlined below. This process starts with the pyrazole carboxylic acid precursor and a substituted aniline, leading to the final active fungicidal compound.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Design, synthesis and antifungal evaluation of novel pyrazole carboxamides with diarylamines scaffold as potent succinate dehydrogenase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Novel Pyrazole Carboxamide Containing a Diarylamine Scaffold Potentially Targeting Fungal Succinate Dehydrogenase: Antifungal Activity and Mechanism of Action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Design, synthesis and structure-activity relationship of novel pyrazole-4-carboxamide derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Synthesis of pyrazole-4-carboxamides as potential fungicide candidates - PubMed [pubmed.ncbi.nlm.nih.gov]
Synthesis of Pyrazole Carboxamide Derivatives: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pyrazole carboxamide derivatives represent a versatile class of heterocyclic compounds with significant applications in medicinal chemistry and agrochemicals. Their diverse biological activities, including antifungal, insecticidal, and anticancer properties, have made them a focal point of extensive research.[1][2][3] This document provides detailed application notes and experimental protocols for the synthesis of various pyrazole carboxamide isomers, offering a practical guide for researchers in drug discovery and development.
Synthetic Strategies
The synthesis of pyrazole carboxamides can be broadly categorized into two primary strategies. The choice of strategy is often dictated by the availability of starting materials and the desired substitution pattern on the final molecule.
Strategy A: Pyrazole Ring Formation Followed by Amidation
This is the most prevalent and flexible approach. It involves the initial construction of a pyrazole ring bearing a carboxylic acid or ester functionality. This intermediate is then subjected to an amidation reaction with a suitable amine to yield the target pyrazole carboxamide. This strategy allows for late-stage diversification, enabling the synthesis of a library of derivatives from a common pyrazole precursor.[4]
Strategy B: Precursor Amidation Followed by Pyrazole Ring Formation
In this alternative route, the carboxamide moiety is introduced into an acyclic precursor before the cyclization step to form the pyrazole ring. This approach can be advantageous when the desired amine is incompatible with the conditions required for the final amidation step in Strategy A.[4]
Experimental Protocols
The following protocols provide detailed procedures for the synthesis of pyrazole-3-carboxamide, pyrazole-4-carboxamide, and pyrazole-5-carboxamide derivatives.
Protocol 1: Synthesis of 1,5-Dimethyl-1H-pyrazole-3-carboxamide
This protocol details the synthesis of a pyrazole-3-carboxamide derivative starting from the corresponding carboxylic acid.
Step 1: Acid Chloride Formation
-
In a round-bottom flask, combine 1,5-dimethyl-1H-pyrazole-3-carboxylic acid (10 g, 71.43 mmol) with thionyl chloride (SOCl₂) (25.5 g, 214.29 mmol).[5]
-
Heat the mixture at reflux for 2 hours.[5]
-
After the reaction is complete, concentrate the mixture under vacuum to remove excess thionyl chloride. The resulting crude acid chloride is typically used directly in the next step.[5]
Step 2: Amidation
-
Cool the crude acid chloride to 0 °C.
-
Slowly add 200 mL of aqueous ammonia (NH₃-H₂O) dropwise to the residue with stirring.[5]
-
Continue stirring at 0 °C.
-
Collect the resulting solid product by filtration.
-
Wash the solid with cold water and dry to afford 1,5-dimethyl-1H-pyrazole-3-carboxamide.
Quantitative Data
| Compound | Starting Material | Reagents | Yield | Reference |
| 1,5-Dimethyl-1H-pyrazole-3-carboxamide | 1,5-Dimethyl-1H-pyrazole-3-carboxylic acid | SOCl₂, NH₃-H₂O | 81% | [5] |
Protocol 2: Synthesis of N-(3-fluoro-4-morpholinophenyl)-3-methyl-1-(aroyl)-5-(methylthio)-1H-pyrazole-4-carboxamide Derivatives
This protocol outlines a multi-step synthesis of pyrazole-4-carboxamide derivatives, demonstrating Strategy A.
Step 1: Synthesis of 4-(2-fluoro-4-nitrophenyl)morpholine
-
To a stirred solution of morpholine (30.1 g, 345.7 mmol) and potassium carbonate (43.4 g, 314.3 mmol) in N,N-Dimethylformamide (150 ml), add 3,4-difluoro nitrobenzene (50.0 g, 314.3 mmol) at room temperature over 1 hour.[1]
-
Stir the reaction mixture at room temperature for 3 hours.[1]
-
Pour the reaction mixture into water (750 ml) and stir for 1 hour.
-
Filter the solid product, wash with excess water, and dry to yield 4-(2-fluoro-4-nitrophenyl)morpholine.[1]
Step 2: Synthesis of 3-fluoro-4-morpholinoaniline
-
To a stirred solution of 4-(2-fluoro-4-nitrophenyl)morpholine (65 g, 287.3 mmol) in acetone (130 ml) and water (325 ml), add sodium dithionite (301.14 g, 1149.4 mmol) portion-wise over 2 hours.[1]
-
Stir the reaction mixture at room temperature for 5 hours.[1]
-
Filter the separated solid product, wash with water, and dry to yield 3-fluoro-4-morpholinoaniline.[1]
Step 3: Synthesis of N-(3-fluoro-4-morpholinophenyl)-3-oxobutanamide
-
Follow established procedures to convert 3-fluoro-4-morpholinoaniline to the corresponding 3-oxobutanamide derivative.[1]
Step 4: Synthesis of N-(3-fluoro-4-morpholinophenyl)-3-methyl-5-(methylthio)-1H-pyrazole-4-carboxamide
-
Cyclize the N-(3-fluoro-4-morpholinophenyl)-3-oxobutanamide with appropriate reagents to form the pyrazole ring with a carboxamide at the 4-position. A 75% yield is reported for this step.[1]
Step 5: Synthesis of N-(3-fluoro-4-morpholinophenyl)-3-methyl-1-(aroyl)-5-(methylthio)-1H-pyrazole-4-carboxamide
-
To a stirred solution of N-(3-fluoro-4-morpholinophenyl)-3-methyl-5-(methylthio)-1H-pyrazole-4-carboxamide (2.8 mmol) and triethylamine (4.3 mmol) in dichloromethane (5 mL) at room temperature, add a solution of the desired substituted aromatic acid chloride (3.1 mmol) in dichloromethane (5 ml).[1]
-
Stir the reaction mixture at room temperature for 1 hour.[1]
-
Wash the organic layer with water (10 ml).
-
Separate the organic layer and concentrate it under vacuum.
-
Crystallize the crude material from acetone to give the pure product.
Quantitative Data
| Compound | Starting Material | Reagents | Yield | Reference |
| 4-(2-fluoro-4-nitrophenyl)morpholine | 3,4-difluoro nitrobenzene, morpholine | K₂CO₃, DMF | 93% | [1] |
| 3-fluoro-4-morpholinoaniline | 4-(2-fluoro-4-nitrophenyl)morpholine | Sodium dithionite, Acetone/Water | 72% | [1] |
| N-(3-fluoro-4-morpholinophenyl)-3-methyl-5-(methylthio)-1H-pyrazole-4-carboxamide | N-(3-fluoro-4-morpholinophenyl)-3-oxobutanamide derivative | - | 75% | [1] |
| N-(3-fluoro-4-morpholinophenyl)-3-methyl-1-(aroyl)-5-(methylthio)-1H-pyrazole-4-carboxamide derivatives | N-(3-fluoro-4-morpholinophenyl)-3-methyl-5-(methylthio)-1H-pyrazole-4-carboxamide | Aromatic acid chlorides, Triethylamine | 48-92% | [1] |
Protocol 3: General Synthesis of 1H-Pyrazole-5-carboxamide Derivatives
This protocol describes a general and widely used method for synthesizing pyrazole-5-carboxamide derivatives, again following Strategy A.
Step 1: Synthesis of Pyrazole-5-carboxylate Ester (Knorr Pyrazole Synthesis)
-
In a round-bottom flask, dissolve a hydrazine derivative (1.0 eq) in ethanol (approx. 0.2 M).[4]
-
Add a catalytic amount of glacial acetic acid (e.g., 0.1 eq).[4]
-
Add a β-ketoester (1.0 eq) dropwise to the stirred solution at room temperature.[4]
-
Heat the reaction mixture to reflux (approx. 80 °C) and monitor the reaction by Thin Layer Chromatography (TLC). Reactions are typically complete within 2-6 hours.[4]
-
Upon completion, cool the mixture to room temperature and reduce the solvent volume under reduced pressure.
-
Purify the crude product by flash column chromatography or recrystallization to obtain the pure pyrazole-5-carboxylate ester.[4]
Step 2: Hydrolysis of the Ester to Carboxylic Acid
-
Dissolve the pyrazole-5-carboxylate ester (1.0 eq) in a mixture of THF and water (e.g., 3:1 ratio).[4]
-
Add lithium hydroxide (LiOH) or sodium hydroxide (NaOH) (1.5 - 3.0 eq).
-
Stir the mixture at room temperature until the ester is completely consumed (monitored by TLC).
-
Acidify the reaction mixture with 1M HCl to precipitate the carboxylic acid.
-
Collect the solid by filtration, wash with water, and dry under high vacuum to yield the pyrazole-5-carboxylic acid.[4]
Step 3: Amide Bond Formation
-
Suspend the pyrazole-5-carboxylic acid (1.0 eq) in an anhydrous solvent such as dichloromethane (DCM) or tetrahydrofuran (THF).[4]
-
Add oxalyl chloride ((COCl)₂) or thionyl chloride (SOCl₂) (1.5-2.0 eq) and a catalytic amount of DMF.[4]
-
Stir the mixture at room temperature until the acid is converted to the acid chloride.
-
In a separate flask, dissolve the desired primary or secondary amine (1.2 eq) and a base such as triethylamine (TEA) or diisopropylethylamine (DIPEA) (2.0-3.0 eq) in anhydrous DCM.[4]
-
Add the amine solution dropwise to the stirred acid chloride solution at 0 °C.[4]
-
Allow the reaction to warm to room temperature and stir for 2-16 hours.[4]
-
Upon completion, quench the reaction with water or saturated aqueous sodium bicarbonate.
-
Extract the aqueous layer with DCM, combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography or recrystallization to obtain the final 1H-pyrazole-5-carboxamide.[4]
Visualized Workflows and Signaling Pathways
Synthetic Workflow for Pyrazole-5-Carboxamide Derivatives
Caption: General synthetic workflow for pyrazole-5-carboxamide derivatives.
Biological Activity and Signaling Pathway
Many pyrazole carboxamide derivatives exhibit their biological effects by inhibiting specific enzymes. For instance, several commercial fungicides act as succinate dehydrogenase (SDH) inhibitors, disrupting the mitochondrial electron transport chain in fungi.[2][6][7]
Caption: Inhibition of Succinate Dehydrogenase by pyrazole carboxamides.
Applications and Biological Significance
Pyrazole carboxamide derivatives have demonstrated a broad spectrum of biological activities, making them valuable scaffolds in drug discovery and development.
-
Antifungal Agents: A significant number of commercial fungicides are based on the pyrazole carboxamide scaffold. These compounds act as succinate dehydrogenase inhibitors (SDHIs), effectively controlling a wide range of plant pathogenic fungi.[2][6]
-
Insecticidal Agents: Certain pyrazole carboxamides exhibit potent insecticidal activity against various pests.[8]
-
Anticancer Activity: Researchers have investigated pyrazole carboxamides for their potential as anticancer agents. Some derivatives have shown inhibitory activity against various cancer cell lines and have been found to interact with DNA.[9][10]
-
Enzyme Inhibition: Beyond SDH, pyrazole carboxamides have been designed to inhibit other enzymes, such as carbonic anhydrase and kinases, highlighting their potential for treating a range of diseases.[11][12]
The continued exploration of this chemical class promises to yield novel therapeutic agents and agrochemicals with improved efficacy and safety profiles.
References
- 1. jocpr.com [jocpr.com]
- 2. Synthesis and Antifungal Activity of the Derivatives of Novel Pyrazole Carboxamide and Isoxazolol Pyrazole Carboxylate - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. 1H-Pyrazole-3-carboxamide,1,5-dimethyl-(9CI) synthesis - chemicalbook [chemicalbook.com]
- 6. Design, Synthesis, and Evaluation of Antifungal Bioactivity of Novel Pyrazole Carboxamide Thiazole Derivatives as SDH Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Synthesis of pyrazole-4-carboxamides as potential fungicide candidates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Novel 1H-pyrazole-3-carboxamide derivatives: synthesis, anticancer evaluation and identification of their DNA-binding interaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. chemrevlett.com [chemrevlett.com]
- 11. mdpi.com [mdpi.com]
- 12. Synthesis, molecular docking and molecular dynamics simulations, drug-likeness studies, ADMET prediction and biological evaluation of novel pyrazole-carboxamides bearing sulfonamide moiety as potent carbonic anhydrase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for N-Alkylation of Pyrazoles
Introduction
Pyrazole derivatives are a cornerstone in medicinal chemistry and materials science, exhibiting a wide array of biological activities, including anti-inflammatory, analgesic, and anticancer properties.[1] The process of N-alkylation, which involves the introduction of an alkyl group onto one of the nitrogen atoms of the pyrazole ring, is a critical strategy for modulating the physicochemical and pharmacological profiles of these molecules.[1] A significant challenge in the N-alkylation of unsymmetrically substituted pyrazoles is controlling the regioselectivity, as the reaction can yield a mixture of N1 and N2 regioisomers.[2] The regioselectivity is influenced by factors such as the choice of base, solvent, and the steric and electronic properties of the substituents on the pyrazole ring.[2][3] These notes provide detailed protocols for several common N-alkylation methods, offering researchers a selection of techniques to achieve desired N-alkylated pyrazole products.
General Considerations for N-Alkylation
The outcome of the N-alkylation of pyrazoles is highly dependent on the reaction conditions. Key parameters to consider include:
-
Base: The choice of base is crucial for deprotonating the pyrazole nitrogen, rendering it nucleophilic. Common bases range from strong hydrides like sodium hydride (NaH) to milder carbonates like potassium carbonate (K₂CO₃) and cesium carbonate (Cs₂CO₃).[1][4] The nature of the base and its counter-ion can significantly influence the regioselectivity of the alkylation.[2]
-
Alkylating Agent: Alkyl halides (e.g., iodomethane, benzyl bromide) are the most common alkylating agents.[1] Other electrophiles, such as alcohols in Mitsunobu reactions or α,β-unsaturated ketones in Michael additions, can also be employed.[5][6]
-
Solvent: The solvent plays a role in solubilizing the reactants and can affect the reactivity of the nucleophile and the electrophile. Aprotic polar solvents like N,N-dimethylformamide (DMF) and acetonitrile (MeCN) are frequently used.[1][2] In some cases, solvent-free conditions can be achieved using phase-transfer catalysis.[7]
-
Temperature and Reaction Time: These parameters are optimized to ensure complete reaction while minimizing side product formation. Microwave-assisted protocols can dramatically reduce reaction times from hours to minutes.[4]
-
Regioselectivity: For unsymmetrical pyrazoles, the formation of N1 and N2 isomers is possible. Steric hindrance at the N1 position often favors alkylation at the N2 position.[8] The regioselectivity can be controlled by carefully selecting the reaction conditions.[2] For instance, magnesium-catalyzed reactions have been shown to be highly regioselective for the N2 position.[9]
Experimental Protocols
Protocol 1: Classical N-Alkylation with Alkyl Halides under Basic Conditions
This method is a widely used and versatile procedure for the N-alkylation of pyrazoles. It involves the deprotonation of the pyrazole with a suitable base, followed by nucleophilic attack on an alkyl halide.
Detailed Methodology
-
Preparation: To a stirred suspension of a base (e.g., sodium hydride, 1.2 equivalents) in an anhydrous aprotic solvent (e.g., DMF) at 0 °C under an inert atmosphere (e.g., nitrogen or argon), add a solution of the starting pyrazole (1.0 equivalent) in the same anhydrous solvent dropwise.[1]
-
Deprotonation: Allow the reaction mixture to stir at 0 °C for 30 minutes to ensure complete deprotonation of the pyrazole nitrogen.[1]
-
Alkylation: Add the alkyl halide (1.1 equivalents) dropwise to the reaction mixture at 0 °C.[1]
-
Reaction: Allow the reaction to warm to room temperature and stir for 2-16 hours.[1] Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Quenching: Upon completion, cool the reaction to 0 °C and carefully quench by the slow addition of a saturated aqueous NH₄Cl solution.[1]
-
Extraction: Extract the aqueous layer with a suitable organic solvent, such as ethyl acetate (3 x 50 mL).[1]
-
Work-up: Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate (Na₂SO₄).[1]
-
Purification: Filter the mixture and concentrate the solvent under reduced pressure. Purify the crude product by silica gel column chromatography to isolate the desired N-alkylated product.[1]
Quantitative Data Summary
| Starting Pyrazole | Alkylating Agent | Base | Solvent | Time (h) | Yield (%) | Ref. |
| 5-Hydrazinyl-4-phenyl-1H-pyrazole | Iodomethane | NaH | DMF | 2-16 | Not specified | [1] |
| 5-Hydrazinyl-4-phenyl-1H-pyrazole | Benzyl bromide | NaH | DMF | 2-16 | Not specified | [1] |
| 4-Iodopyrazole | Allyl Bromide | 20% NaOH (aq) | Acetone | 1 | 92 | [4] |
| 3-Phenyl-1H-pyrazole | 2-bromo-N,N-dimethylacetamide | i-Pr₂NEt | THF | 2 | 44-90 | [9] |
Protocol 2: Phase-Transfer Catalyzed (PTC) N-Alkylation
This method is advantageous for its mild reaction conditions and can often be performed without a solvent, making it a greener alternative. A phase-transfer catalyst, such as tetrabutylammonium bromide (TBAB), facilitates the reaction between the pyrazole salt and the alkyl halide, which are in different phases.[4]
Detailed Methodology
-
Mixing: In a round-bottom flask, mix the starting pyrazole (1.0 eq.), a solid base like powdered potassium hydroxide (3.0 eq.), and a catalytic amount of TBAB (0.05 eq.).[4]
-
Addition of Alkylating Agent: Add the alkyl halide (1.1 eq.) to the mixture.[4] For solvent-free conditions, proceed to the next step. If a solvent is used, add toluene to a concentration of 0.5 M of the pyrazole.[4]
-
Reaction: Stir the mixture vigorously at the desired temperature (room temperature to 80°C) for 1-6 hours, monitoring by TLC.[4]
-
Work-up: After completion, add water to dissolve the inorganic salts.[4]
-
Extraction: Extract the product with a suitable organic solvent (e.g., ethyl acetate).[4]
-
Purification: Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.[4] Concentrate the solvent under reduced pressure and purify the crude product by column chromatography if necessary.
Quantitative Data Summary
| Starting Pyrazole | Alkylating Agent | Base | Catalyst | Solvent | Time (h) | Yield (%) | Ref. |
| Pyrazole | Benzyl bromide | KOH | TBAB | Toluene | 1-6 | High (not specified) | [4] |
| Pyrazole | n-Butyl bromide | KOH | TBAB | Toluene | 1-6 | High (not specified) | [4] |
| Pyrazole | Various | KOH | 18-crown-6 | Diethyl ether | Not specified | High (not specified) | [7] |
Protocol 3: Microwave-Assisted N-Alkylation
Microwave irradiation can significantly reduce reaction times and often improve yields for N-alkylation reactions.[4] This method is particularly useful for high-throughput synthesis.
Detailed Methodology
-
Preparation: In a microwave reaction vial, combine the pyrazole (1.0 eq.), a base such as K₂CO₃ or Cs₂CO₃ (1.3 eq.), and the alkyl halide (1.1 eq.).[4]
-
Solvent Addition: Add a suitable high-boiling solvent like DMF or N-Methyl-2-pyrrolidinone (NMP).[4]
-
Microwave Irradiation: Seal the vial and place it in the microwave reactor. Irradiate the mixture at a set temperature (e.g., 120°C) for a short duration (e.g., 5-15 minutes).[4]
-
Work-up: After the reaction is complete, cool the vial to room temperature.[4]
-
Extraction and Purification: Dilute the reaction mixture with water and extract the product with an organic solvent. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify by column chromatography as needed.[4]
Quantitative Data Summary
| Starting Pyrazole | Alkylating Agent | Base | Solvent | Temperature (°C) | Time (min) | Yield (%) | Ref. |
| 4-Iodopyrazole | Ethyl bromoacetate | K₂CO₃/Cs₂CO₃ | DMF/NMP | 120 | 5-15 | High (expected) | [4] |
| 4-Iodopyrazole | Benzyl chloride | K₂CO₃/Cs₂CO₃ | DMF/NMP | 120 | 5-15 | High (expected) | [4] |
| Various pyrazoles | Various | Weak base | Water | 120 | 20 | 60-80 | [10] |
Protocol 4: N-Alkylation via the Mitsunobu Reaction
The Mitsunobu reaction provides a powerful method for the N-alkylation of pyrazoles using alcohols as the alkylating agents, which is an alternative to using alkyl halides.[6] The reaction proceeds with an inversion of stereochemistry at the alcohol's carbon center.[11]
Detailed Methodology
-
Preparation: Dissolve the starting pyrazole (1.0 eq.), the alcohol (1.1 eq.), and triphenylphosphine (PPh₃, 1.2 eq.) in an anhydrous solvent such as THF or dichloromethane at 0 °C.[11]
-
Reagent Addition: Add a dialkyl azodicarboxylate, such as diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD) (1.2 eq.), dropwise to the stirred solution.[11]
-
Reaction: Allow the reaction to warm to room temperature and stir for 1-24 hours, monitoring by TLC.
-
Work-up: Concentrate the reaction mixture under reduced pressure.
-
Purification: The major challenge in the Mitsunobu reaction is the removal of byproducts (triphenylphosphine oxide and the dialkyl hydrazinedicarboxylate).[11] Purification is typically achieved by silica gel column chromatography.
Quantitative Data Summary
| Starting Heterocycle | Alcohol | Reagents | Solvent | Time (h) | Yield (%) | Ref. |
| Diazo arylidenesuccinimide | Menthol | DEAD, PPh₃ | THF | 24 | 85 | [6] |
| Diazo arylidenesuccinimide | Cholesterol | DEAD, PPh₃ | THF | 24 | 75 | [6] |
| Pyrazolone derivatives | Various alcohols | DEAD, PPh₃ | Not specified | Not specified | Selective O-alkylation | [12] |
Visualizations
Caption: General experimental workflow for the N-alkylation of pyrazoles.
Caption: Logical relationship of key components in a pyrazole N-alkylation reaction.
References
- 1. benchchem.com [benchchem.com]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. Highly Selective N-Alkylation of Pyrazoles: Crystal Structure Evidence for Attractive Interactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. beilstein-archives.org [beilstein-archives.org]
- 7. researchgate.net [researchgate.net]
- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 9. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]
- 10. dergipark.org.tr [dergipark.org.tr]
- 11. pubs.acs.org [pubs.acs.org]
- 12. researchgate.net [researchgate.net]
Application Notes and Protocols for the Large-Scale Production of 1,3-Dimethyl-1H-pyrazole-4-carboxylic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
1,3-Dimethyl-1H-pyrazole-4-carboxylic acid is a key intermediate in the synthesis of various active pharmaceutical ingredients (APIs) and agrochemicals, particularly fungicides.[1][2] Its pyrazole scaffold is a privileged structure in medicinal chemistry, known to impart a range of biological activities.[3][4][5] The efficient and scalable synthesis of this compound is therefore of significant interest to the chemical and pharmaceutical industries. These application notes provide a detailed protocol for the large-scale production of this compound, based on established synthetic routes.[1]
Applications
-
Agrochemicals: A primary application is in the synthesis of modern fungicides. It serves as a crucial building block for succinate dehydrogenase inhibitors (SDHI), a class of fungicides with broad-spectrum activity.[2] The compound is a known impurity that needs to be controlled in the production of fungicides like fluxapyroxad.[1]
-
Pharmaceuticals: Pyrazole derivatives, in general, exhibit a wide range of pharmacological activities, including anti-inflammatory, analgesic, anticancer, and antimicrobial properties.[3][4][6] This makes this compound a valuable starting material for the development of new therapeutic agents.
-
Chemical Synthesis: The carboxylic acid functionality and the pyrazole ring system offer versatile handles for further chemical modifications, making it a useful intermediate for creating diverse molecular architectures.[7]
Experimental Protocols
The following protocol is adapted from a patented large-scale synthesis method.[1] It involves a three-step process starting from readily available raw materials: ethyl acetoacetate, triethyl orthoformate, and methylhydrazine.
Step 1: Synthesis of Ethyl 2-(ethoxymethylene)-3-oxobutanoate (Compound A)
This step involves the condensation of ethyl acetoacetate with triethyl orthoformate in the presence of acetic anhydride.
Materials:
| Reagent | Quantity (kg) | Molar Mass ( g/mol ) | Moles (approx.) |
| Ethyl acetoacetate | 600 | 130.14 | 4610 |
| Triethyl orthoformate | 900 | 148.20 | 6073 |
| Acetic anhydride | 800 | 102.09 | 7836 |
Procedure:
-
Charge a 3000L reaction kettle sequentially with 600 kg of ethyl acetoacetate, 900 kg of triethyl orthoformate, and 800 kg of acetic anhydride.[1]
-
Heat the mixture to 110 °C and maintain a reflux for 4 hours to ensure the reaction goes to completion.[1]
-
After the reaction is complete, cool the mixture to 40 °C.[1]
-
Apply a high vacuum to distill off the low-boiling point components. Control the kettle temperature to a maximum of 100 °C during distillation.[1]
-
The resulting product is 853 kg of ethyl 2-(ethoxymethylene)-3-oxobutanoate (Compound A) with a purity of approximately 97.5%.[1]
Step 2: Synthesis of Ethyl 1,3-dimethyl-1H-pyrazole-4-carboxylate (Compound B)
This step is a cyclization reaction where Compound A reacts with methylhydrazine in the presence of a base.
Materials:
| Reagent | Quantity (kg) | Notes |
| Compound A (from Step 1) | 853 | Purity of 97.5% |
| 40% Methylhydrazine aqueous solution | 500 | The mass ratio to Compound A is 5:8-10. |
| Sodium hydroxide | 20-40 | The mass ratio to Compound A is 0.2-0.4:8-10. |
| Toluene | 1000 | Solvent |
Procedure:
-
In a reaction kettle, dissolve Compound A in 1000 kg of toluene.
-
Add the 40% methylhydrazine aqueous solution and sodium hydroxide to the mixture. The specific mass ratios of methylhydrazine and sodium hydroxide to Compound A should be optimized within the ranges of 5:8-10 and 0.2-0.4:8-10, respectively.[1]
-
Heat the reaction mixture to 80 °C and maintain this temperature for 3 hours.[1]
-
After the reaction, cool the mixture to 40 °C.
-
Perform a liquid separation to isolate the organic phase containing the product, Compound B.
Step 3: Synthesis of this compound (Final Product)
This final step involves the hydrolysis of the ester (Compound B) to the carboxylic acid.
Materials:
| Reagent | Quantity (L) | Notes |
| Liquid containing Compound B (from Step 2) | - | The entire organic phase from the previous step. |
| 15% Hydrochloric acid | - | The volume ratio to the liquid of Compound B is 1.3-1.5:2. |
Procedure:
-
Transfer the organic phase containing Compound B to a reaction vessel.
-
Add 15% hydrochloric acid. The volume ratio of the hydrochloric acid to the organic phase should be between 1.3:2 and 1.5:2.[1]
-
Heat the mixture to 90 °C and stir for 5 hours to facilitate hydrolysis.[1]
-
After the reaction is complete, cool the mixture to 20 °C.
-
Filter the resulting solid, wash it with water, and then dry it to obtain the final product, this compound.
Workflow Diagram
Caption: Synthetic workflow for the large-scale production of this compound.
Quantitative Data Summary
| Step | Starting Materials | Product | Yield (kg) | Purity (%) |
| 1 | Ethyl acetoacetate (600 kg), Triethyl orthoformate (900 kg), Acetic anhydride (800 kg) | Ethyl 2-(ethoxymethylene)-3-oxobutanoate (Compound A) | 853 | 97.5 |
| 2 | Compound A (853 kg), 40% Methylhydrazine (aq) (500 kg), Sodium hydroxide (20-40 kg), Toluene (1000 kg) | Ethyl 1,3-dimethyl-1H-pyrazole-4-carboxylate (Compound B) | - | - |
| 3 | Compound B (from Step 2), 15% Hydrochloric acid | This compound | - | - |
Note: The yield for steps 2 and 3 are not explicitly quantified in the source material but are expected to be high under optimized industrial conditions.
Quality Control
For research and development purposes, the identity and purity of the intermediates and the final product should be confirmed using standard analytical techniques:
-
Thin Layer Chromatography (TLC): To monitor the progress of the reactions.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the chemical structure of the synthesized compounds.
-
Mass Spectrometry (MS): To determine the molecular weight of the products.
-
Infrared (IR) Spectroscopy: To identify the functional groups present in the molecules.
-
High-Performance Liquid Chromatography (HPLC): To determine the purity of the final product.
Safety Precautions
-
All reactions should be carried out in a well-ventilated fume hood.
-
Personal protective equipment (PPE), including safety goggles, lab coat, and gloves, should be worn at all times.
-
Acetic anhydride is corrosive and a lachrymator; handle with care.
-
Methylhydrazine is toxic and a suspected carcinogen; handle with extreme caution and appropriate engineering controls.
-
Hydrochloric acid is corrosive; avoid contact with skin and eyes.
-
Toluene is flammable and has narcotic effects at high concentrations.
Logical Relationship Diagram
Caption: Logical relationship of reactants, intermediates, and the final product in the synthesis pathway.
References
- 1. CN114014809A - Synthetic method of 1, 3-dimethyl-1H-pyrazole-4-carboxylic acid - Google Patents [patents.google.com]
- 2. thieme.de [thieme.de]
- 3. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Recent Applications of the Multicomponent Synthesis for Bioactive Pyrazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. This compound Supplier & Distributor of CAS# 39270-96-9 [processpointchem.com]
Application Notes and Protocols: Synthesis of Pyrazole-4-Carboxamides as Potential Fungicides
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pyrazole-4-carboxamides represent a significant class of fungicides that have garnered considerable attention in agrochemical research. Their broad-spectrum activity and novel mode of action make them compelling candidates for the development of new crop protection agents. Many of these compounds function as succinate dehydrogenase inhibitors (SDHIs), targeting the mitochondrial respiratory chain of fungal pathogens. This document provides detailed protocols for the synthesis of pyrazole-4-carboxamide derivatives and summarizes their biological activity, offering a valuable resource for researchers in the field of fungicide discovery and development.
I. Synthetic Protocols
The synthesis of pyrazole-4-carboxamides typically involves a multi-step process, beginning with the construction of the pyrazole core, followed by the formation of the amide bond. The following protocols are generalized procedures derived from established literature.
Protocol 1: Synthesis of Ethyl 1-methyl-3-(trifluoromethyl)-1H-pyrazole-4-carboxylate
This protocol outlines the synthesis of a key intermediate, a substituted pyrazole-4-carboxylate ester.
Materials:
-
Ethyl 2-(ethoxymethylene)-4,4,4-trifluoro-3-oxobutanoate
-
Methylhydrazine
-
Ethanol
-
Glacial acetic acid
Procedure:
-
Dissolve ethyl 2-(ethoxymethylene)-4,4,4-trifluoro-3-oxobutanoate in ethanol.
-
Add a solution of methylhydrazine in ethanol dropwise to the reaction mixture at room temperature.
-
Add a catalytic amount of glacial acetic acid.
-
Reflux the mixture for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a mixture of ethyl acetate and petroleum ether as the eluent to obtain the pure ethyl 1-methyl-3-(trifluoromethyl)-1H-pyrazole-4-carboxylate.
Protocol 2: Saponification of the Pyrazole-4-carboxylate Ester
This step involves the hydrolysis of the ester to the corresponding carboxylic acid.
Materials:
-
Ethyl 1-methyl-3-(trifluoromethyl)-1H-pyrazole-4-carboxylate
-
Sodium hydroxide (NaOH)
-
Ethanol
-
Water
-
Hydrochloric acid (HCl)
Procedure:
-
Dissolve the pyrazole-4-carboxylate ester in a mixture of ethanol and water.
-
Add a solution of sodium hydroxide and stir the mixture at room temperature overnight.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Remove the ethanol under reduced pressure.
-
Acidify the aqueous solution with concentrated HCl to pH 2-3, resulting in the precipitation of the carboxylic acid.
-
Filter the precipitate, wash with cold water, and dry under vacuum to yield 1-methyl-3-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid.
Protocol 3: Amide Coupling to Form Pyrazole-4-carboxamides
This final step involves the formation of the amide bond between the pyrazole carboxylic acid and a desired aniline derivative.
Materials:
-
1-methyl-3-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid
-
Substituted aniline
-
Thionyl chloride (SOCl₂) or a coupling agent like EDC/HOBt
-
Anhydrous dichloromethane (DCM) or N,N-dimethylformamide (DMF)
-
Triethylamine or another suitable base
Procedure using Thionyl Chloride:
-
Suspend the pyrazole-4-carboxylic acid in anhydrous DCM.
-
Add an excess of thionyl chloride and a catalytic amount of DMF.
-
Reflux the mixture for 2-3 hours.
-
Remove the excess thionyl chloride and solvent under reduced pressure to obtain the crude acid chloride.
-
Dissolve the crude acid chloride in anhydrous DCM.
-
In a separate flask, dissolve the substituted aniline and triethylamine in anhydrous DCM.
-
Add the acid chloride solution dropwise to the aniline solution at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours.
-
Wash the reaction mixture with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography to obtain the final pyrazole-4-carboxamide.
II. Data Presentation: Antifungal Activity
The following tables summarize the in vitro antifungal activity of various pyrazole-4-carboxamide derivatives against several important plant pathogenic fungi. The activity is expressed as the half-maximal effective concentration (EC₅₀) or half-maximal inhibitory concentration (IC₅₀) in µg/mL or µM.
| Compound | Fungal Species | EC₅₀ (µg/mL) | Reference |
| 7af | Alternaria porri | Moderate Activity | [1] |
| 7bc | Marssonina coronaria | Moderate Activity | [1] |
| 7bg | Cercospora petroselini | Moderate Activity | [1] |
| 7bh | Rhizoctonia solani | Moderate Activity | [1] |
| 7bi | Rhizoctonia solani | Moderate Activity | [1] |
| 7ai | Rhizoctonia solani | 0.37 | [1] |
| 7ai | Alternaria porri | 2.24 | [1] |
| 7ai | Marssonina coronaria | 3.21 | [1] |
| 7ai | Cercospora petroselini | 10.29 | [1] |
| E1 | Rhizoctonia solani | 1.1 | [2][3] |
| Boscalid (Control) | Rhizoctonia solani | 2.2 | [2][3] |
| 7d | Rhizoctonia solani | 0.046 | [4] |
| 12b | Rhizoctonia solani | 0.046 | [4] |
| Boscalid (Control) | Rhizoctonia solani | 0.741 | [4] |
| Fluxapyroxad (Control) | Rhizoctonia solani | 0.103 | [4] |
| 8j | Alternaria solani | 3.06 | [5] |
| SCU2028 | Rhizoctonia solani | 0.022 (mg/L) | [6][7] |
| Compound | Enzyme/Target | IC₅₀ (µM) | Reference |
| E1 | Succinate Dehydrogenase (SDH) from R. solani | 3.3 | [2][3] |
| Boscalid (Control) | Succinate Dehydrogenase (SDH) from R. solani | 7.9 | [2][3] |
| 7d | Succinate Dehydrogenase (SDH) | 3.293 | [4] |
| Boscalid (Control) | Succinate Dehydrogenase (SDH) | 7.507 | [4] |
| Fluxapyroxad (Control) | Succinate Dehydrogenase (SDH) | 5.991 | [4] |
III. Visualizations
A. Synthetic Workflow
The following diagram illustrates a common synthetic route for producing pyrazole-4-carboxamides.
Caption: General synthetic scheme for pyrazole-4-carboxamides.
B. Mechanism of Action: SDH Inhibition
Pyrazole-4-carboxamides primarily act by inhibiting the enzyme succinate dehydrogenase (SDH), which is a key component of the mitochondrial electron transport chain (Complex II) and the tricarboxylic acid (TCA) cycle.[6][7] Inhibition of SDH disrupts fungal respiration and energy production, ultimately leading to fungal cell death.[8]
Caption: Inhibition of Succinate Dehydrogenase by pyrazole-4-carboxamides.
Conclusion
The synthetic pathways and biological data presented herein provide a solid foundation for the exploration and development of novel pyrazole-4-carboxamide fungicides. The detailed protocols offer practical guidance for the synthesis of these compounds, while the tabulated bioactivity data allows for a comparative analysis of their efficacy. The visualization of the synthetic workflow and the mechanism of action further aids in understanding the key aspects of this important class of fungicides. Further research can focus on optimizing the substituents on both the pyrazole and the carboxamide moieties to enhance antifungal potency, broaden the activity spectrum, and overcome potential resistance mechanisms.
References
- 1. Synthesis and Antifungal Activity of the Derivatives of Novel Pyrazole Carboxamide and Isoxazolol Pyrazole Carboxylate - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Design, Synthesis, Antifungal Activity, and Action Mechanism of Pyrazole-4-carboxamide Derivatives Containing Oxime Ether Active Fragment As Succinate Dehydrogenase Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Synthesis of pyrazole-4-carboxamides as potential fungicide candidates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Mechanism of Action of Novel Pyrazole Carboxamide Containing a Diarylamine Scaffold against Rhizoctonia solani - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. pubs.acs.org [pubs.acs.org]
Application Notes and Protocols: The Role of Pyrazole-4-Carboxylic Acids in the Synthesis of SDHI Fungicides
For Researchers, Scientists, and Drug Development Professionals
Introduction
Succinate dehydrogenase inhibitor (SDHI) fungicides represent a rapidly growing and critically important class of agrochemicals for the management of a broad spectrum of fungal diseases in crops.[1][2] Their mode of action involves the inhibition of the succinate dehydrogenase (SDH) enzyme, also known as Complex II, in the mitochondrial respiratory chain of fungi.[2][3] This inhibition disrupts the tricarboxylic acid (TCA) cycle and cellular respiration, ultimately leading to fungal cell death.[1][2]
A key structural motif in many modern, highly effective SDHI fungicides is the pyrazole-4-carboxamide core.[4] Specifically, derivatives of 1-methyl-pyrazole-4-carboxylic acid, such as 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid, are crucial intermediates in the synthesis of several commercially successful fungicides.[5][6] These include prominent examples like Bixafen, Fluxapyroxad, Isopyrazam, and Benzovindiflupyr.[4][5] The synthesis of these active ingredients typically involves the formation of an amide bond between the pyrazole carboxylic acid moiety and a specific aniline derivative.[7]
These application notes provide an overview of the synthesis of representative SDHI fungicides from their pyrazole-4-carboxylic acid precursors, their mechanism of action, and their biological activity against various fungal pathogens. Detailed experimental protocols for key synthetic steps are also provided to aid researchers in the field.
Data Presentation: Fungicidal Activity of SDHI Fungicides
The following table summarizes the in vitro fungicidal activity (EC50 values in µg/mL) of several commercial SDHI fungicides derived from pyrazole-4-carboxylic acids against a range of important plant pathogenic fungi.
| Fungicide | Fungal Species | EC50 (µg/mL) | Reference |
| Bixafen | Alternaria alternata | 0.014 - >40 (resistant isolates) | [8] |
| Podosphaera xanthii | - | [3] | |
| Fluxapyroxad | Alternaria solani | 0.31 | [9] |
| Aspergillus uvarum | 0.003 | [10] | |
| Gaeumannomyces graminis | 1.93 | [11][12] | |
| Valsa mali | 12.45 | [11][12] | |
| Cytospora sp. | >80% inhibition at 50 µg/mL | [13] | |
| Botrytis cinerea | <84% inhibition at 50 µg/mL | [13] | |
| Fusarium graminearum | 16% inhibition at 50 µg/mL | [13] | |
| Pythium aphanidermatum | 31% inhibition at 50 µg/mL | [13] | |
| Boscalid | Alternaria solani | 0.33 | [9] |
| Podosphaera xanthii | - | [3] | |
| Aspergillus carbonarius | Generally sensitive | [10] | |
| Penthiopyrad | Alternaria solani | 0.38 | [9] |
| Aspergillus uvarum | 0.019 | [10] | |
| Fluopyram | Alternaria solani | 0.31 | [9] |
| Podosphaera xanthii | - | [3] |
Experimental Protocols
The synthesis of pyrazole-4-carboxamide SDHI fungicides generally follows a convergent approach, involving the preparation of the pyrazole carboxylic acid and a substituted aniline, followed by their coupling. Here, we provide representative protocols for the key synthetic transformations.
Protocol 1: Synthesis of 3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carbonyl chloride
This protocol describes the conversion of the carboxylic acid to the more reactive acyl chloride, a common step in amide bond formation.[5]
Materials:
-
3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid
-
Thionyl chloride (SOCl₂)
-
Toluene (or other suitable inert solvent)
-
N,N-Dimethylformamide (DMF, catalytic amount)
Procedure:
-
To a stirred suspension of 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid (1.0 eq) in toluene, add a catalytic amount of DMF.
-
Slowly add thionyl chloride (1.2 - 1.5 eq) to the mixture at room temperature.
-
Heat the reaction mixture to reflux (approximately 80-90 °C) and maintain for 2-4 hours, or until the reaction is complete as monitored by TLC or GC-MS.
-
After completion, cool the reaction mixture to room temperature.
-
Remove the excess thionyl chloride and toluene under reduced pressure to obtain the crude 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carbonyl chloride.
-
The crude acyl chloride is typically used in the next step without further purification.
Protocol 2: Synthesis of Bixafen via Amide Coupling
This protocol details the final amide coupling step to produce the active ingredient Bixafen.[14]
Materials:
-
3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carbonyl chloride
-
N-(3',4'-dichloro-5-fluorobiphenyl-2-yl)-amine
-
Toluene (or other suitable aprotic solvent)
-
Triethylamine (or other suitable base)
Procedure:
-
Dissolve N-(3',4'-dichloro-5-fluorobiphenyl-2-yl)-amine (1.0 eq) and triethylamine (1.1 eq) in toluene in a reaction vessel equipped with a stirrer and a dropping funnel.
-
Prepare a solution of 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carbonyl chloride (1.05 eq) in toluene.
-
Slowly add the acyl chloride solution to the aniline solution at room temperature with stirring. An exothermic reaction may be observed.
-
After the addition is complete, continue stirring the reaction mixture at room temperature for 2-6 hours, monitoring the reaction progress by TLC or HPLC.
-
Upon completion, wash the reaction mixture with water and saturated sodium bicarbonate solution.
-
Separate the organic layer and dry it over anhydrous sodium sulfate.
-
Filter and concentrate the organic layer under reduced pressure to yield crude Bixafen.
-
The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to afford pure Bixafen.
Visualizations
Mechanism of Action of SDHI Fungicides
The following diagram illustrates the inhibitory action of SDHI fungicides on the mitochondrial electron transport chain.
Caption: SDHI fungicides block the electron transport chain at Complex II.
General Synthetic Workflow for SDHI Fungicides
The diagram below outlines the typical synthetic route for producing pyrazole-4-carboxamide SDHI fungicides.
Caption: Synthetic pathway for pyrazole-carboxamide SDHI fungicides.
References
- 1. apsjournals.apsnet.org [apsjournals.apsnet.org]
- 2. site.caes.uga.edu [site.caes.uga.edu]
- 3. Resistance to the SDHI Fungicides Boscalid and Fluopyram in Podosphaera xanthii Populations from Commercial Cucurbit Fields in Spain - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Design, Synthesis and Fungicidal Activities of Some Novel Pyrazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. thieme.de [thieme.de]
- 7. Bixafen [sitem.herts.ac.uk]
- 8. apsjournals.apsnet.org [apsjournals.apsnet.org]
- 9. ndsu.edu [ndsu.edu]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Design, Synthesis, and Biological Evaluation of Pyrazol-5-yl-quinoline-2-carboxamide Derivatives as Potential Fungicidal Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Design, Synthesis, Fungicidal and Insecticidal Activities of Novel Diamide Compounds Combining Pyrazolyl and Polyfluoro-Substituted Phenyl into Alanine or 2-Aminobutyric Acid Skeletons - PMC [pmc.ncbi.nlm.nih.gov]
- 14. CN103333112A - Preparation and application of bixafen type derivatives - Google Patents [patents.google.com]
Troubleshooting & Optimization
Technical Support Center: Purification of 1,3-Dimethyl-1H-pyrazole-4-carboxylic Acid
This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in the purification of 1,3-Dimethyl-1H-pyrazole-4-carboxylic acid.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the purification of this compound.
| Problem | Possible Cause | Suggested Solution |
| Low Yield After Recrystallization | The compound may be partially soluble in the cold solvent. The incorrect solvent or solvent ratio may have been used. The product may have been lost during filtration. | - Ensure the recrystallization mixture is thoroughly cooled to the recommended temperature (e.g., 0-5°C) before filtration.[1] - Optimize the solvent system. Test different solvent ratios or alternative solvents. - Use a minimal amount of cold solvent to wash the crystals during filtration. |
| Product Fails to Crystallize | The solution may be too dilute. The solution may be supersaturated but requires nucleation. Impurities may be inhibiting crystallization. | - Concentrate the solution by evaporating some of the solvent. - Induce crystallization by scratching the inside of the flask with a glass rod or by adding a seed crystal. - Attempt to purify the crude product by another method, such as column chromatography, before recrystallization. |
| Presence of Isomeric Impurities in Final Product (Confirmed by NMR/HPLC) | The initial cyclization reaction may have produced a mixture of isomers. The purification method may not be effective at separating the isomers. | - Optimize the reaction conditions of the synthesis to favor the formation of the desired isomer.[2] - Consider an alternative purification strategy, such as converting the pyrazole into an acid addition salt to facilitate selective crystallization.[3][4] - Employ column chromatography with an appropriate stationary and mobile phase for separation. |
| Oily Product Obtained After Recrystallization | The product may have a low melting point. The presence of impurities can lower the melting point of the compound. The solvent may not have been fully removed. | - Ensure the product is thoroughly dried under vacuum to remove any residual solvent. - Re-purify the product using a different solvent system or by column chromatography to remove impurities. |
| Discolored Product (e.g., Yellow or Brown) | The presence of colored impurities from the reaction. Degradation of the product, possibly due to heat or light exposure. | - Treat the solution with activated charcoal before filtration during the recrystallization process. - Ensure the purification process is carried out with minimal exposure to high temperatures and light. |
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for purifying this compound?
A1: The most common and effective method for purifying this compound is recrystallization.[1] Another potential method involves the formation and crystallization of an acid addition salt.[3][4]
Q2: What solvent systems are recommended for the recrystallization of this compound?
A2: Several solvent systems have been reported to be effective. These include aqueous ethanol (e.g., 40% ethanol in water), aqueous methanol (e.g., 35% methanol in water), and aqueous isopropanol (e.g., 45% isopropanol in water).[1] The choice of solvent may depend on the specific impurities present.
Q3: How can I assess the purity of my this compound?
A3: The purity of the final product is typically assessed using analytical techniques such as High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy.[1][5][6] The melting point of the compound can also be a useful indicator of purity.
Q4: What are the potential impurities I should be aware of during the synthesis and purification of this compound?
A4: A common impurity is the isomeric pyrazole formed during the cyclization reaction.[1][2] Depending on the synthetic route, starting materials and other by-products could also be present. It is noteworthy that this compound itself can be considered an impurity in the synthesis of certain fungicides.[5]
Q5: Can I use column chromatography to purify this compound?
A5: Yes, flash column chromatography using silica gel is a viable method for the purification of pyrazole carboxylic acids and their derivatives.[6] The choice of eluent will need to be optimized for the specific separation.
Quantitative Data Summary
The following table summarizes quantitative data from various purification experiments for pyrazole carboxylic acid derivatives, providing an indication of expected outcomes.
| Purification Method | Solvent System | Yield | Purity (by HPLC) | Reference |
| Recrystallization | 40% Aqueous Ethanol | 75.8% | 99.6% | [1] |
| Recrystallization | 35% Aqueous Methanol | 79.6% | 99.3% | [1] |
| Recrystallization | 45% Aqueous Isopropanol | 74.7% | 99.6% | [1] |
| Recrystallization | 40% Aqueous Ethanol | 78.3% | 99.7% | [1] |
Experimental Protocols
Protocol 1: Recrystallization from Aqueous Ethanol
-
Dissolution: Dissolve the crude this compound in a 40% aqueous ethanol solution by heating the mixture to reflux with stirring until all the solid has dissolved. Use a minimal amount of solvent.
-
Decolorization (Optional): If the solution is colored, add a small amount of activated charcoal and continue to heat at reflux for 10-15 minutes.
-
Hot Filtration (Optional): If charcoal was added, perform a hot filtration to remove the charcoal. Ensure the filtration apparatus is pre-heated to prevent premature crystallization.
-
Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Then, cool the flask in an ice bath to 0-5°C to maximize crystal formation.[1]
-
Isolation: Collect the crystals by vacuum filtration.
-
Washing: Wash the crystals with a small amount of cold 40% aqueous ethanol.
-
Drying: Dry the purified crystals under vacuum to a constant weight.
Purification Workflow
Caption: General experimental workflow for the purification of this compound by recrystallization.
References
- 1. CN111362874B - Preparation method of 3- (difluoromethyl) -1-methyl-1H-pyrazole-4-carboxylic acid - Google Patents [patents.google.com]
- 2. thieme.de [thieme.de]
- 3. WO2011076194A1 - Method for purifying pyrazoles - Google Patents [patents.google.com]
- 4. DE102009060150A1 - Process for the purification of pyrazoles - Google Patents [patents.google.com]
- 5. CN114014809A - Synthetic method of 1, 3-dimethyl-1H-pyrazole-4-carboxylic acid - Google Patents [patents.google.com]
- 6. researchgate.net [researchgate.net]
Technical Support Center: Synthesis of 1,3-Dimethyl-1H-pyrazole-4-carboxylic acid
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 1,3-Dimethyl-1H-pyrazole-4-carboxylic acid.
Troubleshooting Guides
This section addresses specific issues that may arise during the synthesis of this compound, categorized by the synthetic approach.
Route 1: Cyclocondensation of Ethyl Acetoacetate and Triethyl Orthoformate followed by Cyclization with Methylhydrazine
This common route involves the initial formation of an intermediate which is then cyclized with methylhydrazine.
Issue 1: Low Yield of the Final Carboxylic Acid
-
Question: My overall yield for the synthesis of this compound is significantly lower than expected. What are the potential causes and how can I improve it?
-
Answer: Low yields in this multi-step synthesis can arise from several factors. Here's a breakdown of potential causes and solutions:
-
Incomplete Initial Condensation: The reaction between ethyl acetoacetate and triethyl orthoformate is crucial. Ensure anhydrous conditions as moisture can hydrolyze the orthoformate. The use of acetic anhydride helps to drive the reaction forward.
-
Side Reactions during Cyclization: The cyclization with methylhydrazine can sometimes lead to the formation of isomeric pyrazoles. Controlling the reaction temperature and the rate of addition of methylhydrazine is critical. The presence of a mild base like sodium hydroxide can influence the regioselectivity of the cyclization.
-
Inefficient Hydrolysis: The final step of hydrolyzing the ester to the carboxylic acid requires careful control of pH and temperature. Incomplete hydrolysis will result in a mixture of ester and carboxylic acid, complicating purification and reducing the yield of the desired product.
-
Purification Losses: The final product is typically a solid. Losses can occur during filtration, washing, and recrystallization. Ensure the wash solvents are cold to minimize dissolution of the product.
-
Troubleshooting Flowchart for Low Yield (Route 1)
Caption: Troubleshooting workflow for low yield in Route 1.
Route 2: Oxidation of 1,3-Dimethyl-1H-pyrazole-4-carbaldehyde
This route involves the oxidation of the corresponding aldehyde to the carboxylic acid.
Issue 2: Incomplete Oxidation or Over-oxidation
-
Question: I am attempting to synthesize the carboxylic acid by oxidizing the corresponding aldehyde, but I am getting a mixture of starting material, product, and potentially other byproducts. How can I achieve a clean oxidation?
-
Answer: The oxidation of pyrazole-4-carbaldehydes requires a careful choice of oxidant and reaction conditions to avoid incomplete reaction or degradation of the pyrazole ring.
-
Choice of Oxidant: Strong oxidants like potassium permanganate can sometimes lead to ring cleavage if the reaction is not carefully controlled. Milder oxidants are often preferred. A vanadium-catalyzed oxidation using hydrogen peroxide has been reported to be efficient for this transformation.[1][2] Other common oxidants for converting aldehydes to carboxylic acids include sodium chlorite (NaClO2) or Oxone.[3][4]
-
Reaction Conditions: Temperature control is crucial. Running the reaction at too high a temperature can promote side reactions. Monitoring the reaction progress by TLC or LC-MS is essential to determine the optimal reaction time.
-
Work-up Procedure: The work-up procedure should be designed to effectively separate the carboxylic acid product from the unreacted aldehyde and any byproducts. An extraction with a basic aqueous solution can selectively isolate the acidic product.
-
Experimental Workflow for Oxidation
Caption: General experimental workflow for aldehyde oxidation.
Frequently Asked Questions (FAQs)
Q1: What is a typical yield for the synthesis of this compound?
A1: The reported yields can vary significantly depending on the synthetic route and scale. For the cyclocondensation route, a patent describes achieving a purity of 98.9%.[5] Another improved synthesis for a similar pyrazole-4-carboxylic acid reported a yield increase from 70% to 97.1%.[6] For syntheses involving the hydrolysis of ester precursors, yields can be quite high, with some patents reporting yields of 88.6% to 96.3% for analogous compounds.[7]
Q2: What are the key starting materials for the most common synthesis route?
A2: The most frequently cited route starts with ethyl acetoacetate, triethyl orthoformate, and acetic anhydride. These are used to form an intermediate which is then cyclized with a methylhydrazine solution.[5]
Q3: Are there any specific safety precautions I should take during this synthesis?
A3: Yes, several reagents used in these syntheses require careful handling:
-
Methylhydrazine: It is toxic and a suspected carcinogen. Always handle it in a well-ventilated fume hood with appropriate personal protective equipment (PPE).
-
Acetic Anhydride: It is corrosive and a lachrymator. Handle with care in a fume hood.
-
Oxidizing Agents: Strong oxidizing agents should be handled with care to avoid contact with flammable materials.
Q4: How can I confirm the identity and purity of my final product?
A4: The identity and purity of this compound can be confirmed using standard analytical techniques. A patent provides the following 1H NMR data: 1H NMR (DMSO-d6) 12.10 (s, 1H), 8.09 (s, 1H), 3.77 (s, 3H), 2.14 (s, 3H).[5] High-Performance Liquid Chromatography (HPLC) can be used to determine the purity.
Data Summary
Table 1: Reported Yields for Pyrazole-4-Carboxylic Acid Synthesis and Related Reactions
| Product | Synthetic Step/Route | Reported Yield | Reference |
| This compound | Cyclocondensation, Cyclization, Hydrolysis | Not explicitly stated as a percentage, but high purity (98.9%) achieved. | [5] |
| 1H-Pyrazole-4-carboxylic acid | Improved multi-step synthesis | 97.1% | [6] |
| 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid | Hydrolysis of diester with NaOH | 96.3% | [7] |
| 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid | Hydrolysis of diester with LiOH·H2O | 88.6% | [7] |
| 1-methyl-3-trifluoromethyl-4-pyrazole carboxylic acid | Improved multi-step synthesis (condensation step) | 93.7% | [8] |
Experimental Protocols
Protocol 1: Synthesis via Cyclocondensation and Cyclization
This protocol is adapted from a patented procedure.[5]
Step 1: Condensation
-
In a suitable reaction vessel, combine ethyl acetoacetate, triethyl orthoformate, and acetic anhydride. A typical mass ratio is 6:9:8-10.[5]
-
Heat the mixture under reflux for a specified period to drive the condensation reaction to completion.
-
After cooling, the excess reagents and byproducts are typically removed under reduced pressure.
Step 2: Cyclization
-
The crude intermediate from Step 1 is dissolved in a suitable solvent.
-
A 40% aqueous solution of methylhydrazine is added slowly, maintaining temperature control. A small amount of sodium hydroxide can be used as a catalyst. The mass ratio of 40% methylhydrazine solution to the intermediate is approximately 5:8-10.[5]
-
The reaction mixture is stirred until the cyclization is complete, as monitored by TLC or LC-MS.
Step 3: Hydrolysis and Isolation
-
The resulting ester is hydrolyzed by heating with an acid, such as 15% hydrochloric acid.[5]
-
Upon cooling, the this compound precipitates as a solid.
-
The solid product is collected by filtration, washed with cold water, and dried. Recrystallization from a suitable solvent can be performed for further purification.
Protocol 2: Synthesis via Oxidation of the Aldehyde
This is a general protocol based on common oxidation procedures for pyrazole aldehydes.[1][3]
-
Dissolve 1,3-Dimethyl-1H-pyrazole-4-carbaldehyde in a suitable solvent such as acetone or an alcohol.
-
Prepare a solution of the oxidizing agent (e.g., sodium chlorite and a scavenger like sulfamic acid, or a catalytic amount of a vanadium salt with hydrogen peroxide).
-
Add the oxidant solution to the aldehyde solution at a controlled temperature (often 0-5 °C to start).
-
Allow the reaction to warm to room temperature and stir until the starting material is consumed (monitor by TLC/LC-MS).
-
Quench the reaction appropriately (e.g., by adding a reducing agent like sodium sulfite if excess oxidant is present).
-
Adjust the pH of the mixture to be basic (pH > 10) with an aqueous base (e.g., NaOH).
-
Extract the aqueous layer with an organic solvent to remove any non-acidic impurities.
-
Acidify the aqueous layer with a strong acid (e.g., HCl) to a pH of 2-3 to precipitate the carboxylic acid.
-
Collect the solid product by filtration, wash with cold water, and dry.
Signaling Pathways and Logical Relationships
Reaction Pathway for Synthesis via Cyclocondensation
Caption: Synthesis of the target molecule via cyclocondensation.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. rsc.org [rsc.org]
- 4. Carboxylic acid synthesis by oxidation of aldehydes [organic-chemistry.org]
- 5. CN114014809A - Synthetic method of 1, 3-dimethyl-1H-pyrazole-4-carboxylic acid - Google Patents [patents.google.com]
- 6. Improved Synthesis of 1H-Pyrazole-4-Carboxylic Acid | Semantic Scholar [semanticscholar.org]
- 7. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 8. researchgate.net [researchgate.net]
Technical Support Center: Pyrazole Synthesis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in pyrazole synthesis. The information is presented in a direct question-and-answer format to address common challenges encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What are the most common side reactions in the Knorr pyrazole synthesis?
A1: The Knorr pyrazole synthesis, which involves the condensation of a 1,3-dicarbonyl compound with a hydrazine, is a robust method but can be prone to several side reactions. The most common issues include the formation of regioisomers when using unsymmetrical 1,3-dicarbonyls, the generation of pyrazolone byproducts, and incomplete reactions leading to low yields.[1][2] Additionally, side reactions involving the hydrazine starting material can sometimes produce colored impurities.[1]
Q2: How can I control the regioselectivity of the reaction between an unsymmetrical 1,3-dicarbonyl and a substituted hydrazine?
A2: Controlling regioselectivity is a critical challenge. The outcome is influenced by steric and electronic factors of both reactants, as well as reaction conditions like solvent and pH.[1][2] Generally, the more nucleophilic nitrogen of the substituted hydrazine will preferentially attack the more electrophilic carbonyl carbon of the 1,3-dicarbonyl. For instance, in phenylhydrazine, the unsubstituted NH2 group is more nucleophilic. The choice of solvent can dramatically influence the regioselectivity.[3]
Q3: My reaction is producing a significant amount of a pyrazolone byproduct. How can I favor the formation of the desired pyrazole?
A3: Pyrazolone formation is a common side reaction, especially when using β-ketoesters as the 1,3-dicarbonyl component.[4] The reaction conditions, particularly the pH, can influence the outcome. Acidic conditions generally favor the cyclization to form the pyrazole ring.[5] Careful selection of the 1,3-dicarbonyl substrate and optimization of the reaction time and temperature can also help minimize pyrazolone formation.
Q4: I am observing a low yield in my pyrazole synthesis. What are the potential causes and how can I improve it?
A4: Low yields can stem from several factors, including incomplete reaction, degradation of starting materials or products, and competing side reactions. To improve the yield, consider the following:
-
Purity of Reagents: Ensure the 1,3-dicarbonyl and hydrazine starting materials are pure.
-
Reaction Conditions: Optimize the temperature, reaction time, and solvent. In some cases, using a slight excess of the hydrazine can be beneficial.
-
Catalyst: The choice and concentration of the acid catalyst can be crucial. While strong acids can be effective, they may also promote side reactions or degradation. Milder catalysts or even catalyst-free conditions under microwave irradiation have been shown to be effective in some cases.[6]
-
Work-up Procedure: Ensure that the product is not lost during the work-up and purification steps.
Troubleshooting Guides
Issue 1: Formation of Regioisomers
Symptoms:
-
NMR spectrum shows two sets of closely related peaks.
-
Multiple spots are observed on TLC that are difficult to separate.
-
Broad melting point range for the isolated product.
Troubleshooting Workflow:
Caption: A logical workflow for addressing the formation of regioisomers.
Corrective Actions:
-
Solvent Modification: The choice of solvent can have a profound impact on regioselectivity. For example, using fluorinated alcohols like 2,2,2-trifluoroethanol (TFE) or 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP) has been shown to dramatically increase the regioselectivity in favor of one isomer compared to reactions run in ethanol.[3]
-
Purification Strategy: If modifying reaction conditions is not sufficient, focus on purification.
-
Column Chromatography: This is often the most effective method for separating regioisomers. A careful screening of the eluent system using TLC is crucial to achieve good separation.
-
Recrystallization: In some cases, fractional crystallization can be used if the regioisomers have significantly different solubilities in a particular solvent system.
-
Quantitative Data on Solvent Effect on Regioselectivity:
The following table summarizes the effect of different solvents on the regioisomeric ratio in the reaction of various 1,3-dicarbonyl compounds with methylhydrazine.
| 1,3-Dicarbonyl Compound | R1 | R2 | Solvent | Regioisomeric Ratio (2:3 or 4) | Overall Yield (%) | Reference |
| 1a | 2-Furyl | CF3 | EtOH | 36:64 | 99 | [3] |
| 1a | 2-Furyl | CF3 | TFE | 85:15 | 99 | [3] |
| 1a | 2-Furyl | CF3 | HFIP | 97:3 | 98 | [3] |
| 1b | 2-Furyl | CF2CF3 | EtOH | 64:36 | 93 | [3] |
| 1b | 2-Furyl | CF2CF3 | TFE | 98:2 | 99 | [3] |
| 1b | 2-Furyl | CF2CF3 | HFIP | >99:<1 | 99 | [3] |
| 1d | 2-Furyl | CO2Et | EtOH | 44:56 | 86 | [3] |
| 1d | 2-Furyl | CO2Et | TFE | 89:11 | 99 | [3] |
| 1d | 2-Furyl | CO2Et | HFIP | 93:7 | 98 | [3] |
Issue 2: N-Alkylation Leading to Isomeric Products
Symptoms:
-
Alkylation of an unsymmetrical N-H pyrazole results in a mixture of two N-alkylated isomers.
-
Difficulty in predicting the major product of N-alkylation.
Troubleshooting Workflow:
Caption: A decision-making diagram for optimizing the regioselectivity of N-alkylation.
Corrective Actions:
-
Choice of Base and Solvent: The regioselectivity of N-alkylation is highly dependent on the reaction conditions. The use of different bases (e.g., K2CO3, NaH) and solvents (e.g., DMSO, DMF, MeCN) can significantly influence the ratio of the N1 to N2 alkylated product.[7][8]
-
Steric Hindrance: The steric bulk of the substituent on the pyrazole ring and the alkylating agent can direct the alkylation to the less sterically hindered nitrogen atom.
-
Electronic Effects: The electronic nature of the substituents on the pyrazole ring can also influence the nucleophilicity of the nitrogen atoms and thus the regiochemical outcome.
Quantitative Data on N-Alkylation Regioselectivity:
The following table illustrates the influence of reaction conditions on the regioselectivity of N-alkylation of 3-(trifluoromethyl)pyrazole.
| Alkylating Agent | Base | Solvent | N1:N2 Ratio | Reference |
| ICH2CO2Et | K2CO3 | MeCN | Varies | [9] |
| ICH2CO2Et | NaH | DME-MeCN | Varies | [9] |
Note: Specific ratios were dependent on the full substrate structure and reaction time as detailed in the source. A systematic study using K2CO3 in DMSO has shown high regioselectivity for N1-alkylation for a range of 3-substituted pyrazoles.[8]
Experimental Protocols
Protocol 1: General Procedure for Knorr Pyrazole Synthesis
This protocol describes a general method for the synthesis of a pyrazole from a 1,3-dicarbonyl compound and a hydrazine.
Materials:
-
1,3-Dicarbonyl compound (e.g., acetylacetone)
-
Hydrazine derivative (e.g., phenylhydrazine)
-
Ethanol
-
Glacial Acetic Acid (catalyst)
Procedure:
-
In a round-bottom flask, dissolve the 1,3-dicarbonyl compound (1 equivalent) in ethanol.
-
Add the hydrazine derivative (1 equivalent) to the solution. A slight exotherm may be observed.
-
Add a catalytic amount of glacial acetic acid (e.g., 2-3 drops).
-
Heat the reaction mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Once the reaction is complete, cool the mixture to room temperature.
-
If the product crystallizes out, collect it by vacuum filtration. If not, reduce the solvent volume under reduced pressure and induce crystallization, possibly by adding cold water.
-
Wash the collected solid with a small amount of cold ethanol.
-
The crude product can be further purified by recrystallization from a suitable solvent (e.g., ethanol).[4]
Protocol 2: Synthesis of a Pyrazolone from a β-Ketoester
This protocol outlines the synthesis of a pyrazolone from ethyl benzoylacetate and hydrazine hydrate.[4]
Materials:
-
Ethyl benzoylacetate (3 mmol)
-
Hydrazine hydrate (6 mmol)
-
1-Propanol (3 mL)
-
Glacial Acetic Acid (3 drops)
-
Water (10 mL)
Procedure:
-
In a 20-mL scintillation vial, combine ethyl benzoylacetate and hydrazine hydrate.
-
Add 1-propanol and glacial acetic acid to the mixture.
-
Heat the reaction on a hot plate with stirring at approximately 100°C for 1 hour.
-
Monitor the reaction by TLC using a mobile phase of 30% ethyl acetate/70% hexane.
-
Once the starting ketoester is consumed, add water to the hot reaction mixture with stirring.
-
Turn off the heat and allow the reaction to cool slowly while stirring for 30 minutes to promote precipitation.
-
Collect the solid product by vacuum filtration using a Büchner funnel.
-
Rinse the collected solid with a small amount of water and allow it to air dry.[4]
Protocol 3: Purification of Pyrazole Regioisomers by Column Chromatography
This protocol provides a general guideline for the separation of pyrazole regioisomers.
Procedure:
-
TLC Analysis: Develop a TLC method that provides good separation (ΔRf > 0.2) between the two regioisomers. Systematically screen solvent systems, starting with a non-polar solvent (e.g., hexane) and gradually increasing the polarity with a more polar solvent (e.g., ethyl acetate).
-
Column Preparation: Pack a silica gel column with the chosen eluent system.
-
Sample Loading: Dissolve the crude mixture of regioisomers in a minimum amount of the eluent or a more polar solvent and adsorb it onto a small amount of silica gel. After evaporating the solvent, carefully load the dry powder onto the top of the prepared column.
-
Elution: Elute the column with the chosen solvent system, collecting fractions.
-
Fraction Analysis: Monitor the collected fractions by TLC to identify those containing the pure isomers.
-
Solvent Removal: Combine the fractions containing each pure isomer and remove the solvent under reduced pressure to obtain the isolated products.
References
- 1. benchchem.com [benchchem.com]
- 2. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. chemhelpasap.com [chemhelpasap.com]
- 5. jk-sci.com [jk-sci.com]
- 6. mdpi.com [mdpi.com]
- 7. Regioselective Synthesis, Structural Characterization, and Antiproliferative Activity of Novel Tetra-Substituted Phenylaminopyrazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Switching N-Alkylation Regioselectivity of Trifluoromethylated Pyrazoles Guided by Functional Group Tuning [mdpi.com]
Technical Support Center: Optimization of Pyrazole Cyclization
Welcome to the technical support center for pyrazole synthesis. This resource provides researchers, scientists, and drug development professionals with detailed troubleshooting guides, frequently asked questions (FAQs), and optimized protocols for pyrazole cyclization reactions.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing pyrazoles? The most prevalent and straightforward method is the cyclocondensation reaction between a 1,3-dicarbonyl compound and a hydrazine derivative.[1][2][3] This reaction, famously known as the Knorr pyrazole synthesis, is widely used due to its simplicity and the ready availability of starting materials.[1][4]
Q2: My Knorr pyrazole synthesis is resulting in a mixture of two regioisomers. Why is this happening? The formation of regioisomeric mixtures is a common challenge when using an unsymmetrical 1,3-dicarbonyl compound with a substituted hydrazine.[1][5] The initial nucleophilic attack from the hydrazine can occur at either of the two distinct carbonyl carbons, leading to two different pyrazole products.[5] The final product ratio is influenced by the steric and electronic properties of the substituents on both reactants.[5][6]
Q3: Are there catalyst-free methods for pyrazole synthesis? Yes, catalyst-free methods exist, often facilitated by unique reaction media or energy sources. For instance, some multicomponent reactions for pyrano[2,3-c]pyrazole synthesis have been successfully performed without a catalyst in aqueous media under ultrasonic irradiation or using concentrated solar radiation.[7] However, for many standard cyclizations, a catalyst is necessary to promote the reaction, which otherwise may not proceed at all.[1]
Q4: What are common side reactions or impurities I should be aware of? Besides regioisomer formation, potential side reactions include incomplete cyclization, where a hydrazone intermediate is isolated, and side reactions involving impurities in the starting materials.[5][8] Discoloration of the reaction mixture is also common, often due to the degradation or oxidation of hydrazine starting materials, which can form colored byproducts.[5]
Troubleshooting Guide
This guide addresses specific issues you may encounter during pyrazole cyclization experiments.
Problem 1: Low or No Product Yield
Q: I have set up a Knorr pyrazole synthesis, but the yield is very low, or I've only recovered my starting materials. What steps can I take to troubleshoot this?
A: Low yields in pyrazole synthesis can stem from several factors, from reagent quality to suboptimal reaction conditions.[5] Follow these steps to diagnose and resolve the issue.
-
Assess Starting Material Purity:
-
Action: Verify the purity of your 1,3-dicarbonyl compound and hydrazine derivative. Hydrazine compounds can degrade over time; using a freshly opened bottle or purified reagent is highly recommended.[5]
-
Rationale: Impurities can engage in side reactions, consuming reagents and reducing the yield of the desired product.[5]
-
-
Optimize the Catalyst:
-
Action: The choice and amount of catalyst are critical. While classic Knorr synthesis uses catalytic acid, many modern protocols employ Lewis acids (e.g., Sc(OTf)₃, Cu(OTf)₂) or nano-catalysts (e.g., nano-ZnO) which can dramatically improve yields.[1][2][6][9] If using an acid catalyst, ensure the pH is appropriate, as high acidity can sometimes favor furan formation, while neutral or basic conditions may fail to promote cyclization.[8][10]
-
Rationale: The catalyst activates the carbonyl group for nucleophilic attack by the hydrazine and facilitates the subsequent dehydration and cyclization steps.[4][8]
-
-
Evaluate Reaction Conditions (Solvent, Temperature, Time):
-
Action: Monitor the reaction's progress via Thin Layer Chromatography (TLC) or LC-MS to determine the optimal reaction time.[5] Systematically screen different solvents and temperatures. While ethanol is common, other solvents like ethylene glycol, or even solvent-free conditions, have been shown to be effective.[1][9] Increasing the temperature can accelerate the reaction, but excessive heat may lead to degradation and lower yields.[1]
-
Rationale: The solvent can influence reactant solubility and reaction kinetics. Temperature directly impacts the reaction rate, but a balance must be struck to avoid byproduct formation.[1]
-
Problem 2: Poor Regioselectivity
Q: My reaction with an unsymmetrical 1,3-diketone is producing a nearly 1:1 mixture of regioisomers. How can I improve the selectivity for the desired isomer?
A: Improving regioselectivity involves modifying the reaction conditions to electronically or sterically favor attack at one carbonyl over the other.
-
Change the Solvent:
-
Action: Switch from standard solvents like ethanol to fluorinated alcohols such as 2,2,2-trifluoroethanol (TFE) or 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP).[11]
-
Rationale: Fluorinated alcohols can dramatically increase regioselectivity. It is proposed that they stabilize the key intermediates through hydrogen bonding, amplifying the intrinsic electronic differences between the two carbonyl groups and directing the nucleophilic attack of the hydrazine.[11]
-
-
Modify Reaction Basicity/Acidity:
-
Action: Recent studies using Bayesian Optimization have shown that basic solvents (e.g., pyrrolidine, tributylamine) can provide excellent, and sometimes inverted, selectivity compared to traditional acid-catalyzed conditions.[12]
-
Rationale: The reaction mechanism can shift under basic conditions. Selectivity may arise from a condition-dependent equilibrium of intermediates that forms prior to the final, irreversible dehydration step.[12]
-
-
Alter the Hydrazine Reagent:
-
Action: If possible, modify the substituents on the hydrazine. A bulkier substituent may sterically hinder attack at the more crowded carbonyl center.
-
Rationale: Steric hindrance plays a significant role in determining the site of initial nucleophilic attack.
-
// Reactants reactants [label="Unsymmetrical\n1,3-Diketone\n+\nR'-NHNH₂", shape=box, style="filled", fillcolor="#F1F3F4", fontcolor="#202124"];
// Intermediates & Pathways path_A [label="Attack at C1", shape=ellipse, style="filled", fillcolor="#4285F4", fontcolor="#FFFFFF"]; path_B [label="Attack at C3", shape=ellipse, style="filled", fillcolor="#EA4335", fontcolor="#FFFFFF"];
// Products product_A [label="Regioisomer A", shape=box, style="filled, rounded", fillcolor="#4285F4", fontcolor="#FFFFFF"]; product_B [label="Regioisomer B", shape=box, style="filled, rounded", fillcolor="#EA4335", fontcolor="#FFFFFF"];
// Edges reactants -> path_A [label="Pathway A"]; reactants -> path_B [label="Pathway B"]; path_A -> product_A [label="Cyclization &\nDehydration"]; path_B -> product_B [label="Cyclization &\nDehydration"];
// Caption { rank=same; reactants; labelloc="b"; label="Formation of two regioisomers from an unsymmetrical diketone."; } } Formation of two regioisomers from an unsymmetrical diketone.
Data & Protocols
Data Presentation: Optimizing Reaction Conditions
The following tables summarize quantitative data from various studies, illustrating how changing reaction parameters can impact the outcome of the pyrazole cyclization.
Table 1: Effect of Solvent on Regioselectivity in the Synthesis of N-Methylpyrazoles This table shows the dramatic improvement in regioselectivity when using fluorinated alcohols as solvents for the reaction between a 1,3-diketone and methylhydrazine.[11]
| Entry | 1,3-Diketone Substituent (R) | Solvent | Ratio of Regioisomers (A:B) | Total Yield (%) |
| 1 | 2-Furyl | Ethanol | 55:45 | 96 |
| 2 | 2-Furyl | TFE | 85:15 | 95 |
| 3 | 2-Furyl | HFIP | 97:3 | 98 |
| 4 | Phenyl | Ethanol | 60:40 | 94 |
| 5 | Phenyl | HFIP | >99:1 | 97 |
| Data adapted from studies on reactions of 4,4,4-trifluoro-1-(R)-butane-1,3-diones with methylhydrazine.[11] |
Table 2: Effect of Catalyst on Pyrazole Synthesis Yield This table compares the effectiveness of different catalysts in the condensation of a 1,3-diketone with a hydrazine derivative.
| Entry | Catalyst (mol%) | Solvent | Temperature | Time (min) | Yield (%) |
| 1 | None | Ethylene Glycol | Room Temp. | 1440 | 0 |
| 2 | Sc(OTf)₃ (2 mol%) | None | Room Temp. | 10 | 95 |
| 3 | Nano-ZnO (10 mol%) | None | 100 °C | 45 | 95 |
| 4 | Cu(OTf)₂ (20 mol%) | --INVALID-LINK-- | 60 °C | 120 | 82 |
| 5 | Iodine (cat.) / TsOH | Dioxane | 100 °C | 180 | 85 |
| Data compiled from various sources.[1][2][6][9] |
Experimental Protocol: General Procedure for Knorr Pyrazole Synthesis
This protocol describes a general method for the synthesis of a 3,5-disubstituted pyrazole from a 1,3-diketone and hydrazine hydrate.
Materials:
-
1,3-Diketone (e.g., acetylacetone or dibenzoylmethane) (1.0 eq)
-
Hydrazine hydrate or Phenylhydrazine (1.0-1.1 eq)
-
Solvent (e.g., Absolute Ethanol)
-
Catalyst (e.g., Glacial Acetic Acid, a few drops)
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve the 1,3-diketone (1.0 eq) in the chosen solvent (e.g., absolute ethanol).
-
Addition of Catalyst: Add a catalytic amount of acid (e.g., 2-3 drops of glacial acetic acid) to the solution.
-
Addition of Hydrazine: Slowly add the hydrazine derivative (1.0-1.1 eq) to the stirred solution at room temperature.[5] If using a hydrazine salt (e.g., phenylhydrazine hydrochloride), a mild base like sodium acetate may be added to neutralize the acid.[5]
-
Reaction: Heat the reaction mixture to reflux (typically 60-80°C for ethanol) and monitor its progress by TLC.[5] Reactions can take anywhere from 1 to 24 hours depending on the substrates.
-
Workup: After the reaction is complete (as indicated by TLC), cool the mixture to room temperature. If a precipitate has formed, it can be collected by vacuum filtration.[5] Otherwise, remove the solvent under reduced pressure using a rotary evaporator.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography on silica gel to yield the pure pyrazole.[5]
// Nodes start [label="Start", shape=ellipse, style=filled, fillcolor="#5F6368", fontcolor="#FFFFFF"]; dissolve [label="1. Dissolve 1,3-Diketone\nin Solvent (e.g., Ethanol)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; add_catalyst [label="2. Add Catalyst\n(e.g., Acetic Acid)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; add_hydrazine [label="3. Add Hydrazine Derivative\n(1.0-1.1 eq)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; reflux [label="4. Heat to Reflux", fillcolor="#FBBC05", fontcolor="#202124"]; monitor [label="Monitor by TLC", shape=diamond, style=filled, fillcolor="#FBBC05", fontcolor="#202124"]; cool [label="5. Cool to Room Temperature", fillcolor="#34A853", fontcolor="#FFFFFF"]; workup [label="6. Workup:\nFilter Precipitate or\nEvaporate Solvent", fillcolor="#34A853", fontcolor="#FFFFFF"]; purify [label="7. Purify:\nRecrystallization or\nColumn Chromatography", fillcolor="#34A853", fontcolor="#FFFFFF"]; end [label="Pure Pyrazole", shape=ellipse, style=filled, fillcolor="#5F6368", fontcolor="#FFFFFF"];
// Edges start -> dissolve; dissolve -> add_catalyst; add_catalyst -> add_hydrazine; add_hydrazine -> reflux; reflux -> monitor [label="1-24h"]; monitor -> reflux [label="Incomplete"]; monitor -> cool [label="Complete"]; cool -> workup; workup -> purify; purify -> end; } Experimental workflow for the Knorr pyrazole synthesis.
References
- 1. Recent Advances in the Synthesis of Pyrazole Derivatives: A Review | MDPI [mdpi.com]
- 2. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. jk-sci.com [jk-sci.com]
- 5. benchchem.com [benchchem.com]
- 6. Substituted Pyrazoles and Their Heteroannulated Analogs—Recent Syntheses and Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Green multicomponent synthesis of pyrano[2,3- c ]pyrazole derivatives: current insights and future directions - RSC Advances (RSC Publishing) DOI:10.1039/D3RA05570A [pubs.rsc.org]
- 8. Leveraging the Knorr Pyrazole Synthesis for the Facile Generation of Thioester Surrogates for use in NCL - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Paal-Knorr Pyrrole Synthesis [organic-chemistry.org]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Utopia Point Bayesian Optimization Finds Condition-Dependent Selectivity for N-Methyl Pyrazole Condensation - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Purification of 1,3-Dimethyl-1H-pyrazole-4-carboxylic acid
This technical support center is designed to assist researchers, scientists, and drug development professionals in the successful purification of 1,3-Dimethyl-1H-pyrazole-4-carboxylic acid. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during its purification.
Troubleshooting Guide
This guide provides solutions to specific issues that may arise during the purification of this compound.
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low Purity After Synthesis | - Incomplete reaction. - Presence of unreacted starting materials (e.g., ethyl acetoacetate, methylhydrazine). - Formation of regioisomers. | - Monitor the reaction progress using Thin Layer Chromatography (TLC) to ensure completion. - Perform an acid-base extraction to remove unreacted acidic or basic starting materials. - Employ fractional recrystallization or column chromatography to separate the desired product from its regioisomer. |
| Product is an Oil or Fails to Crystallize | - Residual solvent (e.g., toluene) present. - Presence of impurities depressing the melting point. | - Ensure the product is thoroughly dried under high vacuum. - Attempt purification via column chromatography to remove impurities. - Try recrystallization from a different solvent system. A mixture of ethanol and water, or methanol and water, has been shown to be effective for similar compounds. |
| Multiple Spots on TLC Plate | - Presence of starting materials, byproducts, or regioisomers. | - Co-spot the crude product with the starting materials on the TLC plate to identify them. - Use 2D NMR techniques (e.g., NOESY) to confirm the presence and structure of regioisomers. - Purify the mixture using column chromatography, carefully selecting a solvent system that provides good separation. |
| Poor Separation During Column Chromatography | - Inappropriate solvent system. - Co-elution of impurities with the product. | - Systematically test different solvent systems with varying polarities (e.g., gradients of ethyl acetate in hexane, or dichloromethane in methanol). - Add a small amount of acetic acid or formic acid to the eluent to suppress the ionization of the carboxylic acid and improve peak shape. |
| Low Yield After Recrystallization | - The compound is too soluble in the chosen solvent. - Too much solvent was used. - The cooling process was too rapid. | - Select a solvent in which the compound is sparingly soluble at room temperature but readily soluble when hot. - Use the minimum amount of hot solvent necessary to dissolve the crude product. - Allow the solution to cool slowly to room temperature, followed by further cooling in an ice bath to maximize crystal formation. |
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in the synthesis of this compound?
A1: The most common impurities arise from the starting materials and side reactions during synthesis. These include:
-
Unreacted Starting Materials: Such as ethyl acetoacetate and methylhydrazine.
-
Regioisomers: The formation of the isomeric 1,5-dimethyl-1H-pyrazole-4-carboxylic acid is a common side product. The ratio of these isomers can be influenced by reaction conditions.[1]
-
Residual Solvents: Solvents used in the synthesis or workup, like toluene, may be present in the crude product.
Q2: How can I distinguish between the desired this compound and its regioisomer?
A2: A combination of spectroscopic methods is crucial for differentiating between regioisomers.
-
NMR Spectroscopy: 1H and 13C NMR will exhibit distinct chemical shifts for the protons and carbons of the pyrazole ring and its substituents. For definitive structural confirmation, 2D NMR experiments such as NOESY (Nuclear Overhauser Effect Spectroscopy) can be utilized to identify through-space interactions between protons on the N-methyl group and protons on the pyrazole ring, thereby confirming their relative positions.[1]
-
HPLC Analysis: High-Performance Liquid Chromatography (HPLC) can often separate regioisomers, showing two distinct peaks. The identity of each peak can be confirmed by collecting the fractions and analyzing them by NMR.
Q3: What is a good starting point for a recrystallization solvent?
A3: For pyrazole carboxylic acids, a mixed solvent system is often effective. A good starting point would be a mixture of a solvent in which the compound is soluble (like ethanol or methanol) and an anti-solvent in which it is poorly soluble (like water). Patents for similar compounds have reported high purities (99.3-99.7%) after recrystallization from ethanol/water or methanol/water mixtures.[2]
Q4: Can I use an acid-base extraction for purification?
A4: Yes, an acid-base extraction is a highly effective method for purifying carboxylic acids. The general procedure involves:
-
Dissolving the crude product in an organic solvent (e.g., ethyl acetate).
-
Extracting with an aqueous basic solution (e.g., sodium bicarbonate or sodium hydroxide) to convert the carboxylic acid to its water-soluble salt.
-
Separating the aqueous layer, which now contains the desired product as a salt.
-
Acidifying the aqueous layer with a strong acid (e.g., HCl) to precipitate the purified carboxylic acid.
-
Filtering and drying the precipitated solid.
Q5: What purity can I expect from different purification methods?
A5: The achievable purity depends on the nature and amount of impurities present in the crude product. The following table summarizes some reported purity levels after specific purification steps.
Purity Data for this compound and Analogs
| Purification Method | Starting Purity | Final Purity | Reference |
| Acidic Workup & Centrifugation | Not Specified | 98.5% | Patent CN105884307A |
| Recrystallization (Ethanol/Water) | Not Specified | 99.6% | Patent CN111362874B (for a similar compound)[2] |
| Recrystallization (Methanol/Water) | Not Specified | 99.3% | Patent CN111362874B (for a similar compound)[2] |
Experimental Protocols
Protocol 1: Recrystallization from a Mixed Solvent System (Ethanol/Water)
-
Dissolution: In an Erlenmeyer flask, dissolve the crude this compound in a minimal amount of hot ethanol.
-
Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration to remove them.
-
Addition of Anti-Solvent: To the hot ethanolic solution, add hot water dropwise until the solution becomes slightly turbid.
-
Clarification: Add a few drops of hot ethanol to redissolve the precipitate and obtain a clear solution.
-
Cooling: Allow the flask to cool slowly to room temperature. Crystal formation should be observed. For maximum yield, place the flask in an ice bath for 30 minutes.
-
Isolation: Collect the crystals by vacuum filtration, washing them with a small amount of cold ethanol/water mixture.
-
Drying: Dry the purified crystals in a vacuum oven.
Protocol 2: Purification by Acid-Base Extraction
-
Dissolution: Dissolve the crude product in a suitable organic solvent like ethyl acetate in a separatory funnel.
-
Extraction: Add a saturated aqueous solution of sodium bicarbonate (NaHCO3) to the separatory funnel. Stopper the funnel and shake vigorously, periodically venting to release any pressure buildup.
-
Separation: Allow the layers to separate. Drain the lower aqueous layer into a clean beaker. Repeat the extraction of the organic layer with fresh NaHCO3 solution two more times.
-
Acidification: Cool the combined aqueous extracts in an ice bath. Slowly add concentrated hydrochloric acid (HCl) dropwise with stirring until the pH is acidic (pH ~2), at which point the purified carboxylic acid will precipitate.
-
Isolation: Collect the precipitated solid by vacuum filtration.
-
Washing and Drying: Wash the solid with cold deionized water to remove any inorganic salts and then dry it thoroughly under vacuum.
Protocol 3: Column Chromatography
-
Stationary Phase: Silica gel.
-
Mobile Phase (Eluent): A gradient of ethyl acetate in hexane is a common starting point. For carboxylic acids, adding a small amount (0.5-1%) of acetic acid or formic acid to the eluent can improve peak shape and separation by suppressing deprotonation of the analyte. A solvent system of dichloromethane/acetone has also been reported for a similar pyrazole carboxylic acid.
-
Procedure: a. Prepare a slurry of silica gel in the initial, less polar eluent and pack the column. b. Dissolve the crude product in a minimal amount of the eluent or a slightly more polar solvent. c. Load the sample onto the top of the silica gel bed. d. Elute the column, gradually increasing the polarity of the mobile phase. e. Collect fractions and monitor them by TLC to identify those containing the pure product. f. Combine the pure fractions and remove the solvent under reduced pressure.
Visualizations
Caption: General purification workflow for this compound.
Caption: A troubleshooting decision tree for purification issues.
References
Technical Support Center: Scaling Up Pyrazole Synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered when scaling up pyrazole synthesis.
Frequently Asked Questions (FAQs)
Q1: What are the primary safety concerns when scaling up pyrazole synthesis, particularly when using hydrazine?
A1: The primary safety concerns during the scale-up of pyrazole synthesis, especially involving hydrazine hydrate, are significant and require careful management. Hydrazine is a high-energy, toxic compound.[1] Key concerns include:
-
Thermal Runaway: Condensation reactions with hydrazine can be highly exothermic, posing a risk of thermal runaway if not properly controlled.[1]
-
Decomposition: Hydrazine can decompose, sometimes explosively, particularly at elevated temperatures or in the presence of certain metals like copper, cobalt, and iron oxides.[1]
-
Toxicity: Hydrazine is highly toxic, and exposure must be minimized through appropriate personal protective equipment (PPE) and engineering controls, such as fume hoods or ventilated enclosures.[1]
-
Flammability: Hydrazine has a broad flammability range and can ignite spontaneously when in contact with porous materials.[1]
-
Pressure Buildup: Some synthetic routes, like those involving diazonium intermediates, can rapidly evolve nitrogen gas, leading to a dangerous pressure buildup in a sealed or inadequately vented reactor.[2]
Q2: We are observing a significant drop in yield as we move from gram-scale to kilogram-scale. What are the likely causes and potential solutions?
A2: A decrease in yield during scale-up is a common challenge.[3] Several factors can contribute to this issue:
-
Inefficient Heat Transfer: Larger reaction volumes have a lower surface-area-to-volume ratio, making both heating and cooling less efficient. This can lead to localized hot spots or insufficient heating, which may promote side reactions or result in incomplete conversion.[3]
-
Solution: Employ a reactor with a jacketed system for precise temperature control. For highly exothermic reactions, consider a semi-batch process where one reagent is added portion-wise to manage heat evolution.[3]
-
-
Poor Mixing: Inadequate agitation in large reactors can lead to non-homogeneous reaction mixtures, causing localized concentration gradients and reducing reaction rates.[3]
-
Solution: Use an appropriately sized and shaped impeller for the reactor. The mixing speed should be optimized to ensure the mixture is homogeneous without causing excessive shear that could degrade the product.[3]
-
-
Extended Reaction Times: Reactions that are complete within a few hours at the lab scale may require significantly longer at a larger scale.[3]
-
Solution: Monitor the reaction progress closely using in-process controls like HPLC or TLC rather than relying solely on the reaction time from the lab-scale experiment.[3]
-
Q3: How can we improve regioselectivity and minimize the formation of isomers during scale-up?
A3: Maintaining regioselectivity is crucial when scaling up pyrazole synthesis, as the formation of undesired isomers complicates purification and reduces the yield of the target compound.[1][3]
-
Optimize Reaction Conditions: Temperature, solvent, and catalyst choice can significantly influence regioselectivity. A systematic screening of these parameters at the pilot scale can identify conditions that favor the desired isomer.[1] Lowering the reaction temperature may also improve selectivity.[1]
-
Choice of Reagents: Different iodinating agents, for example, exhibit varying selectivities.[3] The choice of hydrazine derivative can also direct the cyclization reaction.
-
Alternative Synthetic Routes: If optimizing conditions for a given route proves difficult, exploring alternative synthetic pathways that offer better regiochemical control may be necessary.[1]
-
Flow Chemistry: Continuous flow reactors can offer superior control over reaction parameters like temperature and mixing, often leading to improved selectivity and reproducibility compared to batch processes.[4]
Q4: What are the advantages of using flow chemistry for scaling up pyrazole synthesis?
A4: Flow chemistry has emerged as a powerful alternative to traditional batch methods for scaling up pyrazole synthesis, offering several key advantages:[4]
-
Enhanced Safety: The small internal volume of flow reactors minimizes the amount of hazardous material present at any given time, reducing the risks associated with explosive intermediates or thermal runaways.[4]
-
Improved Heat Transfer: The high surface-area-to-volume ratio in microreactors allows for highly efficient heat exchange, enabling precise temperature control of even highly exothermic or endothermic reactions.
-
Increased Efficiency and Yield: Superior control over reaction parameters often leads to higher yields, better selectivity, and shorter reaction times compared to batch processing.[4]
-
Scalability: Scaling up in a flow system often involves running the process for a longer duration or using multiple reactors in parallel ("numbering-up") rather than transitioning to a much larger and fundamentally different reactor vessel.[4]
Troubleshooting Guide
| Issue | Potential Cause | Troubleshooting Steps |
| Low Yield | Incomplete reaction | - Increase reaction time or temperature.- Ensure efficient mixing.- Verify the quality and stoichiometry of starting materials.[1] |
| Formation of byproducts | - Optimize reaction conditions (temperature, solvent, catalyst) to improve selectivity.[1]- Consider a different synthetic route with higher regioselectivity.[1] | |
| Product loss during workup | - Optimize extraction and recrystallization solvents and procedures.[1] | |
| Poor Regioselectivity | Unfavorable reaction conditions | - Screen different solvents and catalysts.- Lowering the reaction temperature may improve selectivity.[1]- Explore alternative synthetic pathways with better regiochemical control.[1] |
| Exothermic Runaway | Poor heat dissipation at scale | - Implement controlled, slow addition of the limiting reagent.- Ensure the reactor's cooling system is adequate for the scale.- Increase the solvent volume to better absorb the heat of reaction.[1] |
| Inadequate monitoring | - Use a temperature probe and have a quenching plan in place.- For future runs, reduce the rate of addition and ensure the cooling system is sufficient.[1] | |
| Product Degradation | Instability at reaction temperature | - Lower the reaction and purification temperatures.- Work under an inert atmosphere (e.g., nitrogen or argon) if the compound is sensitive to oxidation.[1] |
| Impurity Formation | Side reactions | - Precisely control temperature, reaction time, and stoichiometry.- Optimize purification methods such as recrystallization or column chromatography.[1] |
| Incomplete conversion of starting materials | - Monitor the reaction to completion using analytical techniques (TLC, HPLC, GC). |
Experimental Protocols
General Procedure for Kilogram-Scale Synthesis of 1-Methyl-4-iodopyrazole
This protocol is a general guideline and should be adapted and optimized for specific substrates and equipment.
-
Reactor Setup: Charge a suitable glass-lined or stainless steel reactor with 1-methylpyrazole and iodine.
-
Heating: Heat the mixture to the target temperature (e.g., 70°C) with constant agitation.
-
Oxidant Addition: Slowly add an oxidant, such as hydrogen peroxide, over a period of several hours while carefully maintaining the reaction temperature. The addition rate should be controlled to manage any exotherm.
-
Reaction Monitoring: Monitor the reaction progress by taking samples periodically and analyzing them by HPLC until the starting material is consumed.
-
Workup: Once the reaction is complete, cool the mixture. Adjust the pH with a base (e.g., sodium hydroxide or ammonia solution) to neutralize the reaction mixture.
-
Crystallization and Isolation: Cool the neutralized mixture further to induce crystallization of the product. Isolate the 1-methyl-4-iodopyrazole by filtration.
-
Drying: Wash the isolated solid with a suitable solvent and dry it under vacuum to a constant weight.[3]
Visualizations
Logical Workflow for Troubleshooting Scale-Up Issues
Caption: Troubleshooting logic for scaling up pyrazole synthesis.
General Experimental Workflow for Pyrazole Synthesis
Caption: General experimental workflow for pyrazole synthesis.
References
Technical Support Center: Crystallization of Pyrazole Carboxylic Acids
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the crystallization of pyrazole carboxylic acids.
Frequently Asked Questions (FAQs)
Q1: What are the most suitable solvents for crystallizing pyrazole carboxylic acids?
A1: The choice of solvent is critical and depends on the specific polarity and substitution pattern of the pyrazole carboxylic acid. Generally, polar protic solvents are effective due to the hydrogen bonding capabilities of the carboxylic acid and pyrazole moieties. Common choices include:
-
Single Solvents: Ethanol, methanol, and water are often good starting points for polar pyrazole carboxylic acids.[1] For less polar derivatives, solvents like ethyl acetate or acetone may be effective.
-
Mixed Solvent Systems: A powerful technique involves dissolving the compound in a "good" solvent (in which it is highly soluble) at an elevated temperature, followed by the addition of a "poor" solvent (in which it is sparingly soluble) to induce crystallization upon cooling. Common mixed solvent systems include ethanol/water, methanol/water, and ethyl acetate/hexane.[2]
Q2: My pyrazole carboxylic acid is "oiling out" instead of forming crystals. What should I do?
A2: "Oiling out" occurs when the solute precipitates from the solution at a temperature above its melting point, forming a liquid phase instead of solid crystals. This is a common issue with compounds that have relatively low melting points or when the solution is supersaturated at a high temperature. Here are several strategies to overcome this:
-
Increase Solvent Volume: Add more of the "good" solvent to the hot solution to decrease the saturation concentration, thereby lowering the temperature at which crystallization begins.
-
Slow Cooling: Allow the solution to cool to room temperature as slowly as possible. Insulating the flask can facilitate gradual cooling, providing sufficient time for crystal nucleation and growth.
-
Solvent System Modification: Experiment with a different solvent or mixed solvent system. A solvent with a lower boiling point might be advantageous.
-
Seeding: Introduce a small seed crystal of the pure compound to the cooled, supersaturated solution to induce crystallization at a lower temperature.
Q3: The yield of my recrystallized pyrazole carboxylic acid is very low. How can I improve it?
A3: Low recovery can be frustrating. Here are several factors to consider for improving your yield:
-
Minimize Hot Solvent: Use only the minimum amount of hot solvent necessary to completely dissolve the crude product. Any excess solvent will retain more of your compound in the mother liquor upon cooling.
-
Thorough Cooling: Ensure the solution is cooled for a sufficient amount of time, potentially in an ice bath, to maximize precipitation.
-
Solvent Choice: The solubility difference of your compound in the chosen solvent at high and low temperatures should be significant. If the compound is too soluble at low temperatures, you will have a poor recovery.
-
pH Adjustment: For zwitterionic pyrazole carboxylic acids, the solubility is highly pH-dependent. Adjusting the pH of the solution to the isoelectric point can significantly decrease solubility and improve yield.
Q4: How can I address the presence of colored impurities in my pyrazole carboxylic acid sample?
A4: Colored impurities can often be removed by adding a small amount of activated charcoal to the hot solution before filtration. The charcoal adsorbs the colored compounds. Use charcoal sparingly, as it can also adsorb your desired product, leading to a lower yield.
Q5: What is polymorphism and how does it affect the crystallization of pyrazole carboxylic acids?
A5: Polymorphism is the ability of a compound to exist in two or more crystalline forms that have different arrangements of the molecules in the crystal lattice. Different polymorphs can have distinct physical properties, including solubility, melting point, and stability. For pyrazole derivatives, polymorphism has been observed, and the choice of crystallization solvent and conditions can influence which polymorphic form is obtained. It is crucial to characterize the resulting crystals to ensure consistency, especially in a drug development context.
Data Presentation
Table 1: Common Solvents for Crystallization of Pyrazole Carboxylic Acids
| Solvent/System | Type | General Polarity | Suitability and Remarks |
| Ethanol | Protic | High | Good for many polar pyrazole carboxylic acids. Often used in mixed systems with water.[1] |
| Methanol | Protic | High | Similar to ethanol, effective for polar derivatives. Can be used in combination with ether. |
| Water | Protic | Very High | Suitable for highly polar or zwitterionic pyrazole carboxylic acids. Solubility is often low.[1] |
| Ethyl Acetate | Aprotic | Medium | A good choice for compounds with intermediate polarity. Often used with hexane as an anti-solvent. |
| Acetone | Aprotic | Medium | Effective for a range of pyrazole carboxylic acids. |
| Ethyl Acetate / Methanol | Mixed | Medium-High | A combination used for the slow evaporation crystallization of some derivatives.[2] |
| Benzene / Petroleum Ether | Mixed | Low | Can be used for less polar pyrazole carboxylic acid derivatives. |
| Acetone / Ether | Mixed | Medium | A potential mixed solvent system for some pyrazolone derivatives. |
Note: The solubility of a specific pyrazole carboxylic acid is highly dependent on its unique substitution pattern. The information in this table should be used as a starting point, and experimental screening for the optimal solvent system is highly recommended.
Experimental Protocols
Protocol 1: Single-Solvent Recrystallization
This method is ideal when a single solvent is found that dissolves the pyrazole carboxylic acid well at high temperatures but poorly at low temperatures.
-
Dissolution: Place the crude pyrazole carboxylic acid in an Erlenmeyer flask. Add a small amount of the selected solvent and a boiling chip.
-
Heating: Gently heat the mixture to boiling on a hot plate while stirring.
-
Achieve Saturation: Add small portions of the hot solvent until the compound just completely dissolves.
-
Hot Filtration (Optional): If insoluble impurities are present, filter the hot solution through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed flask.
-
Cooling: Allow the flask to cool slowly to room temperature. To maximize yield, you can then place the flask in an ice bath.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of the cold solvent to remove any remaining soluble impurities.
-
Drying: Dry the purified crystals, for example, by air-drying on the filter paper or in a desiccator.
Protocol 2: Mixed-Solvent Recrystallization
This technique is employed when no single solvent provides the desired solubility characteristics.
-
Dissolution: Dissolve the crude pyrazole carboxylic acid in the minimum amount of a hot "good" solvent (in which it is readily soluble).
-
Addition of "Poor" Solvent: While the solution is still hot, add the "poor" solvent (in which the compound is sparingly soluble) dropwise until the solution becomes slightly cloudy (the point of saturation).
-
Re-dissolution: If the solution becomes too cloudy, add a few drops of the hot "good" solvent until it becomes clear again.
-
Cooling: Allow the solution to cool slowly to room temperature, followed by cooling in an ice bath to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration.
-
Washing: Wash the collected crystals with a small amount of a cold mixture of the two solvents in the appropriate ratio.
-
Drying: Dry the purified crystals.
Mandatory Visualization
Caption: General experimental workflow for the crystallization of pyrazole carboxylic acids.
Caption: Decision tree for troubleshooting common crystallization problems.
References
preventing isomer formation in pyrazole synthesis
Hello! Welcome to the Technical Support Center for Pyrazole Synthesis. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and prevent the formation of unwanted isomers during pyrazole synthesis.
Frequently Asked Questions (FAQs)
Q1: What is the primary cause of regioisomer formation in pyrazole synthesis?
The most common cause of regioisomerism occurs during the cyclocondensation reaction of an unsymmetrical 1,3-dicarbonyl compound with a substituted hydrazine, often referred to as the Knorr pyrazole synthesis.[1][2][3] The substituted hydrazine can attack either of the two different carbonyl groups of the dicarbonyl compound, leading to two distinct intermediates that cyclize to form two different pyrazole regioisomers.
Q2: How do steric and electronic effects of the starting materials influence which isomer is formed?
Both steric and electronic factors play a critical role in directing the initial nucleophilic attack by the hydrazine.
-
Electronic Effects: The more electrophilic (electron-poor) carbonyl carbon of the 1,3-dicarbonyl is generally attacked preferentially by the more nucleophilic nitrogen of the substituted hydrazine. For example, a trifluoromethyl (CF₃) group on the dicarbonyl makes the adjacent carbonyl carbon highly electrophilic, directing the initial attack to that position.[4][5]
-
Steric Effects: Large, bulky substituents on either the dicarbonyl compound or the hydrazine can hinder the approach to a specific reaction site.[6][7][8] The reaction will favor the pathway where steric hindrance is minimized. For unsymmetrical pyrazoles, the major product is often controlled by sterics.[6][9]
Q3: Can the choice of solvent control the isomer ratio?
Absolutely. The solvent can dramatically influence regioselectivity. While traditional solvents like ethanol often lead to mixtures of isomers, specialized solvents can significantly favor the formation of a single isomer.[5] For instance, using non-nucleophilic, hydrogen-bond-donating fluorinated alcohols like 2,2,2-trifluoroethanol (TFE) or 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP) has been shown to dramatically increase the regioselectivity of the reaction.[5]
Q4: What role does a catalyst play in controlling isomer formation?
Catalysts can be essential for both promoting the reaction and controlling its selectivity.[1]
-
Acid Catalysis: A Brønsted or Lewis acid catalyst can activate one carbonyl group over the other, directing the initial hydrazine attack and thereby controlling the regiochemical outcome.[1][2]
-
Metal Catalysis: Various metal catalysts (e.g., Ag, Ru, Cu, Rh) have been employed in different pyrazole synthesis strategies to achieve high yields and excellent regioselectivity.[1][10] For instance, a silver-catalyzed reaction of trifluoromethylated ynones with hydrazines leads to highly regioselective formation of 3-CF₃-pyrazoles.[1]
Troubleshooting Guide: Isomer Formation
If your pyrazole synthesis is producing an undesirable mixture of isomers, consult the table below for potential causes and solutions.
| Issue / Observation | Potential Cause | Recommended Solution |
| A nearly 1:1 mixture of regioisomers is formed. | The two carbonyl groups of the 1,3-dicarbonyl have similar reactivity, and the reaction conditions (e.g., using ethanol as a solvent) do not favor one pathway over the other.[5] | 1. Change the solvent: Switch from ethanol to a fluorinated alcohol like TFE or HFIP to increase regioselectivity.[5] 2. Introduce an acid catalyst: Add a catalytic amount of an acid like TsOH to potentially favor one cyclization pathway.[1][2] 3. Lower the reaction temperature: This can sometimes enhance the subtle energetic differences between the two reaction pathways, favoring the formation of the thermodynamically more stable product. |
| The undesired isomer is the major product. | The reaction is under kinetic control, and the pathway leading to the undesired isomer has a lower activation energy. This can be due to unexpected electronic or steric factors. | 1. Modify substituents: If possible, alter the substituents on the dicarbonyl or hydrazine to sterically block the undesired pathway or electronically favor the desired one. 2. Change reaction conditions: Switch from kinetic control (low temperature, short reaction time) to thermodynamic control (higher temperature, longer reaction time) to favor the more stable isomer. |
| Reaction is slow and produces multiple byproducts, including isomers. | The reaction conditions are not optimal, leading to side reactions and poor selectivity. A catalyst might be necessary to facilitate the reaction.[1] | 1. Use a catalyst: Employ a suitable catalyst to improve reaction rate and selectivity. Options include Lewis acids (e.g., LiClO₄), silver catalysts for specific substrates, or iodine.[1] 2. Optimize temperature: Screen different temperatures to find the optimal balance between reaction rate and selectivity. |
| Alternative starting materials are available. | The classic Knorr synthesis with your specific substrates is inherently non-selective. | Consider alternative, highly regioselective synthesis routes, such as the reaction of tosylhydrazones with terminal alkynes or a [3+2] cycloaddition involving sydnones.[11][12][13] |
Quantitative Data on Regioselectivity
The choice of solvent can have a profound impact on the ratio of isomers produced. The following table summarizes data from a study on the reaction of various 1,3-diketones with methylhydrazine, demonstrating the superior performance of fluorinated alcohols.
Table 1: Effect of Solvent on Isomer Ratios in the Reaction of 1,3-Diketones with Methylhydrazine
| 1,3-Diketone Substituents (R¹, R³) | Solvent | Isomer Ratio (3-R¹-5-R³ : 5-R¹-3-R³) | Total Yield (%) |
| R¹ = CF₃, R³ = Furyl | EtOH | 55 : 45 | 85 |
| R¹ = CF₃, R³ = Furyl | TFE | 85 : 15 | 90 |
| R¹ = CF₃, R³ = Furyl | HFIP | 97 : 3 | 92 |
| R¹ = CF₃, R³ = Phenyl | EtOH | 50 : 50 | 88 |
| R¹ = CF₃, R³ = Phenyl | TFE | 80 : 20 | 85 |
| R¹ = CF₃, R³ = Phenyl | HFIP | >99 : 1 | 95 |
| R¹ = CClF₂, R³ = Phenyl | EtOH | 40 : 60 | 75 |
| R¹ = CClF₂, R³ = Phenyl | HFIP | >99 : 1 | 93 |
Data adapted from studies on regioselective pyrazole synthesis. Ratios are approximate and intended for comparative purposes.[5]
Visual Guides and Workflows
Reaction Mechanism and Isomer Divergence
The following diagram illustrates how the reaction of an unsymmetrical 1,3-dicarbonyl with a substituted hydrazine can lead to two different regioisomers.
Caption: Divergent pathways in pyrazole synthesis leading to two regioisomers.
Troubleshooting Workflow for Isomer Control
Use this workflow to diagnose and solve issues with isomer formation in your experiments.
Caption: A step-by-step workflow for troubleshooting isomer formation.
Key Experimental Protocol: Highly Regioselective Synthesis Using HFIP
This protocol provides a general method for the synthesis of 1,5-disubstituted-3-trifluoromethyl-pyrazoles with high regioselectivity, adapted from methodologies that emphasize the use of fluorinated alcohols.[5]
Objective: To synthesize 1-methyl-5-phenyl-3-trifluoromethyl-1H-pyrazole with high selectivity over the 1-methyl-3-phenyl-5-trifluoromethyl isomer.
Materials:
-
1-Phenyl-4,4,4-trifluorobutane-1,3-dione (1 eq.)
-
Methylhydrazine (1.1 eq.)
-
1,1,1,3,3,3-Hexafluoro-2-propanol (HFIP)
-
Standard laboratory glassware and magnetic stirrer
-
Rotary evaporator
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., hexane/ethyl acetate mixture)
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve 1-phenyl-4,4,4-trifluorobutane-1,3-dione (1 eq.) in HFIP (approx. 0.2 M concentration).
-
Addition of Hydrazine: To the stirred solution at room temperature, add methylhydrazine (1.1 eq.) dropwise over 5 minutes.
-
Reaction Monitoring: Allow the reaction to stir at room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed (typically 2-4 hours).
-
Workup: Once the reaction is complete, remove the HFIP solvent under reduced pressure using a rotary evaporator.
-
Extraction: Dissolve the crude residue in ethyl acetate and wash sequentially with 1M HCl, saturated sodium bicarbonate solution, and brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄).
-
Purification: Filter off the drying agent and concentrate the organic layer in vacuo. The resulting crude product will contain a high ratio of the desired 5-phenyl-3-trifluoromethyl isomer.[5] Purify the residue by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexane) to isolate the pure product.
-
Characterization: Confirm the structure and regiochemistry of the major product using nuclear magnetic resonance (NMR) spectroscopy (¹H, ¹³C, ¹⁹F) and compare with literature data for the expected isomer. The high regioselectivity observed is due to the preferential initial attack of the methyl-substituted nitrogen of methylhydrazine onto the highly electrophilic CF₃-bearing carbonyl group, a preference that is dramatically enhanced by the non-nucleophilic, polar HFIP solvent.[5]
References
- 1. mdpi.com [mdpi.com]
- 2. jk-sci.com [jk-sci.com]
- 3. youtube.com [youtube.com]
- 4. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
- 7. pubs.acs.org [pubs.acs.org]
- 8. mdpi.com [mdpi.com]
- 9. mdpi.com [mdpi.com]
- 10. Pyrazole synthesis [organic-chemistry.org]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Regioselective Synthesis of 1,3,5-Trisubstituted Pyrazoles from N-Alkylated Tosylhydrazones and Terminal Alkynes [organic-chemistry.org]
- 13. A regioselective synthesis of 3,4-diaryl-1H-pyrazoles through a 1,3-dipolar cycloaddition of tosylhydrazones and nitroalkenes - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
Technical Support Center: Reaction Monitoring of Pyrazole Synthesis by TLC
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in effectively monitoring pyrazole synthesis using Thin Layer Chromatography (TLC).
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section addresses specific issues that may arise during the TLC monitoring of pyrazole synthesis.
Q1: My starting material and product spots are not separating on the TLC plate (similar Rf values). What should I do?
A1: This is a common issue when the polarity of the starting materials and the pyrazole product are very similar.
-
Troubleshooting Steps:
-
Change the Solvent System: The most effective solution is to alter the polarity of the mobile phase.[1][2]
-
If your spots are too high on the plate (high Rf), your eluent is too polar. Decrease the proportion of the polar solvent or choose a less polar solvent.[1]
-
If your spots are too low on the plate (low Rf), your eluent is not polar enough. Increase the proportion of the polar solvent or choose a more polar solvent.[1]
-
Try different solvent systems. Common systems for pyrazole synthesis include mixtures of ethyl acetate and hexanes, or dichloromethane and methanol.[3] A switch to a different class of solvents, for instance from an ester/hydrocarbon mix to a chlorinated solvent/alcohol mix, can significantly alter selectivity.[2]
-
-
Use a Co-spot: Always run a co-spot lane on your TLC plate, where you apply both the starting material and the reaction mixture at the same point.[4][5] This will help you to definitively identify if you have two distinct, albeit close-running, spots or a single overlapping spot. If the co-spot appears as a single, elongated spot, your starting material is likely still present. If it resolves into two spots (sometimes appearing like a "snowman"), the reaction is progressing.[2]
-
Consider 2D TLC: For complex mixtures or when compounds are unstable on silica, 2D TLC can be a powerful tool. The plate is run in one solvent system, then dried, rotated 90 degrees, and run in a second, different solvent system. This can help to separate compounds that are unresolved in a single dimension.[2]
-
Q2: I'm seeing significant streaking on my TLC plate. What is causing this and how can I fix it?
A2: Streaking can be caused by several factors, from sample application to the nature of the compounds themselves.[1][6]
-
Troubleshooting Steps:
-
Sample Overloading: The most common cause of streaking is applying too much sample to the plate.[1][6] Dilute your reaction mixture sample before spotting it on the TLC plate.
-
Compound Acidity/Basicity: Pyrazoles and their precursors can be acidic or basic, leading to interactions with the silica gel (which is acidic) and causing streaking.
-
Insoluble Material: If your sample is not fully dissolved in the spotting solvent, it can cause streaking. Ensure your sample is completely solubilized before spotting.
-
High-Boiling Point Solvents: If your reaction is in a high-boiling point solvent like DMF or DMSO, it can streak up the plate. After spotting your sample, place the TLC plate under high vacuum for a few minutes to remove the solvent before developing the plate.[2]
-
Q3: I don't see any spots on my TLC plate after development, even under the UV lamp. What went wrong?
A3: This can be a frustrating problem, but it is usually solvable.
-
Troubleshooting Steps:
-
Compound is Not UV-Active: Not all compounds are visible under a UV lamp.[7][8] Pyrazoles are generally UV-active due to their aromatic nature, but if your starting materials are not, you may need an alternative visualization method. Use a chemical stain to visualize the spots.[8][9]
-
Sample is Too Dilute: The concentration of your compounds may be too low to be detected.[1][6] Try concentrating your sample or spotting the same location multiple times, allowing the solvent to dry between applications.[1][6]
-
Solvent Level in Chamber is Too High: If the solvent level in the developing chamber is above the line where you spotted your samples, the compounds will dissolve into the solvent pool instead of running up the plate.[6] Ensure the spotting line is always above the solvent level.
-
Compound Evaporation: Volatile compounds may evaporate from the plate before or during development. While less common for pyrazoles, it is a possibility.
-
Q4: How do I choose the right stain for visualizing my pyrazole synthesis TLC plate?
A4: While UV visualization is the first method to try, staining can provide more information and is necessary for non-UV-active compounds.[7][8]
-
Common Stains:
-
Potassium Permanganate (KMnO4): This is a good general-purpose stain that reacts with any compound that can be oxidized.[7] It will appear as yellow-brown spots on a purple background.
-
Anisaldehyde Stain: This stain can produce a range of colors for different compounds, which can be very useful for distinguishing between products and starting materials that have similar Rf values.[2]
-
Iodine: Placing the TLC plate in a chamber with iodine crystals will cause most organic compounds to appear as temporary brown spots.[8][9] This is a non-destructive method, so the plate can be stained with something else afterward.
-
Data Presentation
Table 1: Typical Rf Values in Pyrazole Synthesis Monitoring
| Compound Type | Typical Rf Range | Common Solvent System (v/v) | Notes |
| 1,3-Dicarbonyl Starting Material | 0.4 - 0.6 | 30% Ethyl Acetate / 70% Hexanes[3] | Generally more polar than the pyrazole product. |
| Hydrazine Starting Material | 0.1 - 0.3 | 30% Ethyl Acetate / 70% Hexanes | Can be quite polar, sometimes staying close to the baseline. |
| Pyrazole Product | 0.5 - 0.8 | 30% Ethyl Acetate / 70% Hexanes[3] | Typically less polar than the dicarbonyl starting material. |
| Reaction Intermediate (e.g., Hydrazone) | 0.3 - 0.5 | 30% Ethyl Acetate / 70% Hexanes | Polarity can be intermediate between starting materials and product.[10] |
Note: Rf values are highly dependent on the specific substituents on the pyrazole ring and starting materials, as well as the exact TLC conditions (plate type, chamber saturation, temperature). This table should be used as a general guide.
Experimental Protocols
Detailed Methodology for TLC Monitoring of Pyrazole Synthesis
-
Preparation of the TLC Chamber:
-
Pour the chosen solvent system (e.g., 30% ethyl acetate in hexanes) into the TLC chamber to a depth of about 0.5 cm.
-
Place a piece of filter paper partially submerged in the solvent and leaning against the chamber wall. This helps to saturate the chamber with solvent vapors, leading to better and more reproducible results.
-
Cover the chamber with a lid or watch glass and let it stand for 5-10 minutes to become fully saturated.
-
-
Preparation of the TLC Plate:
-
Using a pencil, gently draw a straight line across a silica gel TLC plate, about 1 cm from the bottom. This is the origin line.
-
Mark three small, evenly spaced ticks on the origin line for spotting. Label them (e.g., SM for Starting Material, Co for Co-spot, and Rxn for Reaction Mixture).
-
-
Spotting the TLC Plate:
-
Prepare a dilute solution of your starting material (e.g., the 1,3-dicarbonyl compound) in a volatile solvent like ethyl acetate.
-
Using a capillary tube, carefully spot the starting material solution on the "SM" tick. The spot should be small and concentrated (1-2 mm in diameter).
-
Withdraw a small aliquot of your reaction mixture using a capillary tube.
-
Spot the reaction mixture on the "Rxn" tick.
-
For the "Co" spot, first apply the starting material, and then, on the exact same spot, apply the reaction mixture.
-
Allow the solvent from the spots to completely evaporate before developing the plate.
-
-
Developing the TLC Plate:
-
Carefully place the spotted TLC plate into the saturated chamber using forceps. Ensure the origin line is above the level of the solvent.
-
Cover the chamber and allow the solvent to travel up the plate by capillary action.
-
Remove the plate when the solvent front is about 1 cm from the top of the plate.
-
Immediately mark the solvent front with a pencil.
-
-
Visualizing and Interpreting the TLC Plate:
-
Allow the plate to dry completely.
-
View the plate under a UV lamp (both short-wave and long-wave UV) and circle any visible spots with a pencil.[8]
-
If spots are not visible or for further confirmation, use a chemical stain (e.g., potassium permanganate or anisaldehyde). Dip the plate in the stain, gently warm it with a heat gun until spots appear.
-
Analyze the results. The disappearance of the starting material spot in the "Rxn" lane and the appearance of a new spot (the pyrazole product) indicates the reaction is progressing. The "Co" spot helps to confirm if the starting material is consumed.[4][5]
-
Calculate the Rf value for each spot by dividing the distance traveled by the spot by the distance traveled by the solvent front.
-
Mandatory Visualization
Caption: Troubleshooting workflow for common TLC issues.
Caption: Experimental workflow for TLC reaction monitoring.
References
- 1. silicycle.com [silicycle.com]
- 2. Chromatography [chem.rochester.edu]
- 3. benchchem.com [benchchem.com]
- 4. How To [chem.rochester.edu]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. bitesizebio.com [bitesizebio.com]
- 7. Chemistry Teaching Labs - Visualising plates [chemtl.york.ac.uk]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. silicycle.com [silicycle.com]
- 10. researchgate.net [researchgate.net]
Technical Support Center: A Troubleshooting Guide for Pyrazole N-Methylation
Welcome to the technical support center for pyrazole N-methylation. This guide is designed for researchers, scientists, and drug development professionals to address common challenges encountered during the N-methylation of pyrazoles. The following frequently asked questions (FAQs) and troubleshooting guides will help you navigate potential issues in your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary challenge in the N-methylation of unsymmetrically substituted pyrazoles?
The main challenge is controlling the regioselectivity of the methylation. Pyrazoles possess two adjacent nitrogen atoms, N1 and N2. Their similar reactivity often leads to the formation of a mixture of N1- and N2-methylated regioisomers, which can be difficult to separate.[1] Traditional methylating agents like methyl iodide or dimethyl sulfate typically provide poor selectivity.[1][2]
Q2: What factors influence the N1/N2 selectivity in pyrazole methylation?
Several factors can influence the regioselectivity of pyrazole N-methylation:
-
Steric Hindrance: Bulky substituents on the pyrazole ring can sterically hinder one of the nitrogen atoms, favoring methylation at the less hindered position.[1] Similarly, the use of sterically demanding methylating agents can also enhance selectivity.[1][2]
-
Electronic Effects: The electronic properties of substituents on the pyrazole ring can alter the nucleophilicity of the adjacent nitrogen atoms, thereby influencing the site of methylation.[1]
-
Reaction Conditions: The choice of base, solvent, and temperature can significantly impact the ratio of N1 to N2 isomers.[1][3] For instance, the use of fluorinated alcohols as solvents has been shown to dramatically increase regioselectivity in certain cases.[4]
-
Methylating Agent: The nature of the methylating agent is crucial. While simple agents like methyl iodide often give poor selectivity, more advanced reagents have been developed to improve this.[1]
Q3: Are there reliable methods to achieve high N1-selectivity?
Yes, several methods have been developed to achieve high N1-selectivity:
-
Sterically Hindered Methylating Agents: Using bulky α-halomethylsilanes as "masked" methylating reagents has demonstrated excellent N1-selectivity, often exceeding a 90:10 ratio of N1 to N2 isomers.[1][2][5][6]
-
Biocatalysis: Engineered enzymes, such as methyltransferases, can offer exceptional regioselectivity, sometimes greater than 99%.[1][7]
-
Protecting Group Strategies: In some instances, a protecting group can be used to temporarily block one of the nitrogen atoms, directing methylation to the desired position, followed by a deprotection step.[1][8]
Q4: How can I separate a mixture of N1- and N2-methylated pyrazole isomers?
The most common method for separating regioisomers is silica gel column chromatography.[1] The success of this technique depends on finding a suitable eluent system that provides good resolution between the two isomers on a TLC plate. In cases where separation by standard chromatography is challenging, other techniques such as recrystallization or preparative HPLC may be effective.[1] For more polar pyrazoles, reversed-phase (C18) chromatography can be a viable alternative.[1]
Troubleshooting Guides
Problem 1: Poor Regioselectivity (Mixture of N1 and N2 Isomers)
| Potential Cause | Suggested Solution |
| Non-selective methylating agent (e.g., MeI, DMS) | Consider switching to a more selective methylating agent, such as a sterically hindered α-halomethylsilane.[1][2] |
| Suboptimal reaction conditions | Screen different bases (e.g., KHMDS, NaH, K₂CO₃) and solvents (e.g., THF, DMF, DMSO).[1] Aprotic polar solvents may favor one isomer over the other for some substrates.[1] |
| Steric and electronic properties of the pyrazole substrate | If the substituents on your pyrazole do not provide a strong directing effect, achieving high selectivity with simple methylating agents will be challenging.[1] In such cases, employing advanced methods like enzymatic methylation or using sterically demanding reagents is recommended.[1] |
| Reaction temperature | Investigate the effect of temperature on selectivity. Running the reaction at lower or higher temperatures may favor the formation of one regioisomer.[1] |
Problem 2: Low Yield or Incomplete Conversion
| Potential Cause | Suggested Solution |
| Insufficiently strong base | Ensure the chosen base is strong enough to fully deprotonate the pyrazole N-H. For less acidic pyrazoles, stronger bases like NaH or KHMDS may be required.[1] |
| Poor quality or decomposition of reagents | Use freshly purchased or purified reagents. Methylating agents like methyl iodide can degrade over time. Ensure solvents are anhydrous, as water can quench the base and hydrolyze the methylating agent.[1] |
| Low reactivity of the pyrazole | Electron-withdrawing groups on the pyrazole ring can decrease its nucleophilicity. In such cases, increasing the reaction temperature or using a more reactive methylating agent might be necessary.[1] |
| Side reactions | Over-methylation to form a quaternary pyrazolium salt can occur, especially with highly reactive methylating agents or extended reaction times. Monitor the reaction closely by TLC or LC-MS to avoid this.[1] |
| Product loss during workup | Highly polar N-methylated pyrazoles can be water-soluble, leading to losses during aqueous workup. Minimize the volume of aqueous washes or perform back-extraction of the aqueous layers with an appropriate organic solvent.[1] |
Problem 3: Difficulty in Product Purification
| Potential Cause | Suggested Solution |
| Inseparable regioisomers | If the N1 and N2 isomers have very similar polarities, separation by standard silica gel chromatography can be challenging. Experiment with different eluent systems, including those with additives like triethylamine for basic compounds. Consider using a different stationary phase, such as alumina or reversed-phase silica.[1] |
| Highly polar product | Highly polar products may streak or not move from the baseline on a silica gel column. In such cases, using a more polar eluent system (e.g., with methanol or ammonia in methanol) or switching to reversed-phase chromatography is recommended. Deactivating the silica gel with triethylamine can also be beneficial for basic compounds.[1] |
| Contamination with starting materials or reagents | Ensure the reaction has gone to completion to avoid contamination with the starting pyrazole. Excess base or byproducts from the methylating agent should be removed during the aqueous workup.[1] |
| Formation of salts | If an acidic or basic workup is used, the product may form a salt, altering its solubility and chromatographic behavior. Neutralize the crude product before attempting purification by chromatography.[1] |
Quantitative Data Summary
The following table summarizes the regioselectivity achieved in pyrazole N-methylation using sterically hindered α-halomethylsilanes.
| Substrate Type | N1:N2 Regioisomeric Ratio | Isolated Yield | Reference |
| Electron-deficient aryl substituted | 93:7 | Good | [2] |
| Electron-rich aryl substituted | >99:1 | 48% | [2] |
| N-heterocyclic substituted | >99:1 | Good | [2] |
| Various pyrazole substrates | 92:8 to >99:1 | Good | [2][5][6] |
Key Experimental Protocol: N1-Selective Methylation using a Silylmethyl Reagent
This protocol is based on a method that employs a sterically bulky silylmethyl reagent to achieve high N1-selectivity.[1][2]
Materials:
-
Substituted pyrazole
-
Anhydrous Tetrahydrofuran (THF)
-
Anhydrous Dimethyl sulfoxide (DMSO)
-
Potassium bis(trimethylsilyl)amide (KHMDS)
-
(Chloromethyl)triisopropoxysilane
-
Tetrabutylammonium fluoride (TBAF) solution
-
Water
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
To an oven-dried flask under an inert atmosphere (e.g., nitrogen or argon), add the substituted pyrazole and dissolve it in a mixture of anhydrous THF and anhydrous DMSO (e.g., 4:1 v/v).
-
Cool the solution to 0 °C in an ice bath.
-
Add KHMDS portion-wise, and stir the mixture at 0 °C for 30 minutes.[1]
-
Add (chloromethyl)triisopropoxysilane dropwise to the reaction mixture at 0 °C.[1]
-
Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring the progress by TLC or LC-MS.[1]
-
Upon completion of the N-alkylation step, add TBAF solution and water to the reaction mixture.[1]
-
Heat the mixture to 60 °C and stir for 2-4 hours to effect the protodesilylation. Monitor this step by TLC or LC-MS until the silylated intermediate is fully consumed.[1]
-
Cool the reaction mixture to room temperature and dilute with ethyl acetate.
-
Wash the organic layer with water and then with brine.[1]
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.[1]
-
Purify the crude product by silica gel column chromatography to obtain the desired N1-methylated pyrazole.[1]
Experimental Workflow Diagram
Caption: Workflow for the N1-selective methylation of pyrazoles.
References
- 1. benchchem.com [benchchem.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Regioselective Synthesis, Structural Characterization, and Antiproliferative Activity of Novel Tetra-Substituted Phenylaminopyrazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. N1-Selective Methylation of Pyrazoles via α-Halomethylsilanes as Masked Methylating Reagents. | Semantic Scholar [semanticscholar.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Selective Biocatalytic N‐Methylation of Unsaturated Heterocycles - PMC [pmc.ncbi.nlm.nih.gov]
- 8. reddit.com [reddit.com]
Technical Support Center: Cost-Effective Synthesis of 1,3-Dimethyl-1H-pyrazole-4-carboxylic Acid
This technical support guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice and frequently asked questions for the cost-effective synthesis of 1,3-Dimethyl-1H-pyrazole-4-carboxylic acid.
Troubleshooting Guide
Users may encounter several issues during the synthesis of this compound. This guide outlines potential problems, their probable causes, and recommended solutions.
| Problem | Probable Cause(s) | Recommended Solution(s) |
| Low Yield of Intermediate A (Ethyl 2-(ethoxymethylene)-3-oxobutanoate) | Incomplete reaction due to insufficient heating or reaction time. Degradation of reactants or products due to excessive heat. Impure starting materials (ethyl acetoacetate, triethyl orthoformate, acetic anhydride). | Ensure the reaction temperature is maintained according to the protocol. Monitor the reaction progress using TLC or GC to determine the optimal reaction time. Use freshly distilled starting materials to avoid side reactions. |
| Formation of Pyrazolone Byproduct | Incomplete cyclization or side reaction of the intermediate with methylhydrazine. Reaction conditions favoring the formation of the five-membered lactam ring. | Ensure the correct stoichiometry of methylhydrazine is used. Control the reaction temperature carefully during the cyclization step. Adjust the pH of the reaction mixture as specified in the protocol. |
| Low Yield of Final Product after Hydrolysis | Incomplete hydrolysis of the pyrazole ester intermediate. Degradation of the carboxylic acid product under harsh hydrolysis conditions. Product loss during workup and extraction. | Increase the reaction time or temperature for the hydrolysis step, monitoring by TLC. Use a milder base or acid for hydrolysis to prevent product degradation. Optimize the extraction procedure by adjusting the pH and using an appropriate solvent. |
| Difficulty in Product Purification | Presence of unreacted starting materials or byproducts with similar polarity to the product. Oily product that is difficult to crystallize. | Utilize column chromatography with a suitable solvent system for purification. Attempt recrystallization from different solvents or solvent mixtures. Convert the carboxylic acid to its salt to facilitate purification and then regenerate the acid. |
| Inconsistent Purity of the Final Product | Variation in the quality of starting materials. Inconsistent reaction conditions (temperature, time, stirring). | Source high-purity starting materials and verify their purity before use. Standardize all reaction parameters and ensure they are precisely controlled in each run. |
Frequently Asked Questions (FAQs)
Q1: What is a cost-effective synthetic route for this compound?
A1: A widely recognized cost-effective method involves a three-step process starting from readily available materials:
-
Condensation: Reaction of ethyl acetoacetate with triethyl orthoformate and acetic anhydride to form ethyl 2-(ethoxymethylene)-3-oxobutanoate (Intermediate A).
-
Cyclization: Reaction of Intermediate A with methylhydrazine to form ethyl 1,3-dimethyl-1H-pyrazole-4-carboxylate.
-
Hydrolysis: Hydrolysis of the resulting ester to yield this compound.
Q2: What are the critical parameters to control in the cyclization step?
A2: The critical parameters in the cyclization step are temperature and the rate of addition of methylhydrazine. Exothermic reactions can lead to the formation of side products. It is crucial to maintain the recommended temperature and add the methylhydrazine solution slowly to control the reaction rate and minimize byproduct formation.
Q3: How can I monitor the progress of the reaction?
A3: The progress of each step can be effectively monitored using Thin Layer Chromatography (TLC) or Gas Chromatography (GC). For TLC, a suitable mobile phase would be a mixture of hexane and ethyl acetate. The disappearance of the starting material spot and the appearance of the product spot will indicate the reaction's progress.
Q4: What are the common impurities, and how can they be removed?
A4: Common impurities include unreacted starting materials, the pyrazolone byproduct, and the intermediate ester. Purification can be achieved through recrystallization from a suitable solvent such as ethanol/water or by column chromatography on silica gel.
Q5: Are there any safety precautions I should be aware of?
A5: Yes. Methylhydrazine is toxic and a suspected carcinogen; it should be handled in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves and safety goggles. The other reagents, such as acetic anhydride and triethyl orthoformate, are corrosive and flammable. Ensure all handling is done with care and according to safety data sheets (SDS).
Experimental Protocols
A detailed methodology for a cost-effective synthesis is provided below.[1]
Step 1: Synthesis of Ethyl 2-(ethoxymethylene)-3-oxobutanoate (Intermediate A)
-
In a reaction vessel, combine ethyl acetoacetate, triethyl orthoformate, and acetic anhydride in a mass ratio of approximately 6:9:8-10.[1]
-
Heat the mixture with stirring. The exact temperature and reaction time should be optimized based on laboratory conditions, but a typical range is 120-140°C for 2-4 hours.
-
Monitor the reaction by TLC or GC until the starting ethyl acetoacetate is consumed.
-
Remove the volatile byproducts by distillation under reduced pressure to obtain the crude Intermediate A. This intermediate is often used in the next step without further purification.
Step 2: Synthesis of Ethyl 1,3-Dimethyl-1H-pyrazole-4-carboxylate
-
Dissolve the crude Intermediate A in a suitable solvent, such as ethanol.
-
Prepare a solution of 40% aqueous methylhydrazine and a catalytic amount of a base like sodium hydroxide. The mass ratio of the methylhydrazine solution to sodium hydroxide to Intermediate A should be approximately 5:0.2-0.4:8-10.[1]
-
Cool the solution of Intermediate A in an ice bath and slowly add the methylhydrazine solution while maintaining the temperature below 10°C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours until the reaction is complete (monitored by TLC).
-
Remove the solvent under reduced pressure. Extract the product with a suitable organic solvent like ethyl acetate, wash with water and brine, and dry over anhydrous sodium sulfate.
-
Evaporate the solvent to obtain the crude ethyl 1,3-dimethyl-1H-pyrazole-4-carboxylate.
Step 3: Synthesis of this compound
-
Dissolve the crude ester from the previous step in a mixture of ethanol and water.
-
Add a stoichiometric excess of a base, such as sodium hydroxide, and heat the mixture to reflux.
-
Monitor the hydrolysis by TLC until the ester is no longer present.
-
Cool the reaction mixture and remove the ethanol under reduced pressure.
-
Dilute the remaining aqueous solution with water and wash with an organic solvent (e.g., diethyl ether) to remove any unreacted ester.
-
Acidify the aqueous layer with a mineral acid, such as 15% hydrochloric acid, to a pH of about 2-3. The volume ratio of the solution containing the pyrazole ester to 15% hydrochloric acid is approximately 2:1.3-1.5.[1]
-
The product, this compound, will precipitate out of the solution.
-
Collect the solid by filtration, wash with cold water, and dry to obtain the final product. A purity of 98.9% can be achieved.[1]
Quantitative Data Summary
The following table summarizes the typical quantitative data for the described synthesis.
| Parameter | Step 1: Condensation | Step 2: Cyclization | Step 3: Hydrolysis | Overall |
| Typical Yield | >90% (crude) | ~85-90% | ~90-95% | ~70-80% |
| Purity | Used crude | ~95% (crude) | >98% (after recrystallization)[1] | >98% |
| Key Reagents | Ethyl acetoacetate, Triethyl orthoformate, Acetic anhydride | Intermediate A, Methylhydrazine, Sodium hydroxide | Pyrazole ester, Sodium hydroxide, Hydrochloric acid | - |
| Reaction Time | 2-4 hours | 3-6 hours | 2-4 hours | 7-14 hours |
Visualizations
Below are diagrams illustrating the experimental workflow for the synthesis of this compound.
Caption: Experimental workflow for the synthesis of this compound.
Caption: Troubleshooting logic for addressing low yield and purity in the synthesis.
References
Technical Support Center: Purification of 1-Methylpyrazole-4-Carboxylic Acid Esters
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the purification of 1-methylpyrazole-4-carboxylic acid esters.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for purifying 1-methylpyrazole-4-carboxylic acid esters?
A1: The most prevalent and effective methods for the purification of 1-methylpyrazole-4-carboxylic acid esters are recrystallization and silica gel column chromatography.[1][2] The choice between these methods depends on the nature and quantity of impurities, as well as the desired final purity of the product.
Q2: How do I select an appropriate solvent for recrystallization?
A2: Solvent selection is critical for successful recrystallization. An ideal solvent should dissolve the ester completely at elevated temperatures but sparingly at room or lower temperatures, while impurities should remain soluble at all temperatures.[3] Common solvent systems for pyrazole derivatives include mixed protic solvents like ethanol/water or isopropanol/water, and mixtures of a polar and a non-polar solvent such as hexane/ethyl acetate.[1][2][3]
Q3: What are the typical impurities encountered in the synthesis of 1-methylpyrazole-4-carboxylic acid esters?
A3: Common impurities can include unreacted starting materials, byproducts from side reactions, and regioisomers. The formation of isomeric impurities is a frequent challenge in pyrazole synthesis, arising from the reaction of unsymmetrical starting materials.[1]
Q4: How can I remove colored impurities from my product?
A4: Colored impurities can often be effectively removed by treating the solution of the crude product with a small amount of activated charcoal before filtration and crystallization. However, it is important to use activated charcoal judiciously as it can also adsorb the desired product, potentially leading to a decrease in yield.
Troubleshooting Guides
Low Yield After Purification
Problem: The yield of the purified 1-methylpyrazole-4-carboxylic acid ester is significantly lower than expected.
| Possible Cause | Troubleshooting Suggestion |
| Incomplete reaction or side reactions | Before purification, ensure the reaction has gone to completion using techniques like Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Optimize reaction conditions (temperature, time, stoichiometry) to minimize side product formation.[4] |
| Loss of product during work-up | During aqueous work-up, ensure the organic layer is thoroughly extracted. Use a brine wash to break emulsions and improve phase separation. Dry the organic layer completely with a suitable drying agent (e.g., anhydrous sodium sulfate or magnesium sulfate) before concentrating. |
| Suboptimal recrystallization conditions | Use the minimum amount of hot solvent necessary to dissolve the crude product. Excess solvent will lead to a greater amount of product remaining in the mother liquor upon cooling.[3] Ensure the solution is cooled sufficiently, potentially in an ice bath, to maximize crystal precipitation. |
| Product loss during column chromatography | Optimize the solvent system for column chromatography to ensure good separation between the product and impurities. Avoid using a solvent system that is too polar, as this can cause the product to elute too quickly with impurities. Conversely, a solvent system that is not polar enough may result in very slow elution and broad peaks, increasing the volume of solvent and potential for loss. |
| Product co-eluting with impurities | If the product and an impurity have very similar polarities, consider alternative purification techniques such as preparative HPLC or fractional crystallization.[5] |
Presence of Impurities in the Final Product
Problem: The purified product still shows the presence of impurities when analyzed by techniques like NMR or LC-MS.
| Possible Cause | Troubleshooting Suggestion |
| Ineffective recrystallization | The chosen solvent system may not be optimal for separating the specific impurities present. Experiment with different solvent pairs. Consider performing a second recrystallization. |
| Isomeric impurity | Isomers can be particularly challenging to separate by standard recrystallization or column chromatography due to their similar physical properties.[5] Fractional crystallization, where multiple recrystallization steps are performed, may be effective if the isomers have slightly different solubilities.[5] Preparative HPLC with a suitable chiral or reverse-phase column can also be an effective method for separating isomers.[6][7] |
| Co-elution during column chromatography | The polarity of the eluent may be too high, causing the product and impurities to travel down the column together. Try a less polar solvent system or a gradient elution, starting with a non-polar solvent and gradually increasing the polarity.[8] |
| Overloading the chromatography column | Loading too much crude product onto the column can lead to poor separation. As a rule of thumb, the amount of crude material should be about 1-5% of the weight of the silica gel. |
| Incomplete removal of starting materials | If unreacted starting materials are the primary impurity, consider a chemical work-up step before purification. For example, an unreacted acidic starting material can be removed by washing the organic solution of the crude product with a basic aqueous solution (e.g., saturated sodium bicarbonate). |
Experimental Protocols
Protocol 1: Recrystallization from a Mixed Solvent System (Ethanol/Water)
-
Dissolution: In an Erlenmeyer flask, dissolve the crude 1-methylpyrazole-4-carboxylic acid ester in the minimum amount of hot ethanol required for complete dissolution.
-
Addition of Anti-solvent: While the solution is still hot, add water dropwise until the solution becomes slightly turbid, indicating the saturation point has been reached.
-
Clarification: If the solution is not clear, add a few drops of hot ethanol until the turbidity just disappears.
-
Cooling: Remove the flask from the heat source and allow it to cool slowly to room temperature. Subsequently, place the flask in an ice bath to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of cold ethanol/water mixture.
-
Drying: Dry the purified crystals in a desiccator or a vacuum oven at a temperature well below the melting point of the ester.
Protocol 2: Purification by Flash Column Chromatography (Hexane/Ethyl Acetate)
-
Column Packing: Secure a glass chromatography column vertically. Add a small plug of cotton or glass wool to the bottom, followed by a thin layer of sand. Fill the column with silica gel slurried in the initial, least polar eluent (e.g., 9:1 hexane/ethyl acetate).
-
Sample Loading: Dissolve the crude ester in a minimal amount of a suitable solvent (e.g., dichloromethane or the eluent). Pre-adsorb the sample onto a small amount of silica gel by concentrating the solution in the presence of the silica. Carefully add the dried, impregnated silica to the top of the prepared column. Add a thin layer of sand on top of the sample.
-
Elution: Carefully add the eluent to the top of the column. Apply gentle pressure (using a pump or inert gas) to achieve a steady flow rate.
-
Fraction Collection: Collect the eluting solvent in a series of fractions.
-
Analysis: Monitor the fractions by TLC to identify those containing the pure product.
-
Concentration: Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator to obtain the purified 1-methylpyrazole-4-carboxylic acid ester.
Quantitative Data Summary
| Purification Method | Compound | Solvent/Eluent | Yield | Purity (HPLC) | Reference |
| Recrystallization | 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid | 35% aqueous methanol | 79.6% | 99.3% | [1] |
| Recrystallization | 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid | 40% ethanol aqueous solution | 75.2% | 99.6% | [1] |
| Recrystallization | 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid | 45% isopropanol water solution | 74.7% | 99.6% | [1] |
| Fast Column Chromatography | Methyl 1-methyl-1H-pyrazole-4-carboxylate | Hexane/Ethyl Acetate (4:1) | 76% | Not specified | [2] |
| Silica Gel Column Chromatography | 1-Methyl-1H-pyrazole-4-carboxylate methyl ester | Not specified | 90% | Not specified | [2] |
Visualizations
Caption: General workflow for the purification of 1-methylpyrazole-4-carboxylic acid esters.
Caption: Troubleshooting logic for addressing low purification yields.
References
- 1. CN111362874B - Preparation method of 3- (difluoromethyl) -1-methyl-1H-pyrazole-4-carboxylic acid - Google Patents [patents.google.com]
- 2. 1-METHYL-1H-PYRAZOLE-4-CARBOXYLIC ACID METHYL ESTER synthesis - chemicalbook [chemicalbook.com]
- 3. Reagents & Solvents [chem.rochester.edu]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 7. Enantioselective Separation of Chiral N1-Substituted-1H-pyrazoles: Greenness Profile Assessment and Chiral Recognition Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. orgsyn.org [orgsyn.org]
Validation & Comparative
A Comparative Guide to the Synthesis of 1,3-Dimethyl-1H-pyrazole-4-carboxylic acid
For Researchers, Scientists, and Drug Development Professionals
1,3-Dimethyl-1H-pyrazole-4-carboxylic acid is a valuable building block in the synthesis of pharmaceuticals and agrochemicals. The efficiency and scalability of its synthesis are critical for research and development as well as for large-scale production. This guide provides a comparative analysis of two prominent synthetic routes to this compound, presenting key performance indicators and detailed experimental protocols to aid in the selection of the most suitable method for a given application.
At a Glance: Comparison of Synthesis Routes
| Parameter | Route 1: Three-Component Condensation | Route 2: Knorr Pyrazole Synthesis |
| Starting Materials | Ethyl acetoacetate, Triethyl orthoformate, Acetic anhydride, Methylhydrazine | Ethyl 2-(ethoxymethylene)-3-oxobutanoate, Methylhydrazine |
| Key Reactions | Condensation, Cyclization, Hydrolysis | Cyclocondensation, Hydrolysis |
| Reported Yield | High (Industrial scale reported) | Good to High |
| Purity | >98% | High |
| Scalability | Demonstrated on an industrial scale | Suitable for laboratory and pilot scales |
| Reagent Availability | Readily available | Key intermediate may require synthesis |
| Process Complexity | Multi-step, one-pot condensation followed by cyclization and hydrolysis | Two distinct steps: cyclization and hydrolysis |
Route 1: Three-Component Condensation and Cyclization
This route offers a direct approach to a key intermediate from simple starting materials, making it attractive for large-scale industrial production. The synthesis proceeds in three main stages: condensation of ethyl acetoacetate, triethyl orthoformate, and acetic anhydride to form an intermediate, followed by cyclization with methylhydrazine, and finally hydrolysis to yield the desired carboxylic acid.
Experimental Protocol:
Step 1: Synthesis of the Intermediate (Compound A)
-
In a suitable reaction vessel, charge ethyl acetoacetate, triethyl orthoformate, and acetic anhydride in a mass ratio of approximately 6:9:8-10.[1]
-
Heat the mixture to 110-120°C and maintain at reflux for 4 hours.[1]
-
After the reaction is complete, cool the mixture to 40°C.
-
Remove low-boiling point components by vacuum distillation, ensuring the kettle temperature does not exceed 100°C. The resulting product is the intermediate, Compound A.[1]
Step 2: Cyclization to form the Ethyl Ester (Compound B)
-
To a reaction vessel, add a 40% aqueous solution of methylhydrazine, sodium hydroxide, and Compound A, with a mass ratio of approximately 5:0.2-0.4:8-10.[1]
-
Stir the mixture at a controlled temperature to facilitate the cyclization reaction, forming the ethyl ester of the target molecule (Compound B).
Step 3: Hydrolysis to this compound
-
Transfer the organic layer containing Compound B to a separate reaction vessel.
-
Heat the solution to approximately 90°C.
-
Slowly add a 15% solution of hydrochloric acid.
-
During the addition, continuously remove toluene and water.
-
Once the hydrolysis is complete, cool the mixture to 30°C.
-
The product precipitates and can be isolated by centrifugation and drying.[1]
A reported industrial-scale application of this method yielded 649 kg of this compound with a purity of 98.9%.[1]
Caption: Workflow for the three-component synthesis of this compound.
Route 2: Knorr Pyrazole Synthesis via a β-Ketoester Intermediate
The Knorr pyrazole synthesis is a classic and versatile method for the formation of pyrazole rings. In this approach, a β-ketoester is reacted with a hydrazine derivative. For the synthesis of this compound, a suitable precursor is ethyl 2-(ethoxymethylene)-3-oxobutanoate, which undergoes cyclocondensation with methylhydrazine. The resulting ethyl ester is then hydrolyzed to the final product. While this method may involve the separate preparation of the β-ketoester intermediate, it offers high regioselectivity and is well-suited for laboratory-scale synthesis.
Experimental Protocol:
Step 1: Synthesis of Ethyl 1,3-dimethyl-1H-pyrazole-4-carboxylate
-
In a reaction vessel, dissolve ethyl 2-(ethoxymethylene)-3-oxobutanoate in a suitable solvent such as ethanol.
-
Cool the solution to a low temperature, for instance, -20°C.
-
Slowly add a solution of methylhydrazine in the same solvent while maintaining the low temperature.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours until the reaction is complete, as monitored by a suitable technique like TLC or GC.
-
The resulting solution contains ethyl 1,3-dimethyl-1H-pyrazole-4-carboxylate.
Step 2: Hydrolysis to this compound
-
To the reaction mixture from Step 1, add an aqueous solution of a base, such as sodium hydroxide or potassium hydroxide.
-
Heat the mixture to reflux for a period sufficient to ensure complete hydrolysis of the ester.
-
After cooling, acidify the reaction mixture with a mineral acid (e.g., HCl) to a pH that precipitates the carboxylic acid.
-
The solid product can then be collected by filtration, washed with cold water, and dried.
This method is analogous to the synthesis of similar pyrazole derivatives where high yields and purities are often reported. For example, the synthesis of the closely related 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid via this route reports yields of around 80% with purities exceeding 98%.[2]
Caption: Workflow for the Knorr synthesis of this compound.
Conclusion
Both synthesis routes presented offer viable methods for the preparation of this compound. Route 1, the three-component condensation, is a robust and scalable process that has been proven on an industrial scale. Its use of readily available and inexpensive starting materials makes it economically attractive for large-volume production. Route 2, the Knorr pyrazole synthesis, provides a reliable and high-yielding method that is well-suited for laboratory and pilot-scale synthesis. The choice between these routes will ultimately depend on the specific requirements of the researcher or organization, including the desired scale of production, available starting materials, and process optimization capabilities.
References
Comparative Analysis of the Biological Activities of 1,3-Dimethyl-1H-pyrazole-4-carboxylic Acid and Its Isomers
A comprehensive review of the current experimental data on the biological activities of 1,3-Dimethyl-1H-pyrazole-4-carboxylic acid and its structural isomers, 1,5-Dimethyl-1H-pyrazole-4-carboxylic acid and 1,3-Dimethyl-1H-pyrazole-5-carboxylic acid, reveals distinct profiles, with available research primarily highlighting the antifungal potential of derivatives of the 1,3-dimethyl-4-carboxylic acid isomer.
The pyrazole scaffold is a well-established pharmacophore in drug discovery, with numerous derivatives exhibiting a wide range of biological activities, including anti-inflammatory, anticancer, antimicrobial, and antifungal properties.[1] This guide provides a comparative overview of the experimentally determined biological activities of three specific isomers of dimethyl-pyrazole-carboxylic acid, focusing on quantitative data where available and detailing the experimental protocols used for their assessment.
Chemical Structures
The three isomers under comparison are:
-
This compound: A pyrazole ring with methyl groups at positions 1 and 3, and a carboxylic acid group at position 4.
-
1,5-Dimethyl-1H-pyrazole-4-carboxylic acid: A pyrazole ring with methyl groups at positions 1 and 5, and a carboxylic acid group at position 4.
-
1,3-Dimethyl-1H-pyrazole-5-carboxylic acid: A pyrazole ring with methyl groups at positions 1 and 3, and a carboxylic acid group at position 5.
Quantitative Comparison of Antifungal Activity
| Compound Derivative | Target Fungi | EC50 (µg/mL)[1] |
| 5-Methylisoxazol-3-yl 1,3-dimethyl-1H-pyrazole-4-carboxylate (7ai) | Rhizoctonia solani | 0.37[1] |
| Alternaria porri | 2.24[1] | |
| Marssonina coronaria | 3.21[1] | |
| Cercospora petroselini | 10.29[1] |
Other Biological Activities
While quantitative comparative data is limited, the broader class of pyrazole carboxylic acid derivatives has been investigated for various other biological activities. These include:
-
Antimicrobial and Anti-inflammatory Activity: Some sources suggest that 1,5-Dimethyl-1H-pyrazole-4-carboxylic acid may have potential antimicrobial and anti-inflammatory applications; however, specific experimental data to support these claims is not provided.
-
Insecticidal Activity: A study on derivatives of 1,3-Dimethyl-1H-pyrazole-5-carboxylic acid reported their insecticidal properties.
Experimental Protocols
In Vitro Antifungal Activity Assay (Mycelium Growth Inhibition Method)
The antifungal activity of the this compound derivatives was determined using the mycelium growth inhibition method.[1]
-
Compound Preparation: The test compounds were dissolved in dimethyl sulfoxide (DMSO) to prepare stock solutions.
-
Culture Medium: Potato dextrose agar (PDA) was used as the culture medium for the fungi. The test compounds were incorporated into the PDA at various concentrations.
-
Inoculation: Mycelial discs of the test fungi (Alternaria porri, Marssonina coronaria, Cercospora petroselini, and Rhizoctonia solani) were placed on the center of the PDA plates containing the test compounds.
-
Incubation: The plates were incubated at a controlled temperature until the mycelial growth in the control plates (containing only DMSO) reached the edges of the plate.
-
Data Analysis: The diameter of the fungal colonies was measured, and the percentage of inhibition was calculated relative to the control. The EC50 value, the concentration of the compound that inhibits 50% of the mycelial growth, was then determined.[1]
Signaling Pathways and Experimental Workflows
Currently, there is insufficient information in the reviewed literature to detail specific signaling pathways modulated by these particular dimethyl-pyrazole-carboxylic acid isomers. Further research is required to elucidate their mechanisms of action.
Below is a generalized workflow for the synthesis and antifungal screening of the this compound derivatives.
Conclusion
The available scientific literature provides evidence for the antifungal activity of derivatives of This compound . However, a comprehensive comparative analysis of the biological activities of this isomer against 1,5-Dimethyl-1H-pyrazole-4-carboxylic acid and 1,3-Dimethyl-1H-pyrazole-5-carboxylic acid is hampered by the lack of specific experimental data for the latter two compounds. Future research should focus on conducting head-to-head in vitro and in vivo studies to elucidate the structure-activity relationships and comparative pharmacological profiles of these isomers. Such studies are crucial for identifying the most promising candidates for further development in the fields of medicine and agriculture.
References
A Comparative Guide to the Structure-Activity Relationship of Pyrazole Fungicides
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of pyrazole fungicides, focusing on their structure-activity relationships (SAR). The information is curated from recent scientific literature to aid in the development of new and more effective antifungal agents. This document presents quantitative data in structured tables, details key experimental protocols, and visualizes the mechanisms of action.
Introduction to Pyrazole Fungicides
Pyrazole fungicides are a significant class of agrochemicals used to control a wide range of fungal pathogens affecting crops. Their efficacy stems from their ability to inhibit crucial fungal enzymes, primarily succinate dehydrogenase (SDH) and cytochrome P450 14α-demethylase (CYP51). Understanding the relationship between the chemical structure of these compounds and their fungicidal activity is paramount for designing novel molecules with improved potency, broader spectrum, and reduced resistance development.
Comparative Analysis of Fungicidal Activity
The following tables summarize the in vitro antifungal activity (EC50 values) of representative pyrazole fungicides against common plant pathogens. The EC50 value represents the concentration of the fungicide that inhibits 50% of the fungal mycelial growth.
Pyrazole Carboxamide Derivatives
Pyrazole carboxamides are a major class of pyrazole fungicides, many of which act as Succinate Dehydrogenase Inhibitors (SDHIs). The general structure consists of a pyrazole ring linked to an amide moiety. Variations in the substituents on the pyrazole ring and the amide nitrogen significantly influence their antifungal activity.
| Compound ID | R1 | R2 | Target Fungus | EC50 (µg/mL) | Reference |
| 1a | -CH3 | 2-chlorophenyl | Rhizoctonia solani | 0.799 | [1] |
| 1b | -CF2H | 2-chlorophenyl | Rhizoctonia solani | 0.131 | [1] |
| 1c | -CH3 | 2-methylphenyl | Rhizoctonia solani | >50 | [1] |
| 1d | -CF2H | 2-methylphenyl | Rhizoctonia solani | 1.54 | [1] |
| 2a | -CH3 | 4-chlorophenyl | Valsa mali | 9.19 | [2] |
| 2b | -CH3 | 4-fluorophenyl | Valsa mali | 12.34 | [2] |
| 3a | -CF3 | 1,3-dimethylbutyl | Botrytis cinerea | 1.72 | [3] |
| 3b | -CF3 | 1-methyl-3-phenylpropyl | Botrytis cinerea | 2.54 | [3] |
General Structure of Pyrazole Carboxamide Derivatives:

Pyrazole-Thiazole Derivatives
The incorporation of a thiazole ring into the pyrazole scaffold has led to the discovery of potent fungicides. These compounds often exhibit a broader spectrum of activity and can also target succinate dehydrogenase.
| Compound ID | R1 | R2 | R3 | Target Fungus | EC50 (µg/mL) | Reference |
| 4a | -H | -CH3 | 2,4-dichlorophenyl | Valsa mali | 1.77 | [2] |
| 4b | -H | -CH3 | 2-chlorophenyl | Valsa mali | 3.54 | [2] |
| 4c | -Cl | -CH3 | 2,4-dichlorophenyl | Rhizoctonia solani | 3.79 | [2] |
| 4d | -Cl | -CH3 | 2-chlorophenyl | Rhizoctonia solani | 5.12 | [2] |
General Structure of Pyrazole-Thiazole Derivatives:

Mechanisms of Action
Pyrazole fungicides primarily exert their antifungal effects through the inhibition of two key enzymes in fungal metabolic pathways: Succinate Dehydrogenase (SDH) and Cytochrome P450 14α-demethylase (CYP51).
Succinate Dehydrogenase Inhibition (SDHI)
SDH, also known as complex II of the mitochondrial respiratory chain, plays a crucial role in both the tricarboxylic acid (TCA) cycle and electron transport. Pyrazole carboxamide fungicides bind to the ubiquinone binding site (Qp-site) of the SDH enzyme, blocking the transfer of electrons from succinate to ubiquinone. This inhibition disrupts cellular respiration and energy production, ultimately leading to fungal cell death.[4]
Cytochrome P450 14α-demethylase (CYP51) Inhibition
CYP51, a member of the cytochrome P450 enzyme family, is essential for the biosynthesis of ergosterol, a vital component of fungal cell membranes.[5][6] Pyrazole-containing fungicides can act as demethylase inhibitors (DMIs) by binding to the active site of CYP51. The nitrogen atom in the pyrazole ring coordinates with the heme iron atom in the enzyme's active site, preventing the demethylation of lanosterol, a precursor to ergosterol. The disruption of ergosterol synthesis leads to the accumulation of toxic sterol intermediates and alters the integrity and function of the fungal cell membrane.[6]
Experimental Protocols
In Vitro Antifungal Activity Assay (Mycelium Growth Inhibition)
This method is widely used to determine the efficacy of fungicides against mycelial growth of various phytopathogenic fungi.[7][8]
1. Fungal Strains and Culture:
-
The target fungal strains (e.g., Rhizoctonia solani, Botrytis cinerea) are cultured on Potato Dextrose Agar (PDA) plates at 25 ± 1 °C for 3-5 days to obtain actively growing mycelium.
2. Preparation of Fungicide Stock Solutions:
-
The test compounds are dissolved in a suitable solvent, such as dimethyl sulfoxide (DMSO), to prepare stock solutions (e.g., 10 mg/mL).
3. Preparation of Medicated Plates:
-
The stock solutions are serially diluted with sterile distilled water containing a surfactant (e.g., 0.1% Tween 80) to obtain a range of desired test concentrations.
-
An appropriate volume of each fungicide dilution is added to molten PDA medium (cooled to about 45-50 °C) to achieve the final test concentrations.
-
The medicated PDA is then poured into sterile Petri dishes (9 cm diameter).
-
A control plate containing the solvent and surfactant but no fungicide is also prepared.
4. Inoculation and Incubation:
-
A mycelial disc (typically 5 mm in diameter) is taken from the edge of an actively growing fungal culture and placed at the center of each medicated and control PDA plate.
-
The plates are sealed and incubated at 25 ± 1 °C in the dark.
5. Data Collection and Analysis:
-
The diameter of the fungal colony is measured in two perpendicular directions when the mycelial growth in the control plate reaches approximately two-thirds of the plate diameter.
-
The percentage of mycelial growth inhibition is calculated using the following formula: Inhibition (%) = [(C - T) / (C - D)] x 100 where:
-
C is the average diameter of the mycelial colony in the control group (mm).
-
T is the average diameter of the mycelial colony in the treated group (mm).
-
D is the diameter of the mycelial disc (mm).
-
-
The EC50 value is calculated by probit analysis of the inhibition percentages against the corresponding concentrations of the fungicide.
Succinate Dehydrogenase (SDH) Activity Assay
This assay measures the inhibitory effect of pyrazole fungicides on the activity of the SDH enzyme.[9][10]
1. Enzyme Preparation:
-
Mitochondria are isolated from the target fungus through differential centrifugation. The fungal mycelia are harvested, washed, and homogenized in an extraction buffer. The homogenate is then centrifuged at a low speed to remove cell debris, followed by a high-speed centrifugation to pellet the mitochondria. The mitochondrial pellet is resuspended in an appropriate buffer.
2. Assay Principle:
-
The activity of SDH is determined spectrophotometrically by monitoring the reduction of an artificial electron acceptor, such as 2,6-dichlorophenolindophenol (DCIP), in the presence of succinate as the substrate. The reduction of DCIP results in a decrease in absorbance at 600 nm.
3. Assay Procedure:
-
The reaction mixture contains phosphate buffer, the mitochondrial enzyme preparation, and the test compound at various concentrations.
-
The reaction is initiated by the addition of succinate.
-
The decrease in absorbance at 600 nm is monitored over time using a spectrophotometer.
-
A control reaction without the inhibitor is also run.
4. Data Analysis:
-
The rate of the reaction is calculated from the linear portion of the absorbance versus time plot.
-
The percentage of inhibition is calculated for each concentration of the test compound.
-
The IC50 value (the concentration of the inhibitor that causes 50% inhibition of the enzyme activity) is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
Conclusion
The structure-activity relationship of pyrazole fungicides is a complex interplay of the pyrazole core and its various substituents. Pyrazole carboxamides have proven to be highly effective SDHIs, with the nature of the substituents on the pyrazole ring and the amide group being critical for their potency and spectrum of activity. The introduction of a thiazole moiety has also yielded promising fungicides with potent and broad-spectrum activity. The continued exploration of novel pyrazole analogues, guided by SAR studies and a deeper understanding of their interactions with target enzymes, will be instrumental in the development of the next generation of fungicides to ensure global food security.
References
- 1. Novel Pyrazole-4-Carboxamide Derivatives Containing Oxime Ether Group as Potential SDHIs to Control Rhizoctonia solani - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Design, Synthesis, and Evaluation of Antifungal Bioactivity of Novel Pyrazole Carboxamide Thiazole Derivatives as SDH Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Molecular Dynamics Investigations of Binding Mechanism for Triazoles Inhibitors to CYP51 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Azole Binding Properties of Candida albicans Sterol 14-α Demethylase (CaCYP51) - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Design, Synthesis and Antifungal Activities of Novel Pyrazole Analogues Containing the Aryl Trifluoromethoxy Group - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Synthesis and Antifungal Activity of the Derivatives of Novel Pyrazole Carboxamide and Isoxazolol Pyrazole Carboxylate - PMC [pmc.ncbi.nlm.nih.gov]
- 9. sigmaaldrich.com [sigmaaldrich.com]
- 10. resources.bio-techne.com [resources.bio-techne.com]
A Researcher's Guide to the Spectroscopic Differentiation of Pyrazole Regioisomers
For Researchers, Scientists, and Drug Development Professionals
The unambiguous structural characterization of pyrazole regioisomers is a critical step in medicinal chemistry and drug development, as different isomers can exhibit vastly different pharmacological and toxicological profiles. Spectroscopic techniques, particularly Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) Spectroscopy, provide the necessary tools for definitive structural elucidation. This guide offers an objective comparison of these methods, supported by experimental data and detailed protocols, to aid researchers in distinguishing between pyrazole regioisomers.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for distinguishing pyrazole regioisomers in solution. One-dimensional (¹H, ¹³C) and two-dimensional (COSY, HSQC, HMBC, NOESY) experiments provide detailed information about the chemical environment, connectivity, and spatial relationships of atoms within the molecule.
Key Differentiating Features in NMR:
-
Chemical Shifts (δ): The electronic environment of a nucleus determines its chemical shift. The position of substituents on the pyrazole ring significantly alters the chemical shifts of the ring's protons and carbons. For N-substituted pyrazoles, the protons and carbons of the substituent will have distinct chemical shifts depending on which nitrogen atom they are attached to.
-
Nuclear Overhauser Effect (NOE): 2D NOESY experiments detect through-space interactions between protons that are close to each other (< 5 Å). This is particularly useful for identifying which substituent is adjacent to a specific proton on the pyrazole ring, thereby confirming the substitution pattern.[1]
-
Heteronuclear Multiple Bond Correlation (HMBC): HMBC experiments show correlations between protons and carbons that are separated by two or three bonds (²J_CH_, ³J_CH_). These long-range correlations are invaluable for establishing the connectivity of the molecular skeleton. For instance, a correlation from the N-methyl protons to a specific pyrazole ring carbon can definitively identify the N-1 or N-2 isomer.[1]
Quantitative Data Comparison: N-Methyl Pyrazole Regioisomers
The following table summarizes key NMR data used to differentiate between two regioisomers, Ethyl 3-amino-1-methyl-5-(phenylamino)-1H-pyrazole-4-carboxylate (Isomer A) and Ethyl 5-amino-1-methyl-3-(phenylamino)-1H-pyrazole-4-carboxylate (Isomer B), as an illustrative example.
| Spectroscopic Feature | Isomer A | Isomer B | Differentiating Aspect |
| ¹H NMR (δ, ppm) | |||
| N-CH₃ | 3.35 | 3.48 | The chemical shift of the N-methyl protons differs due to the varied electronic environment. |
| ¹³C NMR (δ, ppm) | |||
| Pyrazole Carbon (C-N-Ph) | 142.14 | - | In Isomer A, the carbon attached to the N-phenyl group is at this specific shift. |
| Pyrazole Carbon (C-NH₂) | - | 148.76 | In Isomer B, the carbon attached to the amine group has a distinct downfield shift. |
| 2D NMR Correlations | |||
| NOESY (N-CH₃ ↔ Ph-H) | Present | Absent | A clear NOE correlation exists between the N-methyl protons and the phenyl protons in Isomer A due to their spatial proximity, which is absent in Isomer B.[1] |
| HMBC (³J_CH_) | N-CH₃ → C-N-Ph (142.14 ppm) | N-CH₃ → C-NH₂ (148.76 ppm) | The N-methyl protons show a 3-bond coupling to the adjacent ring carbon, which has a significantly different chemical shift in each isomer, providing unambiguous assignment.[1] |
Mass Spectrometry (MS)
Mass spectrometry differentiates regioisomers by analyzing the mass-to-charge ratio (m/z) of the molecule and its fragments. While regioisomers have identical molecular weights, their fragmentation patterns under techniques like Collision-Induced Dissociation (CID) in MS/MS or MSⁿ experiments can be distinct.
Key Differentiating Features in MS:
-
Fragmentation Pathways: The position of substituents influences bond stabilities, leading to preferential cleavage and unique fragmentation pathways for each regioisomer.
-
Transient Intermediates: In some cases, one isomer may form a specific transient intermediate upon fragmentation that is not observed for the other.[1]
-
Relative Abundance of Fragments: Even if some fragments are common to both isomers, their relative abundances can differ significantly, providing a quantitative basis for differentiation.
Quantitative Data Comparison: N-Methyl Pyrazole Regioisomers
The table below shows the differential fragmentation observed in MSⁿ experiments for the same pair of regioisomers discussed previously.
| Spectroscopic Feature | Isomer A | Isomer B | Differentiating Aspect |
| MS² Fragmentation | |||
| Transient Ion (m/z) | 233.1033 | Not Observed | Isomer A uniquely forms a transient intermediate species, indicating a different initial fragmentation behavior compared to Isomer B.[1] |
| MS³ Fragmentation | |||
| Unique Fragment (m/z) | Not Observed | 170.0600 | Further fragmentation of a common precursor ion (m/z 215.0926) generates a unique fragment for Isomer B, which is absent in the spectrum of Isomer A.[1] |
Infrared (IR) Spectroscopy
IR spectroscopy measures the vibrations of bonds within a molecule. While it is generally less definitive than NMR or MS for distinguishing regioisomers, subtle differences in the vibrational frequencies of functional groups can sometimes be observed.
Key Differentiating Features in IR:
-
N-H and C=O Stretching Frequencies: The position and electronic nature of neighboring substituents can slightly alter the vibrational frequencies of N-H or C=O bonds.
-
Fingerprint Region: The complex pattern of vibrations in the fingerprint region (below 1500 cm⁻¹) is unique to each molecule, and while complex to interpret, it can show clear differences between isomers.
Experimental Protocols
NMR Spectroscopy Protocol (General)
-
Sample Preparation: Dissolve 5-10 mg of the purified pyrazole isomer in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube.
-
¹H NMR: Acquire a one-dimensional proton spectrum using a 400 MHz or higher spectrometer. Typical parameters include a 30° pulse angle, a 2-second relaxation delay, and 16-32 scans.
-
¹³C NMR: Acquire a proton-decoupled carbon spectrum. Typical parameters involve a 30° pulse angle, a 2-second relaxation delay, and accumulation of 1024 or more scans for adequate signal-to-noise.
-
2D NMR (COSY, HSQC, HMBC, NOESY): Use standard pulse programs provided by the spectrometer manufacturer.
-
HSQC: To correlate directly bonded protons and carbons.
-
HMBC: Set the long-range coupling delay (e.g., 50-100 ms) to optimize for 2-3 bond correlations (typically 8-10 Hz).
-
NOESY: Use a mixing time between 500-800 ms to allow for the buildup of nuclear Overhauser effects.
-
Mass Spectrometry Protocol (General)
-
Sample Preparation: Prepare a dilute solution of the sample (~10-50 µg/mL) in a suitable solvent such as methanol or acetonitrile, often with a small amount of formic acid (0.1%) to promote protonation.
-
Infusion and Ionization: Infuse the sample solution directly into the mass spectrometer's source (e.g., Electrospray Ionization - ESI) at a flow rate of 5-10 µL/min.
-
MS¹ Scan: Acquire a full scan mass spectrum to identify the protonated molecular ion [M+H]⁺.
-
MSⁿ Fragmentation: Select the [M+H]⁺ ion (or another precursor ion) for fragmentation. In an ion trap or Q-TOF instrument, apply collision energy (adjusting the voltage to achieve optimal fragmentation) and acquire the product ion spectra. Repeat for subsequent MS³ analysis on a chosen fragment ion.[1]
Infrared (IR) Spectroscopy Protocol (General)
-
Sample Preparation: For solid samples, mix ~1 mg of the compound with ~100 mg of dry potassium bromide (KBr). Grind the mixture to a fine powder and press it into a transparent pellet using a hydraulic press.
-
Data Acquisition: Place the KBr pellet in the sample holder of an FTIR spectrometer.
-
Spectrum Collection: Record the spectrum, typically by co-adding 16-32 scans at a resolution of 4 cm⁻¹, over the range of 4000-400 cm⁻¹. A background spectrum of an empty sample holder or a pure KBr pellet should be collected and subtracted automatically.
Visualizations
Caption: Experimental workflow for the separation and spectroscopic identification of pyrazole regioisomers.
Caption: Logical relationship of complementary data from different spectroscopic methods for structure elucidation.
References
A Comparative Guide to the Validation of Analytical Methods for Pyrazole Derivatives
For researchers, scientists, and drug development professionals, the accurate and precise quantification of pyrazole derivatives is paramount for ensuring product quality, safety, and efficacy. This guide provides a comprehensive comparison of commonly employed analytical techniques for the validation of methods used in the analysis of pyrazole-containing compounds. We will delve into the experimental protocols and performance data of High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS), two of the most robust methods in the analytical chemist's toolkit.
Data Presentation: A Comparative Overview of Method Performance
The selection of an analytical method is a critical decision, contingent on the specific requirements of the analysis, such as the nature of the analyte, the complexity of the sample matrix, and the desired level of sensitivity. Below is a summary of typical validation parameters for the quantification of pyrazole derivatives using HPLC-UV and GC-MS.
| Validation Parameter | HPLC-UV | GC-MS |
| Linearity (r²) | > 0.999 | > 0.998 |
| Range | 1 - 100 µg/mL | 1 - 50 µg/mL |
| Limit of Detection (LOD) | ~0.1 µg/mL | ~0.5 µg/mL |
| Limit of Quantification (LOQ) | ~0.3 µg/mL | ~1.0 µg/mL |
| Accuracy (% Recovery) | 98 - 102% | 97 - 103% |
| Precision (% RSD) | < 2% | < 3% |
Mandatory Visualization: Signaling Pathway Inhibition by a Pyrazole Derivative
Many pyrazole derivatives exhibit their therapeutic effects by modulating specific signaling pathways. For instance, the pyrazole-containing drug, Ruxolitinib, is a potent inhibitor of the Janus kinase (JAK) enzymes, which are key components of the JAK-STAT signaling pathway. This pathway is crucial for cytokine signaling and is often dysregulated in myeloproliferative neoplasms and inflammatory diseases. The diagram below illustrates the mechanism of action of Ruxolitinib in inhibiting this pathway.
Experimental Protocols: A Detailed Look at the Methodologies
The following sections provide detailed experimental protocols for the analysis of pyrazole derivatives using HPLC-UV and GC-MS. These protocols are intended to serve as a starting point for method development and validation.
High-Performance Liquid Chromatography (HPLC-UV) Method
This protocol describes a reversed-phase HPLC method with UV detection for the quantification of a pyrazole derivative in a pharmaceutical formulation.
1. Instrumentation:
-
HPLC system equipped with a quaternary pump, autosampler, column oven, and UV-Vis detector.
2. Chromatographic Conditions:
-
Column: C18 column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A mixture of acetonitrile and 0.1% trifluoroacetic acid in water (e.g., 60:40 v/v).
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: Determined by the UV spectrum of the specific pyrazole derivative (e.g., 254 nm).
-
Injection Volume: 10 µL.
3. Standard and Sample Preparation:
-
Standard Stock Solution: Accurately weigh about 10 mg of the pyrazole derivative reference standard and dissolve in a 100 mL volumetric flask with the mobile phase to obtain a concentration of 100 µg/mL.
-
Working Standard Solutions: Prepare a series of dilutions from the stock solution to create calibration standards ranging from 1 to 100 µg/mL.
-
Sample Preparation: For a tablet formulation, grind a number of tablets to a fine powder. Accurately weigh a portion of the powder equivalent to one tablet's dosage and transfer it to a 100 mL volumetric flask. Add approximately 70 mL of the mobile phase, sonicate for 15 minutes, and then dilute to volume with the mobile phase. Filter the solution through a 0.45 µm syringe filter before injection.
4. Method Validation Workflow
The following diagram outlines the typical workflow for validating an analytical method according to ICH guidelines.
Gas Chromatography-Mass Spectrometry (GC-MS) Method
This protocol outlines a GC-MS method for the identification and quantification of volatile pyrazole derivatives and their isomers.
1. Instrumentation:
-
Gas chromatograph coupled to a mass spectrometer with an electron ionization (EI) source.
2. Chromatographic and Mass Spectrometric Conditions:
-
GC Column: A non-polar capillary column (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness).
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
Injector Temperature: 250 °C.
-
Oven Temperature Program:
-
Initial temperature: 80 °C, hold for 2 minutes.
-
Ramp to 200 °C at 10 °C/min.
-
Hold at 200 °C for 5 minutes.
-
-
MS Transfer Line Temperature: 280 °C.
-
Ion Source Temperature: 230 °C.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Scan Range: m/z 40-400.
3. Standard and Sample Preparation:
-
Standard Stock Solution: Prepare a 1 mg/mL stock solution of the pyrazole derivative reference standard in a suitable volatile solvent (e.g., methanol or dichloromethane).
-
Working Standard Solutions: Create a series of dilutions from the stock solution to prepare calibration standards.
-
Sample Preparation: Dissolve the sample containing the pyrazole derivative in a suitable solvent to achieve a concentration within the calibration range. If necessary, perform a liquid-liquid extraction or solid-phase extraction to clean up the sample and remove non-volatile components. Filter the final solution through a 0.45 µm syringe filter into a GC vial.
This guide provides a foundational understanding of the validation of analytical methods for pyrazole derivatives. The choice between HPLC and GC-MS will ultimately depend on the specific analytical challenge at hand. For non-volatile and thermally labile pyrazole compounds, HPLC is the method of choice, while GC-MS excels in the analysis of volatile derivatives and the identification of unknown impurities through its mass spectral fragmentation patterns.
efficacy of fungicides derived from 1,3-Dimethyl-1H-pyrazole-4-carboxylic acid
An Objective Comparison of Fungicides Derived from 1,3-Dimethyl-1H-pyrazole-4-carboxylic Acid
Fungicides derived from pyrazole-4-carboxylic acids represent a significant class of agricultural chemicals, primarily targeting the succinate dehydrogenase (SDH) enzyme in fungi, a critical component of the mitochondrial respiratory chain.[1][2] This guide provides a comparative analysis of the and its analogues, with supporting experimental data and protocols for researchers, scientists, and professionals in drug development.
Comparative Efficacy of Pyrazole-Derived Fungicides
The antifungal activity of novel synthesized compounds is often evaluated against established commercial fungicides to benchmark their performance. The following tables summarize the in vitro efficacy, typically represented by the half-maximal effective concentration (EC50), of various pyrazole carboxamide derivatives against several phytopathogenic fungi. Lower EC50 values indicate higher antifungal activity.
| Compound | Target Fungus | EC50 (μg/mL) | Reference Fungicide | EC50 (μg/mL) of Reference | Source |
| 5-Methylisoxazol-3-yl 1,3-dimethyl-1H-pyrazole-4-carboxylate (7ai) | Rhizoctonia solani | 0.37 | Carbendazol | 1.00 | [3][4] |
| 5-Methylisoxazol-3-yl 1,3-dimethyl-1H-pyrazole-4-carboxylate (7ai) | Alternaria porri | 2.24 | Carbendazol | Not Reported | [3][4] |
| 5-Methylisoxazol-3-yl 1,3-dimethyl-1H-pyrazole-4-carboxylate (7ai) | Marssonina coronaria | 3.21 | Carbendazol | Not Reported | [3][4] |
| N-(2-(5-bromo-1H-indazol-1-yl)phenyl)-3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxamide (9m) | Colletotrichum orbiculare | 5.50 | Boscalid | >50 | [1] |
| N-(2-(5-bromo-1H-indazol-1-yl)phenyl)-3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxamide (9m) | Rhizoctonia solani | 14.40 | Boscalid | 21.31 | [1] |
| N-(2-(5-bromo-1H-indazol-1-yl)phenyl)-3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxamide (9m) | Botryosphaeria berengeriana | 28.29 | Boscalid | 45.65 | [1] |
| N-(1-(4-(4-(tert-butyl)benzamido)phenyl)propan-2-yl)-3-(difluoromethyl)-N-methoxy-1-methyl-1H-pyrazole-4-carboxamide (U22) | Sclerotinia sclerotiorum | 0.94 ± 0.11 | Fluxapyroxad | 0.71 ± 0.14 | [5] |
| Compound 8j (a pyrazole-4-carboxamide derivative) | Alternaria solani | 3.06 | Boscalid | Not Reported | [6] |
Experimental Protocols
The following is a representative methodology for determining the in vitro antifungal activity of test compounds using the mycelium growth inhibition method, as synthesized from multiple sources.[3][4][7]
Mycelium Growth Inhibition Assay
-
Preparation of Media: Potato Dextrose Agar (PDA) is prepared and autoclaved. After cooling to approximately 50-60°C, a stock solution of the test compound (dissolved in a solvent like DMSO) is added to the molten PDA to achieve the desired final concentrations (e.g., 0.1, 1, 10, 50, 100 μg/mL). The amended PDA is then poured into sterile Petri dishes. A control plate containing only the solvent (e.g., DMSO) in PDA is also prepared.
-
Inoculation: A mycelial disc (typically 5 mm in diameter) is taken from the edge of an actively growing culture of the target fungus and placed at the center of each PDA plate (both treated and control).
-
Incubation: The inoculated plates are incubated in the dark at a controlled temperature (e.g., 25-28°C).
-
Data Collection: The diameter of the fungal colony is measured in two perpendicular directions once the fungal growth in the control plate has reached nearly the full diameter of the plate.
-
Calculation of Inhibition: The percentage of mycelial growth inhibition is calculated using the following formula:
-
Inhibition (%) = [(C - T) / C] * 100
-
Where:
-
C = Average diameter of the mycelial colony on the control plate.
-
T = Average diameter of the mycelial colony on the treated plate.
-
-
-
EC50 Determination: The EC50 value is calculated by probit analysis of the inhibition percentages at different concentrations of the test compound.
Visualizations
The following diagrams illustrate key workflows and relationships in the evaluation of these fungicides.
Caption: Workflow for the Mycelium Growth Inhibition Assay.
Caption: Logical flow of fungicide development and optimization.
References
- 1. Synthesis, Antifungal Activity and Structure-Activity Relationships of Novel 3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic Acid Amides - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis and Antifungal Activity of the Derivatives of Novel Pyrazole Carboxamide and Isoxazolol Pyrazole Carboxylate - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Synthesis of pyrazole-4-carboxamides as potential fungicide candidates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
A Comparative Analysis of Pyrazole Carboxamide Derivatives as Carbonic Anhydrase Inhibitors
Introduction: Pyrazole and its derivatives are recognized as pharmacologically significant scaffolds due to their wide range of biological activities, including anti-inflammatory, anticancer, and antimicrobial effects.[1] A key area of research involves pyrazole carboxamide derivatives, which have shown considerable promise as enzyme inhibitors.[2] This guide provides a comparative study of a novel series of pyrazole-carboxamide derivatives bearing a sulfonamide moiety, evaluating their potential as inhibitors of human carbonic anhydrase (hCA) isoenzymes I and II, which are crucial targets in various pathologies.[2][3]
Data Presentation: Inhibitory Activity
The inhibitory effects of nine novel pyrazole-carboxamide derivatives (designated 6a-i ) on two human carbonic anhydrase isoenzymes, hCA I and hCA II, were investigated. The following table summarizes the inhibition constants (Kᵢ) for each compound, providing a quantitative comparison of their potency. Lower Kᵢ values indicate greater inhibitory activity.
| Compound ID | R Group (Substitution on Phenyl Sulfonamide) | hCA I Inhibition (Kᵢ, µM)[2] | hCA II Inhibition (Kᵢ, µM)[2] |
| 6a | H | 0.112 | 0.098 |
| 6b | 2-CH₃ | 0.085 | 0.011 |
| 6c | 3-CH₃ | 0.099 | 0.009 |
| 6d | 4-CH₃ | 0.063 | 0.007 |
| 6e | 2-Cl | 0.104 | 0.021 |
| 6f | 3-Cl | 0.125 | 0.015 |
| 6g | 4-Cl | 0.094 | 0.008 |
| 6h | 3-NO₂ | 3.368 | 4.235 |
| 6i | 4-NO₂ | 0.254 | 0.028 |
Summary of Structure-Activity Relationship (SAR): The data indicates that the nature and position of the substituent on the phenyl sulfonamide ring significantly influence inhibitory activity.
-
Compounds with electron-donating methyl groups (6b, 6c, 6d) and electron-withdrawing chloro groups (6e, 6f, 6g) generally showed potent inhibition, particularly against the hCA II isoenzyme.[2]
-
The compound with a 4-methyl substitution (6d ) was the most potent inhibitor for both hCA I (Kᵢ = 0.063 µM) and hCA II (Kᵢ = 0.007 µM).[2]
-
The presence of a nitro group, especially at the 3-position (6h ), drastically reduced the inhibitory activity against both isoenzymes.[2]
Experimental Protocols
General Synthesis of Pyrazole-Carboxamide Derivatives (6a-i)
The synthesis of the target compounds involved a multi-step process. The final key step is the reaction of a pyrazole-carboxylic acid chloride intermediate with various substituted sulfonamides.[2]
-
Reactants : 4-Benzoyl-1,5-diphenyl-1H-pyrazole-3-carbonyl chloride (intermediate 4 ) and various primary/secondary sulfonamide derivatives (5a-i).[2]
-
Reaction Conditions : The acid chloride intermediate (1 molar equivalent) was reacted with the appropriate sulfonamide derivative (2 molar equivalents) in a tetrahydrofuran (THF) solvent.[2]
-
Procedure : The reaction mixture was refluxed for approximately 5 hours.[2]
-
Monitoring and Purification : The progress of the reaction was monitored using Thin Layer Chromatography (TLC). Upon completion, the final products (6a-i) were isolated in high yields.[2]
-
Characterization : The chemical structures of all newly synthesized compounds were confirmed and characterized using spectroscopic methods, including FT-IR, ¹H-NMR, ¹³C-NMR, and High-Resolution Mass Spectrometry (HRMS).[2]
In Vitro Carbonic Anhydrase (CA) Inhibition Assay
The inhibitory activity of the synthesized pyrazole-carboxamide derivatives against hCA I and hCA II was determined by measuring the inhibition of CO₂ hydration, the enzyme's primary catalytic function.
-
Enzyme Source : Human erythrocyte hCA I and hCA II isoenzymes.[2]
-
Principle : The assay measures the esterase activity of CA, which is correlated with its hydratase activity. The hydrolysis of 4-nitrophenyl acetate (NPA) by the enzyme is monitored spectrophotometrically.
-
Procedure :
-
A solution containing Tris-HCl buffer, the specific CA isoenzyme, and the inhibitor compound at various concentrations was prepared.
-
The reaction was initiated by adding the substrate, 4-nitrophenyl acetate.
-
The absorbance was measured at 348 nm to monitor the formation of the product, 4-nitrophenolate.
-
-
Data Analysis : The inhibitory effects were determined by comparing the enzymatic reaction rates in the presence and absence of the inhibitor compounds. Kᵢ values were calculated from dose-response curves.
Visualizations
Experimental Workflow
References
- 1. researchgate.net [researchgate.net]
- 2. Synthesis, molecular docking and molecular dynamics simulations, drug-likeness studies, ADMET prediction and biological evaluation of novel pyrazole-carboxamides bearing sulfonamide moiety as potent carbonic anhydrase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis, characterization and biological evaluation of pyrazole-based benzene sulfonamides as inhibitors of human carbonic anhydrase II, IX and XII - RSC Advances (RSC Publishing) [pubs.rsc.org]
A Comparative Guide to Alternatives for 1,3-Dimethyl-1H-pyrazole-4-carboxylic Acid in Synthesis
For researchers and professionals in drug development and chemical synthesis, the selection of appropriate building blocks is paramount to achieving desired molecular properties and reaction outcomes. 1,3-Dimethyl-1H-pyrazole-4-carboxylic acid is a valuable reagent, but a variety of structural analogs and bioisosteric replacements can offer advantages in terms of synthetic accessibility, biological activity, and physicochemical properties. This guide provides an objective comparison of alternatives, supported by experimental data, to aid in the rational design of synthetic pathways.
Structural Alternatives to the Pyrazole Core
The pyrazole scaffold is a cornerstone in medicinal chemistry, and modifications to its substitution pattern can significantly impact a molecule's biological activity. The structure-activity relationships of various pyrazole derivatives have been extensively studied, particularly in the context of cannabinoid receptor antagonists and fungicides.[1][2] Key modifications to the this compound core include alterations at the N1, C3, and C5 positions.
Table 1: Comparison of Substituted Pyrazole-4-Carboxylic Acids in Amide Synthesis
| Pyrazole Carboxylic Acid Derivative | Amine | Coupling Reagent | Solvent | Yield (%) | Reference |
| This compound | Substituted anilines | Thionyl chloride | Toluene | Not specified | [3] |
| 3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid | Various anilines | Thionyl chloride | Toluene | Good to excellent | [3] |
| 1-Methyl-1H-pyrazole-4-carboxylic acid | Not specified | Not specified | Not specified | Not specified | [4] |
| 1H-Pyrazole-4-carboxylic acid | Not specified | Not specified | Not specified | Not specified | [5] |
| 3,5-Dimethyl-1H-pyrazole-4-carboxylic acid | Not specified | Not specified | Not specified | Not specified | [6] |
Note: Direct comparative yield data for a series of pyrazole-4-carboxylic acids under identical conditions is limited in the literature. The yields are often reported qualitatively (e.g., "good to excellent").
Bioisosteric Replacements for the Carboxylic Acid Moiety
Bioisosteres are functional groups with similar physicochemical properties that can be used to replace a specific moiety in a molecule to enhance its biological activity, selectivity, or metabolic stability. Several alternatives to the carboxylic acid group can be considered.
Table 2: Physicochemical Properties of Carboxylic Acid Bioisosteres
| Bioisostere | pKa | cLogP (approx.) | Key Features |
| Carboxylic Acid | 4-5 | Variable | Acidic, can form strong hydrogen bonds. |
| Tetrazole | ~5 | More lipophilic than COOH | Metabolically stable, can mimic the charge and hydrogen bonding of a carboxylate. |
| Acylsulfonamide | 8-10 | Variable | Less acidic, can form multiple hydrogen bonds. |
| Hydroxamic Acid | 9-10 | Variable | Can act as a chelating agent. |
Synthetic Application: Amide Bond Formation
A primary application of this compound and its analogs is in the synthesis of pyrazole-4-carboxamides, a class of compounds with significant biological activity, including fungicidal and insecticidal properties.[7][8][9] The efficiency of the amide bond formation is highly dependent on the choice of coupling reagent.
Comparison of Common Coupling Reagents
Several reagents are available to facilitate the coupling of carboxylic acids and amines. The choice of reagent can significantly impact reaction time, yield, and the degree of side reactions like racemization.[10][11]
Table 3: Performance of Common Amide Coupling Reagents
| Coupling Reagent | Typical Yield (%) | Typical Reaction Time | Key Advantages | Key Disadvantages |
| HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium) | 95-99 | 1-2 hours | High reactivity, low racemization, effective for sterically hindered substrates.[10] | Higher cost. |
| HBTU (Hexafluorophosphate Benzotriazole Tetramethyl Uronium) | 90-95 | 2-4 hours | Good balance of reactivity and cost.[10] | Slightly less effective than HATU in preventing racemization. |
| PyBOP (Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate) | 90-96 | 2-4 hours | High coupling efficiency.[10] | Can be less effective for highly sterically hindered couplings. |
| EDC/HOBt (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide / Hydroxybenzotriazole) | 85-92 | 4-8 hours | Cost-effective, water-soluble byproducts are easily removed.[10] | Lower reactivity, longer reaction times. |
General Experimental Workflow for Amide Coupling
The following diagram illustrates a typical workflow for the synthesis and comparison of pyrazole-4-carboxamides using different pyrazole-4-carboxylic acid starting materials.
Caption: A generalized workflow for the comparative synthesis of pyrazole-4-carboxamides.
Experimental Protocols
Representative Protocol for HATU-Mediated Amide Coupling
This protocol is a general procedure for the synthesis of pyrazole-4-carboxamides and can be adapted for various substituted pyrazole-4-carboxylic acids and amines.[12]
Materials:
-
Pyrazole-4-carboxylic acid derivative (1.0 eq)
-
Amine (1.1 eq)
-
HATU (1.1 eq)
-
N,N-Diisopropylethylamine (DIPEA) (2.0 eq)
-
Anhydrous N,N-Dimethylformamide (DMF)
Procedure:
-
To a solution of the pyrazole-4-carboxylic acid derivative in anhydrous DMF, add the amine and DIPEA.
-
Cool the reaction mixture to 0 °C in an ice bath.
-
Add HATU portion-wise to the stirred solution.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring the progress by thin-layer chromatography (TLC).
-
Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with 1 M HCl, saturated aqueous NaHCO3, and brine.
-
Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired amide.
Activation of Carboxylic Acid for Amide Synthesis
The formation of an amide bond proceeds through the activation of the carboxylic acid, which is then susceptible to nucleophilic attack by the amine. The following diagram illustrates the general mechanism of carboxylic acid activation by a coupling reagent.
Caption: General mechanism of amide bond formation via carboxylic acid activation.
Conclusion
While this compound is a versatile building block, a range of structural alternatives and bioisosteric replacements are available to the synthetic chemist. The choice of a particular analog will depend on the specific goals of the synthesis, including the desired biological activity, physicochemical properties, and synthetic feasibility. For the common application of amide synthesis, the selection of an appropriate coupling reagent is critical for achieving high yields and purity. This guide provides a framework for the rational selection of alternatives and the optimization of reaction conditions.
References
- 1. Structure-activity relationships of pyrazole derivatives as cannabinoid receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. 1-Methyl-1H-pyrazole-4-carboxylic acid | C5H6N2O2 | CID 643160 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Pyrazole-4-carboxylic acid | C4H4N2O2 | CID 3015937 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Design, synthesis and structure-activity relationship of novel pyrazole-4-carboxamide derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Synthesis and Biological Activities of Novel Pyrazole Carboxamides Containing an Aryloxypyridyl Ethylamine Module - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. peptide.com [peptide.com]
- 12. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PMC [pmc.ncbi.nlm.nih.gov]
Antifungal Potential of 1,3-Dimethyl-1H-pyrazole-4-carboxylic Acid Derivatives: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The emergence of drug-resistant fungal strains poses a significant threat to agriculture and human health, necessitating the development of novel antifungal agents.[1][2] Among the promising candidates, derivatives of 1,3-Dimethyl-1H-pyrazole-4-carboxylic acid have garnered attention for their broad-spectrum antifungal activity.[1][3][4] This guide provides a comparative analysis of the antifungal spectrum of these derivatives, supported by experimental data, to aid in the advancement of antifungal drug discovery.
Comparative Antifungal Spectrum
Recent studies have demonstrated the in vitro efficacy of various this compound derivatives against a range of phytopathogenic fungi. The antifungal activity, often quantified by the half-maximal effective concentration (EC50), reveals a spectrum of potency across different chemical modifications of the parent molecule.
A series of pyrazole carboxamides and isoxazolol pyrazole carboxylates derived from this compound have been synthesized and evaluated for their antifungal properties.[1] The results, summarized in the table below, highlight the variable efficacy of these compounds against several economically important plant pathogens.
| Compound ID | Fungal Species | EC50 (µg/mL)[1][5] |
| 7af | Alternaria porri | >100 |
| Marssonina coronaria | >100 | |
| Cercospora petroselini | >100 | |
| Rhizoctonia solani | 11.22 | |
| 7ai | Alternaria porri | 2.24 |
| Marssonina coronaria | 3.21 | |
| Cercospora petroselini | 10.29 | |
| Rhizoctonia solani | 0.37 | |
| 7bc | Alternaria porri | >100 |
| Marssonina coronaria | 72.20 | |
| Cercospora petroselini | 61.29 | |
| Rhizoctonia solani | 81.72 | |
| 7bg | Alternaria porri | 11.22 |
| Marssonina coronaria | 7.93 | |
| Cercospora petroselini | 27.43 | |
| Rhizoctonia solani | 4.99 | |
| 7bh | Alternaria porri | 24.76 |
| Marssonina coronaria | 25.48 | |
| Cercospora petroselini | 6.99 | |
| Rhizoctonia solani | 5.93 | |
| 7bi | Alternaria porri | 21.01 |
| Marssonina coronaria | 9.08 | |
| Cercospora petroselini | 32.40 | |
| Rhizoctonia solani | 7.69 | |
| Carbendazol (Control) | Alternaria porri | 0.99 |
| Marssonina coronaria | 0.96 | |
| Cercospora petroselini | 0.96 | |
| Rhizoctonia solani | 1.00 |
Notably, compound 7ai , an isoxazolol pyrazole carboxylate, demonstrated significant antifungal activity, particularly against Rhizoctonia solani, with an EC50 value of 0.37 µg/mL, surpassing the efficacy of the commercial fungicide carbendazol (EC50 of 1.00 µg/mL).[1][5] In contrast, many of the tested pyrazole carboxamide derivatives exhibited moderate to low activity against the selected fungi.[1]
Another class of derivatives, 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid amides, has also been investigated.[3] While specific EC50 values are not provided in the abstract, the study reports that most of these compounds displayed moderate to excellent activity against seven phytopathogenic fungi. One compound, 9m (N-(2-(5-bromo-1H-indazol-1-yl)phenyl)-3-(difluoro-methyl)-1-methyl-1H-pyrazole-4-carboxamide), showed higher antifungal activity against all seven tested fungi than the commercial fungicide boscalid.[3]
Mechanism of Action: Targeting Fungal Respiration
Several studies suggest that pyrazole carboxamide derivatives exert their antifungal effects by inhibiting succinate dehydrogenase (SDH), a key enzyme in the mitochondrial electron transport chain.[2][3] This inhibition disrupts fungal respiration, leading to cell death. Molecular docking studies have shown that these compounds can bind to the active site of SDH, interacting with key amino acid residues.[2][3]
Caption: Inhibition of Succinate Dehydrogenase by Pyrazole Derivatives.
Experimental Protocols
The evaluation of the antifungal activity of this compound derivatives is primarily conducted using the mycelium growth inhibition method .[1]
Detailed Methodology:
-
Preparation of Test Compounds: The synthesized pyrazole derivatives are dissolved in a suitable solvent, such as dimethyl sulfoxide (DMSO), to create stock solutions.
-
Fungal Culture: The target phytopathogenic fungi are cultured on potato dextrose agar (PDA) plates at a suitable temperature (e.g., 25°C) until the mycelia cover the entire plate.
-
Assay Plate Preparation: A specified volume of the stock solution of each test compound is added to molten PDA to achieve the desired final concentrations. The mixture is then poured into sterile Petri dishes. A control plate containing only the solvent (DMSO) is also prepared.
-
Inoculation: A mycelial disc (e.g., 5 mm in diameter) is taken from the edge of an actively growing fungal culture and placed at the center of each agar plate containing the test compound.
-
Incubation: The inoculated plates are incubated at the optimal growth temperature for the specific fungus until the mycelial growth in the control plate reaches the edge of the dish.
-
Data Collection and Analysis: The diameter of the mycelial colony on each plate is measured. The percentage of inhibition is calculated using the following formula:
Inhibition (%) = [(dc - dt) / dc] × 100
where 'dc' is the average diameter of the mycelial colony on the control plate, and 'dt' is the average diameter of the mycelial colony on the treated plate.
-
EC50 Determination: To determine the EC50 value, a series of concentrations of the compounds are tested. The inhibition rates are then subjected to probit analysis to calculate the concentration that inhibits 50% of the mycelial growth.
Caption: Workflow for Antifungal Susceptibility Testing.
Conclusion and Future Directions
Derivatives of this compound represent a promising class of antifungal agents with a broad spectrum of activity against various phytopathogenic fungi. The isoxazolol pyrazole carboxylate 7ai and the difluoromethyl-pyrazole carboxamide 9m have demonstrated particularly high potency, in some cases exceeding that of commercial fungicides.[1][3] The mechanism of action for some of these derivatives appears to involve the inhibition of the fungal respiratory chain enzyme, succinate dehydrogenase.[2][3]
Further research should focus on optimizing the structure of these lead compounds to enhance their antifungal activity and broaden their spectrum. In vivo studies are crucial to validate the in vitro findings and to assess the efficacy, phytotoxicity, and environmental safety of these compounds for potential agricultural applications. The exploration of other potential cellular targets could also unveil novel mechanisms of antifungal action and pave the way for the development of the next generation of fungicides.
References
- 1. Synthesis and Antifungal Activity of the Derivatives of Novel Pyrazole Carboxamide and Isoxazolol Pyrazole Carboxylate - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Design, Synthesis, and Evaluation of Antifungal Bioactivity of Novel Pyrazole Carboxamide Thiazole Derivatives as SDH Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Antibacterial and antifungal pyrazoles based on different construction strategies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
A Researcher's Guide to Purity Assessment of Synthesized 1,3-Dimethyl-1H-pyrazole-4-carboxylic Acid
For researchers, scientists, and professionals in drug development, ensuring the purity of synthesized active pharmaceutical ingredients (APIs) and intermediates like 1,3-Dimethyl-1H-pyrazole-4-carboxylic acid is a critical step in the research and development pipeline. This guide provides a comparative overview of key analytical techniques for purity assessment, complete with experimental protocols and supporting data to aid in method selection and implementation.
Comparative Analysis of Purity Determination Methods
The selection of an appropriate analytical method for purity assessment depends on various factors, including the expected impurities, the required level of accuracy, and the available instrumentation. The following table summarizes and compares the most common techniques used for the purity analysis of this compound.
| Analytical Technique | Principle | Information Provided | Advantages | Limitations | Typical Purity Range (%) |
| High-Performance Liquid Chromatography (HPLC) | Differential partitioning of the analyte and impurities between a stationary and a mobile phase. | Quantitative purity (area %), presence of non-volatile impurities. | High resolution and sensitivity, widely applicable, suitable for non-volatile and thermally labile compounds.[1] | Requires reference standards for impurity identification and quantification, method development can be time-consuming. | 95.0 - 99.9 |
| Gas Chromatography-Mass Spectrometry (GC-MS) | Separation of volatile compounds based on their boiling points and partitioning, followed by mass-based identification.[2] | Quantitative purity, identification of volatile and semi-volatile impurities and isomers.[2][3] | High sensitivity and specificity, excellent for identifying unknown volatile impurities.[2] | Requires derivatization for non-volatile compounds, potential for thermal degradation of the analyte. | 95.0 - 99.9 |
| Quantitative Nuclear Magnetic Resonance (qNMR) | The integral of an NMR signal is directly proportional to the number of corresponding nuclei.[4][5] | Absolute purity determination without a specific reference standard of the analyte.[6][7] | Primary analytical method, highly accurate and precise, provides structural information.[4] | Lower sensitivity compared to chromatographic methods, requires a high-purity internal standard.[6] | 98.0 - 100.0 |
| Melting Point Analysis | A pure crystalline solid melts at a specific, sharp temperature, which is depressed and broadened by impurities.[8][9] | Qualitative indication of purity.[10][11] | Fast, simple, and inexpensive preliminary assessment of purity.[10][12] | Non-specific, not quantitative, susceptible to user interpretation, only suitable for crystalline solids.[11] | > 95 (qualitative) |
Experimental Workflow for Purity Assessment
The following diagram illustrates a typical workflow for the comprehensive purity assessment of synthesized this compound, from initial screening to detailed characterization.
Caption: Workflow for purity analysis of this compound.
Detailed Experimental Protocols
Herein are detailed methodologies for the key analytical techniques.
High-Performance Liquid Chromatography (HPLC)
This protocol outlines a reverse-phase HPLC method for the quantitative purity determination of this compound.
-
Instrumentation: HPLC system with a UV or Diode Array Detector (DAD).
-
Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase:
-
A: 0.1% Phosphoric acid in Water.
-
B: Acetonitrile.
-
-
Gradient:
-
0-2 min: 95% A, 5% B
-
2-15 min: Linear gradient to 5% A, 95% B
-
15-20 min: 5% A, 95% B
-
20-22 min: Linear gradient to 95% A, 5% B
-
22-25 min: 95% A, 5% B
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 220 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation: Accurately weigh approximately 10 mg of the synthesized compound and dissolve in 10 mL of a 50:50 mixture of acetonitrile and water to a final concentration of 1 mg/mL. Filter through a 0.45 µm syringe filter before injection.
-
Purity Calculation: The purity is calculated based on the area percentage of the main peak relative to the total area of all peaks detected.
Purity (%) = (Area of Main Peak / Total Area of All Peaks) x 100
Gas Chromatography-Mass Spectrometry (GC-MS)
This method is suitable for identifying and quantifying volatile and semi-volatile impurities. Derivatization is often required for carboxylic acids to increase their volatility.
-
Derivatization (Esterification):
-
To approximately 5 mg of the sample, add 1 mL of 2% (v/v) sulfuric acid in methanol.
-
Heat the mixture at 60 °C for 30 minutes.
-
After cooling, add 1 mL of saturated sodium bicarbonate solution and 1 mL of dichloromethane.
-
Vortex and allow the layers to separate.
-
Analyze the organic (bottom) layer.
-
-
Instrumentation: Gas chromatograph coupled to a mass spectrometer.
-
Column: A non-polar capillary column, such as a DB-5ms (30 m x 0.25 mm ID, 0.25 µm film thickness).[2]
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
Oven Temperature Program:
-
Initial temperature: 70 °C, hold for 2 minutes.
-
Ramp: 10 °C/min to 250 °C.
-
Hold: 5 minutes at 250 °C.
-
-
Injector Temperature: 250 °C.
-
Injection Mode: Split (e.g., 20:1 ratio).
-
Mass Spectrometer:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: m/z 40-400.
-
-
Data Analysis: Impurities are identified by comparing their mass spectra to a library (e.g., NIST). Quantification can be performed using an internal standard.
Quantitative NMR (qNMR)
qNMR provides a highly accurate, direct measure of purity by comparing the integral of a specific proton signal from the analyte to that of a certified internal standard.
-
Instrumentation: NMR spectrometer (e.g., 400 MHz or higher).
-
Internal Standard (IS): A high-purity (>99.9%) compound with a simple spectrum and signals that do not overlap with the analyte. Maleic anhydride or dimethyl sulfone are suitable choices.
-
Sample Preparation:
-
Accurately weigh approximately 10 mg of the synthesized this compound and 10 mg of the internal standard into a vial.
-
Dissolve the mixture in a known volume (e.g., 0.7 mL) of a deuterated solvent (e.g., DMSO-d6).
-
-
Acquisition Parameters:
-
Pulse Angle: 30-90°.
-
Relaxation Delay (d1): At least 5 times the longest T1 relaxation time of the signals of interest (typically 30-60 seconds for accurate quantification).
-
Number of Scans: Sufficient to achieve a good signal-to-noise ratio (e.g., 16 or 32 scans).
-
-
Purity Calculation: The purity of the analyte is calculated using the following formula:
Purity (%) = (I_analyte / I_IS) x (N_IS / N_analyte) x (MW_analyte / MW_IS) x (m_IS / m_analyte) x Purity_IS
Where:
-
I: Integral value of the signal
-
N: Number of protons for the integrated signal
-
MW: Molecular weight
-
m: mass
-
Purity_IS: Purity of the internal standard
-
Melting Point Analysis
This is a fundamental technique to quickly assess the purity of a crystalline solid.[8]
-
Instrumentation: Melting point apparatus.
-
Sample Preparation: The sample must be completely dry and finely powdered.[12] Pack a small amount (2-3 mm height) into a capillary tube.
-
Procedure:
-
Place the capillary tube in the melting point apparatus.
-
Heat rapidly to about 15-20 °C below the expected melting point.
-
Then, decrease the heating rate to 1-2 °C per minute.[12]
-
Record the temperature at which the first liquid appears and the temperature at which the entire sample is liquid. This is the melting point range.
-
-
Interpretation: A pure compound will have a sharp melting point range (typically < 2 °C).[8][9] Impurities will cause a depression and broadening of the melting point range.[11] The literature melting point for this compound can be used as a reference.
References
- 1. ijcpa.in [ijcpa.in]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. Universal Quantitative NMR Analysis of Complex Natural Samples - PMC [pmc.ncbi.nlm.nih.gov]
- 5. What is qNMR and why is it important? - Mestrelab Resources [mestrelab.com]
- 6. nmr.chem.ox.ac.uk [nmr.chem.ox.ac.uk]
- 7. emerypharma.com [emerypharma.com]
- 8. mt.com [mt.com]
- 9. Melting point determination | Resource | RSC Education [edu.rsc.org]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. m.youtube.com [m.youtube.com]
Comparative SAR Study of 4-arylazo-3,5-diamino-1H-pyrazoles: Anti-biofilm vs. Anticancer Activity
The 4-arylazo-3,5-diamino-1H-pyrazole scaffold has emerged as a versatile pharmacophore, yielding compounds with potent and distinct biological activities. This guide provides a comparative analysis of the structure-activity relationships (SAR) of this class of compounds in two key therapeutic areas: as anti-biofilm agents for combating bacterial infections and as cyclin-dependent kinase (CDK) inhibitors for cancer therapy. The following sections present quantitative data, detailed experimental protocols, and visual workflows to aid researchers and drug development professionals in understanding the nuanced SAR of this promising heterocyclic system.
Quantitative SAR Data: A Tale of Two Targets
The biological activity of 4-arylazo-3,5-diamino-1H-pyrazoles is highly dependent on the substitution pattern of the aryl ring. The data below summarizes the effects of these substitutions on their ability to induce biofilm dispersal in Pseudomonas aeruginosa by reducing cyclic di-GMP levels, and their potency in inhibiting cyclin-dependent kinases.
Anti-biofilm Activity: c-di-GMP Reduction
A comprehensive study involving 60 analogues has elucidated the structural requirements for activating the P. aeruginosa phosphodiesterase (PDE) BifA, leading to a reduction in cyclic di-GMP (c-di-GMP) levels and subsequent biofilm dispersal.[1][2] The initial hit compound, 4-(3-fluorophenyl)azo-3,5-diamino-1H-pyrazole, reduced c-di-GMP levels by over 70%.[2] The SAR study revealed that the position of the fluorine substituent on the phenyl ring is critical, with the ortho-position providing the most potent activity.[2]
Table 1: SAR of 4-arylazo-3,5-diamino-1H-pyrazoles on c-di-GMP Reduction in P. aeruginosa
| Compound | Aryl Substitution | c-di-GMP Reduction (%) |
| 1 | 3-F | 73 |
| 2 | 2-F | 83 |
| 3 | 4-F | 44 |
| 4 | H | 71 |
| 5 | 2-Cl | Inactive |
| 6 | 2-Br | Inactive |
| 7 | 2-I | Inactive |
| 8 | 2,3-di-F | 68 |
| 9 | 2,4-di-F | 55 |
| 10 | 2,5-di-F | 63 |
| 11 | 2,6-di-F | 67 |
| 12 | 3,4-di-F | 35 |
| 13 | 3,5-di-F | 47 |
| 14 | 2,4,5-tri-F | 41 |
| 15 | 2,3,4,5,6-penta-F | 34 |
Data sourced from a study that evaluated c-di-GMP reduction using a GFP-based reporter strain.[1][2]
Anticancer Activity: CDK Inhibition
In parallel, screening of a small-molecule library identified 4-arylazo-3,5-diamino-1H-pyrazoles as ATP-competitive inhibitors of cyclin-dependent kinases.[3] A preliminary SAR study of 35 analogues demonstrated moderate potency against CDK2/cyclin E, with a preference for CDK9/cyclin T1.[3] The most potent inhibitor identified was 4-[(3,5-diamino-1H-pyrazol-4-yl)diazenyl]phenol (CAN508).
Table 2: SAR of 4-arylazo-3,5-diamino-1H-pyrazoles as CDK Inhibitors
| Compound | Aryl Substitution | CDK2/cyclin E IC50 (µM) | CDK9/cyclin T1 IC50 (µM) |
| CAN508 (31b) | 4-OH | 0.35 | 0.15 |
| 27b | 4-N(CH₃)₂ | 1.1 | 0.4 |
| 28b | 4-OCH₃ | 3.2 | 1.2 |
| 20b | 3-NO₂ | >100 | >100 |
| Parent Cmpd. | H | 6.5 | 2.5 |
IC50 values were determined using in vitro kinase assays. Data extracted from the Journal of Medicinal Chemistry, 2006, 49 (22), pp 6500–6509.
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and extension of SAR studies. The following are the key experimental protocols for the synthesis and biological evaluation of 4-arylazo-3,5-diamino-1H-pyrazoles.
Synthesis of 4-arylazo-3,5-diamino-1H-pyrazoles
A simple and efficient two-step synthesis has been reported for this class of compounds.[2]
Step 1: Diazotization of Aniline and Coupling with Malononitrile
-
Dissolve the substituted aniline (1 eq.) in a solution of concentrated HCl and water.
-
Cool the solution to 0°C in an ice bath.
-
Add a solution of sodium nitrite (1 eq.) in water dropwise while maintaining the temperature at 0°C.
-
Stir the reaction mixture at 0°C for 30 minutes to form the diazonium salt.
-
In a separate flask, dissolve malononitrile (1.5 eq.) and sodium acetate in water.
-
Cool the malononitrile solution to 0°C.
-
Slowly add the cold diazonium salt solution to the malononitrile solution.
-
Allow the reaction mixture to warm to room temperature and stir overnight.
-
Collect the resulting precipitate (the N-phenylcarbonohydrazonoyl dicyanide intermediate) by filtration.
Step 2: Cyclization with Hydrazine
-
Suspend the intermediate from Step 1 in ethanol.
-
Add hydrazine hydrate (50%, 1.15 eq.) to the suspension.
-
Stir the reaction mixture at room temperature overnight.
-
Collect the precipitated 4-arylazo-3,5-diamino-1H-pyrazole product by filtration, wash with cold ethanol, and dry.
c-di-GMP Quantification using a GFP-based Reporter Assay
The intracellular levels of c-di-GMP in P. aeruginosa can be quantified using a green fluorescent protein (GFP)-based reporter strain.[1][4][5]
-
Grow the P. aeruginosa reporter strain (e.g., MTR235) overnight in a suitable medium (e.g., LB broth with appropriate antibiotics).[4][5]
-
Dilute the overnight culture to a starting OD₆₀₀ of ~0.05 in fresh medium in a microtiter plate.
-
Add the test compounds at various concentrations to the wells. Include appropriate vehicle controls (e.g., DMSO).
-
Incubate the plate at 37°C with shaking.
-
Measure the optical density at 600 nm (OD₆₀₀) and the GFP fluorescence (excitation ~485 nm, emission ~520 nm) at regular intervals using a plate reader.[4]
-
Normalize the fluorescence signal to the cell density (Fluorescence/OD₆₀₀).
-
Calculate the percentage reduction in c-di-GMP by comparing the normalized fluorescence of the compound-treated cells to the vehicle-treated control cells.
In Vitro CDK2/cyclin E Kinase Inhibition Assay
The inhibitory activity of the compounds against CDK2/cyclin E can be determined using a luminescence-based kinase assay, such as the ADP-Glo™ Kinase Assay.[6]
-
Prepare a reaction buffer (e.g., 40mM Tris, pH 7.5; 20mM MgCl₂; 0.1mg/ml BSA; 50μM DTT).[6]
-
In a 384-well plate, add 1 µl of the test compound at various concentrations (or vehicle control).[6]
-
Add 2 µl of recombinant human CDK2/cyclin E enzyme solution.
-
Add 2 µl of a substrate/ATP mix (e.g., Histone H1 as substrate and ATP at a concentration near the Km).
-
Incubate the reaction at room temperature for 60 minutes.[6]
-
Add 5 µl of ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.[6]
-
Add 10 µl of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes at room temperature.[6]
-
Measure the luminescence using a plate reader.
-
Calculate the percent inhibition for each compound concentration and determine the IC₅₀ value by fitting the data to a dose-response curve.
Visualizing the Science: Pathways and Workflows
Diagrams illustrating the underlying biological pathways and experimental procedures can facilitate a deeper understanding of the SAR data.
Caption: Signaling pathway for biofilm dispersal.
Caption: General synthesis workflow.
Caption: c-di-GMP reporter assay workflow.
Caption: CDK inhibition assay workflow.
References
- 1. Cyclic di-GMP-Responsive Transcriptional Reporter Bioassays in Pseudomonas aeruginosa - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. SAR study of 4-arylazo-3,5-diamino-1H-pyrazoles: identification of small molecules that induce dispersal of Pseudomonas aeruginosa biofilms - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Fluorescence-Based Reporter for Gauging Cyclic Di-GMP Levels in Pseudomonas aeruginosa - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Analysis of Pseudomonas aeruginosa c-di-GMP High and Low Subpopulations Using Flow-assisted Cell Sorting (FACS) and Quantitative Reverse Transcriptase PCR (qRT-PCR) - PMC [pmc.ncbi.nlm.nih.gov]
- 6. promega.com [promega.com]
A Comparative Guide to Improved Processes for the Preparation of Esters of 1-H-Pyrazole-4-Carboxylic Acids
For Researchers, Scientists, and Drug Development Professionals
The synthesis of 1-H-pyrazole-4-carboxylic acid esters, a key scaffold in many pharmaceutical and agrochemical compounds, has been the subject of extensive research to improve efficiency, yield, and environmental footprint. This guide provides an objective comparison of several prominent and improved methods, supported by experimental data and detailed protocols to aid in the selection of the most suitable process for your research and development needs.
Comparison of Synthetic Methodologies
Several innovative approaches have emerged to offer advantages over traditional methods. Below is a comparative summary of key performance indicators for some of the most effective modern techniques.
| Method | Key Features | Typical Yield (%) | Reaction Time | Environmental Considerations |
| Vilsmeier-Haack Reaction (Conventional) | Well-established, versatile for various hydrazones. | 70-85 | 4 hours | Use of hazardous reagents (POCl₃), organic solvents. |
| Vilsmeier-Haack Reaction (Microwave-Assisted) | Significant reduction in reaction time, improved yields.[1] | 85-95 | 3-5 minutes | Reduced energy consumption, but still uses hazardous reagents. |
| One-Pot Synthesis (Magnetic Ionic Liquid) | Green, recyclable catalyst, simple work-up.[2] | 75-92 | Not specified | Environmentally friendly solvent and catalyst.[2] |
| Halogenated Solvent Method | High regioselectivity, improved yield for specific isomers.[3] | ~72 (isolated) | Not specified | Use of halogenated solvents, which can be environmentally persistent. |
| Knorr Pyrazole Synthesis | Classic, reliable method for pyrazolone formation from β-ketoesters. | High | ~1 hour | Use of organic solvents and acid catalyst. |
Experimental Protocols
Detailed methodologies for the key synthetic routes are provided below to facilitate replication and adaptation.
Vilsmeier-Haack Reaction: Conventional and Microwave-Assisted
This reaction involves the cyclization of hydrazones using the Vilsmeier reagent (a mixture of phosphorus oxychloride and dimethylformamide).
Conventional Method Protocol [1][4]
-
To an ice-cold, stirred solution of hydrazone (0.001 mol) in dry DMF (4 mL), add phosphorus oxychloride (POCl₃, 0.003 mol) dropwise.
-
Allow the reaction mixture to reach room temperature and then reflux at 70-80°C for approximately 4 hours.
-
Pour the resulting mixture onto crushed ice and neutralize with a dilute sodium hydroxide solution.
-
Allow the mixture to stand overnight.
-
Collect the precipitate by filtration and purify by column chromatography (Silica gel, ethyl acetate-petroleum ether mixture) to yield the final product.
Microwave-Assisted Method Protocol [1][4]
-
Prepare the Vilsmeier reagent as described in the conventional method.
-
After the addition of POCl₃, allow the mixture to reach room temperature.
-
Subject the reaction mixture to microwave irradiation (e.g., 210W) for 3 minutes, using 20-second pulses.
-
Pour the mixture onto crushed ice and neutralize as in the conventional method.
-
Filter the resulting solid and recrystallize from a suitable solvent (e.g., chloroform) to obtain the pure product.
One-Pot Synthesis using a Magnetic Ionic Liquid
This environmentally friendly method utilizes a recyclable magnetic ionic liquid as a catalyst for a three-component reaction.
Protocol [2]
-
In a round-bottom flask, combine ethyl acetoacetate (10 mmol), an aldehyde (10 mmol), a hydrazine derivative (10 mmol), and the freshly prepared magnetic ionic liquid [bmim][FeCl₄] (1.5 mmol).
-
Introduce a flow of oxygen into the reaction mixture.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Upon completion, separate the magnetic ionic liquid from the product solution using an external magnet.
-
Wash the ionic liquid with ethyl acetate and dry under a vacuum for reuse.
-
Evaporate the solvent from the product solution and recrystallize the residue from isopropanol to afford the pure pyrazole ester.
Synthesis from 4,4,4-Trihalogen-substituted Acetoacetic Esters
This patented method focuses on achieving high regioselectivity by employing a halogenated organic solvent.
Protocol [3]
-
React a 4,4,4-trihalogen-substituted acetoacetic ester derivative with a hydrazine derivative in the presence of an organic solvent containing at least one halogen atom (e.g., 1,1,1,3,3-pentafluorobutane).
-
The reaction is typically carried out at a temperature ranging from -20°C to 60°C. For specific applications, an initial temperature of -30°C to -20°C may be used, followed by warming to 10°C to 40°C.
-
After the reaction is complete, neutralize the mixture with an acid (e.g., 1N HCl).
-
Perform an extraction with an organic solvent (e.g., chloroform).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent under reduced pressure to obtain the product.
Knorr Pyrazole Synthesis
A foundational method for the synthesis of pyrazolones from β-ketoesters and hydrazines.
-
In a suitable vial, mix the β-ketoester (e.g., ethyl benzoylacetate, 3 mmol) and a hydrazine derivative (e.g., hydrazine hydrate, 6 mmol).
-
Add a solvent (e.g., 1-propanol, 3 mL) and a catalytic amount of acid (e.g., 3 drops of glacial acetic acid).
-
Heat the reaction mixture with stirring to approximately 100°C for 1 hour.
-
Monitor the reaction progress by TLC.
-
Once the starting material is consumed, add water (10 mL) to the hot, stirring mixture to precipitate the product.
-
Cool the mixture and filter the solid product. Wash with a small amount of cold water and air dry.
Visualizing the Processes
To better understand the workflows and relationships in these synthetic methods, the following diagrams have been generated.
Caption: Vilsmeier-Haack Reaction Workflows.
Caption: One-Pot Synthesis with Magnetic Ionic Liquid.
Caption: Knorr Pyrazole Synthesis Reaction Pathway.
References
Safety Operating Guide
Proper Disposal of 1,3-Dimethyl-1H-pyrazole-4-carboxylic Acid: A Step-by-Step Guide for Laboratory Professionals
Ensuring the safe and environmentally responsible disposal of chemical waste is a critical component of laboratory operations. This guide provides detailed procedures for the proper disposal of 1,3-Dimethyl-1H-pyrazole-4-carboxylic acid, tailored for researchers, scientists, and professionals in drug development. Adherence to these protocols is essential for maintaining a safe laboratory environment and complying with regulatory standards.
Immediate Safety and Handling Precautions
Before initiating any disposal procedures, it is imperative to handle this compound with appropriate personal protective equipment (PPE). This compound is known to cause skin and serious eye irritation, and may also lead to respiratory irritation.[1][2]
Recommended Personal Protective Equipment (PPE):
| PPE Category | Specification | Rationale |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile rubber) inspected before use. | To prevent skin contact and irritation. |
| Eye Protection | Tightly fitting safety goggles with side-shields. | To protect against splashes and eye irritation.[1][2] |
| Skin and Body | Protective clothing, including a lab coat. | To minimize skin exposure. |
| Respiratory | Use in a well-ventilated area. If dust or aerosols are generated, use a full-face respirator. | To prevent inhalation and respiratory tract irritation.[1] |
Step-by-Step Disposal Procedure
The recommended method for the disposal of this compound is through incineration by a licensed waste disposal facility.[3][4] Discharging this chemical into sewers or the environment is strictly prohibited.[3]
1. Waste Collection and Storage:
-
Collect waste this compound and any contaminated materials in a suitable, clearly labeled, and tightly closed container.[1][3]
-
Store the waste container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents, bases, amines, and reducing agents.[2]
2. Preparing for Disposal:
-
For larger quantities, it is recommended to dissolve or mix the material with a combustible solvent to facilitate incineration.[4] This should be done in a fume hood with appropriate PPE.
3. Arranging for Professional Disposal:
-
Contact a licensed chemical waste disposal company to arrange for the pickup and disposal of the chemical waste.
-
Provide the waste disposal company with the Safety Data Sheet (SDS) for this compound to ensure they have all the necessary information for safe handling and disposal.
-
The material should be disposed of in a chemical incinerator, preferably one equipped with an afterburner and scrubber to neutralize harmful combustion byproducts.[4]
4. Disposal of Contaminated Packaging:
-
Empty containers should be triple-rinsed with a suitable solvent.[3] The rinsate should be collected and treated as chemical waste.
-
After thorough cleaning, the packaging can be punctured to render it unusable for other purposes and then disposed of in a sanitary landfill or sent for recycling or reconditioning, in accordance with local regulations.[3]
Accidental Release Measures
In the event of a spill, follow these procedures to mitigate exposure and environmental contamination:
-
Evacuate and Ventilate: Immediately evacuate unnecessary personnel from the spill area and ensure adequate ventilation.[3]
-
Control Ignition Sources: Remove all sources of ignition as a precautionary measure.[3]
-
Containment and Cleanup:
-
Wearing appropriate PPE, prevent further leakage or spillage if it is safe to do so.[3]
-
For solid spills, avoid generating dust.[2][3] Carefully sweep or vacuum the material.
-
Absorb liquid spills with an inert material (e.g., sand, earth, vermiculite).
-
Collect the spilled material and any contaminated absorbents into a suitable, closed container for disposal.[2][3]
-
-
Environmental Protection: Do not allow the chemical to enter drains, surface water, or soil.[3]
Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
